Triflumizole
Description
structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine | |
|---|---|---|
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InChI |
InChI=1S/C15H15ClF3N3O/c1-2-7-23-9-14(22-6-5-20-10-22)21-13-4-3-11(16)8-12(13)15(17,18)19/h3-6,8,10H,2,7,9H2,1H3 | |
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InChI Key |
HSMVPDGQOIQYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3O | |
| Record name | TRIFLUMIZOLE | |
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DSSTOX Substance ID |
DTXSID2032500, DTXSID20860885 | |
| Record name | Triflumizole | |
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| Record name | 4-Chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)benzenamine | |
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Molecular Weight |
345.75 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS CRYSTALS. | |
| Record name | TRIFLUMIZOLE | |
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Boiling Point |
No boiling point at normal pressure; decomposes at 150 °C | |
| Record name | TRIFLUMIZOLE | |
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Solubility |
In water, 10.2 mg/L at 20 °C and pH 7, In chloroform = 2.22 mg/L at 20 °C; hexane = 0.0176 mg/L at 20 °C; xylene = 0.639 mg/L at 20 °C; acetone = 1.44 mg/L at 20 °C; methanol = 0.496 mg/L at 20 °C, Solubility in water, mg/l at 20 °C: 10.2 (practically insoluble) | |
| Record name | Triflumizole | |
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Density |
1.4 g/cm³ | |
| Record name | TRIFLUMIZOLE | |
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Vapor Pressure |
0.0000014 [mmHg], 1.4X10-6 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible | |
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| Record name | TRIFLUMIZOLE | |
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Color/Form |
Colorless crystals | |
CAS No. |
68694-11-1, 149465-52-1, 99387-89-0 | |
| Record name | Triflumizole [BSI:ISO] | |
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| Record name | 4-Chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)benzenamine | |
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| Record name | Benzenamine, 4-chloro-N-[1-(1H-imidazol-1-yl)-2-propoxyethylidene]-2-(trifluoromethyl)-, [N(E)] | |
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Melting Point |
63.5 °C, 63 °C | |
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| Record name | TRIFLUMIZOLE | |
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Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Triflumizole in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triflumizole (B33211) is a broad-spectrum imidazole (B134444) fungicide widely utilized for the management of various fungal diseases in agriculture. Its efficacy stems from its targeted disruption of a critical biosynthetic pathway in fungi. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its primary target, the downstream consequences of target inhibition, and the mechanisms by which fungi can develop resistance. Detailed experimental protocols for key analytical methods are provided, along with quantitative data on this compound's activity and the biochemical changes it induces. Visual representations of the relevant pathways and experimental workflows are included to facilitate a deeper understanding of its fungicidal action.
Core Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
This compound belongs to the class of demethylation inhibitor (DMI) fungicides, also known as sterol biosynthesis inhibitors (SBIs).[1][2] The primary mode of action of this compound is the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][3] Ergosterol plays a crucial role in maintaining the structural integrity, fluidity, and permeability of the fungal plasma membrane.[4] Unlike mammalian cells which utilize cholesterol, fungi rely on ergosterol, making its biosynthetic pathway an effective target for selective antifungal agents.[4]
This compound specifically targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase , a cytochrome P450 enzyme encoded by the CYP51 (also known as ERG11) gene.[5][6] This enzyme is responsible for a critical step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol or eburicol (B28769).[7][8]
By binding to the heme iron cofactor in the active site of lanosterol 14α-demethylase, this compound competitively inhibits the enzyme's function.[6] This inhibition leads to two major downstream consequences:
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Depletion of Ergosterol: The blockage of the biosynthetic pathway results in a significant reduction in the cellular levels of ergosterol.[9] The lack of this vital sterol disrupts the normal structure and function of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[6]
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Accumulation of Toxic Sterol Intermediates: The inhibition of 14α-demethylase causes the accumulation of its substrates, primarily lanosterol and eburicol, as well as other 14α-methylated sterol precursors.[7][9] These aberrant sterols are incorporated into the fungal membrane, further disrupting its structure and function and contributing to the fungitoxic effect.[9] The accumulation of the CYP51 substrate eburicol, in particular, has been shown to trigger the formation of fungicidal cell wall carbohydrate patches in Aspergillus fumigatus.[7]
The combined effects of ergosterol depletion and the accumulation of toxic methylated sterols ultimately lead to the cessation of fungal growth and cell death.[1]
Quantitative Data on this compound Activity
The efficacy of this compound can be quantified through various metrics, including the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50). These values represent the concentration of the fungicide required to inhibit fungal growth or enzyme activity by 50%, respectively.
| Fungal Species | Strain Type | Fungicide | EC50 (µg/mL) | Reference |
| Penicillium digitatum | DMI-Sensitive | This compound | 0.01 - 0.08 | [4] |
| Penicillium digitatum | DMI-Resistant | This compound | 1.3 - 2.8 | [4] |
| Botrytis cinerea | Wild-Type (average of 79 isolates) | This compound | 0.58 | [10] |
Signaling Pathways and Experimental Workflows
Ergosterol Biosynthesis Pathway and this compound's Site of Action
The following diagram illustrates the ergosterol biosynthesis pathway in fungi, highlighting the point of inhibition by this compound.
Experimental Workflow for Analyzing this compound's Effect on Fungal Sterols
This diagram outlines a typical experimental workflow to investigate the impact of this compound on the sterol composition of a fungal species.
Mechanisms of Resistance to this compound
The development of resistance to DMI fungicides, including this compound, is a significant concern in agriculture. Several molecular mechanisms can contribute to reduced sensitivity in fungal populations:
-
Overexpression of the Target Enzyme: An increase in the expression of the CYP51 gene leads to higher cellular concentrations of the lanosterol 14α-demethylase enzyme.[1] This can effectively "titrate out" the inhibitor, requiring a higher concentration of this compound to achieve the same level of enzyme inhibition. In some resistant strains of Penicillium digitatum, a tandem repeat of a 126-bp sequence in the promoter region of the CYP51 gene acts as a transcriptional enhancer, leading to its overexpression and DMI resistance.[4]
-
Increased Efflux Pump Activity: Fungal cells possess membrane-bound transporter proteins, such as ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, that can actively pump xenobiotics, including fungicides, out of the cell.[12] Overexpression of the genes encoding these efflux pumps can reduce the intracellular concentration of this compound, preventing it from reaching its target enzyme at an effective concentration.[12]
Logical Relationship of Resistance Mechanisms
Detailed Experimental Protocols
Determination of this compound EC50 Value for Fungal Mycelial Growth
Objective: To determine the concentration of this compound that inhibits the mycelial growth of a fungal isolate by 50%.
Materials:
-
Fungal isolate of interest
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
This compound stock solution (e.g., in DMSO)
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Sterile petri dishes (90 mm)
-
Sterile distilled water
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Dimethyl sulfoxide (B87167) (DMSO)
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Sterile cork borer (e.g., 5 mm diameter)
-
Incubator
Protocol:
-
Prepare Fungicide-Amended Media: a. Autoclave the growth medium (e.g., PDA) and cool it to 50-55°C in a water bath. b. Prepare a series of this compound concentrations in the molten agar. For example, for final concentrations of 0.01, 0.1, 1, 10, and 100 µg/mL, add the appropriate volume of a stock solution to the agar. c. For the control plate, add an equivalent volume of DMSO without this compound. d. Pour approximately 20 mL of the amended and control media into sterile petri dishes and allow them to solidify.
-
Inoculation: a. Grow the fungal isolate on a non-amended PDA plate for 5-7 days to obtain an actively growing culture. b. Using a sterile cork borer, take a mycelial plug from the edge of the actively growing colony. c. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
Incubation: a. Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Data Collection: a. Measure the colony diameter of the fungal growth on each plate daily or at a predetermined time point (e.g., when the control colony has reached approximately two-thirds of the plate diameter). Take two perpendicular measurements for each colony and calculate the mean.
-
Data Analysis: a. Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control using the formula: Inhibition (%) = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100 b. Plot the percentage of inhibition against the log-transformed concentration of this compound. c. Use probit analysis or a similar statistical method to calculate the EC50 value.
Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To extract, identify, and quantify the sterol composition of a fungal isolate after treatment with this compound.
Materials:
-
Fungal biomass (treated with this compound and control)
-
Methanolic potassium hydroxide (B78521) (e.g., 2 M KOH in methanol)
-
n-Hexane
-
Anhydrous sodium sulfate (B86663)
-
Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Internal standard (e.g., cholesterol or other non-native sterol)
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Glass reaction vials with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Protocol:
-
Saponification: a. Weigh a known amount of lyophilized fungal biomass (e.g., 50-100 mg) into a glass reaction vial. b. Add a known amount of the internal standard. c. Add 2 mL of methanolic KOH. d. Seal the vial and heat at 80°C for 1-2 hours with occasional vortexing to saponify the lipids.
-
Extraction of Non-Saponifiable Lipids (including sterols): a. Cool the vial to room temperature. b. Add 1 mL of sterile distilled water and 2 mL of n-hexane. c. Vortex vigorously for 1 minute. d. Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases. e. Carefully transfer the upper hexane (B92381) layer to a new clean glass vial. f. Repeat the extraction with another 2 mL of n-hexane and combine the hexane fractions.
-
Drying and Derivatization: a. Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water. b. Evaporate the hexane to dryness under a gentle stream of nitrogen. c. To the dried residue, add 50 µL of pyridine and 50 µL of the silylation reagent (BSTFA + 1% TMCS). d. Seal the vial and heat at 60-70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.
-
GC-MS Analysis: a. Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS. b. Use a suitable capillary column (e.g., HP-5MS or equivalent). c. Set an appropriate temperature program to separate the different sterols. For example: initial temperature of 180°C, ramp to 280°C at 5°C/min, and hold for 10 minutes. d. The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.
-
Data Analysis: a. Identify the sterols based on their retention times and mass fragmentation patterns by comparing them to known standards and library spectra. b. Quantify the relative abundance of each sterol by integrating the peak areas and normalizing them to the peak area of the internal standard.
Heterologous Expression and Purification of Fungal CYP51
Objective: To produce and purify the fungal lanosterol 14α-demethylase enzyme for in vitro inhibition studies.
Materials:
-
Fungal cDNA
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Expression vector (e.g., pET vector for E. coli or pYES2 for Saccharomyces cerevisiae)
-
Competent cells (E. coli BL21(DE3) or S. cerevisiae)
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Appropriate growth media and inducers (e.g., IPTG for E. coli, galactose for S. cerevisiae)
-
Lysis buffer
-
Ni-NTA affinity chromatography column (if using a His-tagged protein)
-
Spectrophotometer
Protocol (Example using E. coli):
-
Gene Cloning: a. Amplify the full-length coding sequence of the CYP51 gene from fungal cDNA using PCR with primers that add appropriate restriction sites and a polyhistidine tag (His-tag) sequence. b. Digest the PCR product and the expression vector with the corresponding restriction enzymes. c. Ligate the CYP51 insert into the expression vector. d. Transform the ligation product into competent E. coli (e.g., DH5α) for plasmid amplification and sequence verification.
-
Protein Expression: a. Transform the verified expression plasmid into an expression strain of E. coli (e.g., BL21(DE3)). b. Grow a large-scale culture of the transformed bacteria in a rich medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. To enhance proper folding of the cytochrome P450 enzyme, supplement the culture with a heme precursor like δ-aminolevulinic acid. e. Reduce the incubation temperature to 18-25°C and continue shaking for 16-24 hours.
-
Cell Lysis and Solubilization: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer containing a detergent (e.g., Triton X-100 or sodium cholate) to solubilize the membrane-bound CYP51. c. Lyse the cells by sonication or using a French press. d. Centrifuge at high speed (e.g., 100,000 x g) to pellet cell debris.
-
Protein Purification: a. Load the supernatant onto a Ni-NTA affinity column equilibrated with a buffer containing a low concentration of imidazole. b. Wash the column with the same buffer to remove non-specifically bound proteins. c. Elute the His-tagged CYP51 protein with a buffer containing a higher concentration of imidazole.
-
Characterization: a. Analyze the purified protein by SDS-PAGE to assess purity. b. Determine the protein concentration. c. Perform a carbon monoxide (CO) difference spectrum assay to confirm that the purified protein is a functional P450 enzyme. A peak at ~450 nm upon reduction and CO binding is characteristic of a functional P450.
In Vitro CYP51 Inhibition Assay (Spectrophotometric)
Objective: To determine the inhibitory effect of this compound on the activity of the purified CYP51 enzyme.
Materials:
-
Purified fungal CYP51 enzyme
-
Purified NADPH-cytochrome P450 reductase
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Substrate (e.g., lanosterol)
-
This compound stock solutions
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
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NADPH
-
UV-Vis spectrophotometer
Protocol:
-
Reconstitution of the Enzyme System: a. In a cuvette, combine the purified CYP51, NADPH-cytochrome P450 reductase, and the substrate (lanosterol, often solubilized with a detergent like Tween 80) in the reaction buffer.
-
Inhibitor Addition: a. Prepare a series of dilutions of this compound. b. Add the desired concentration of this compound (or DMSO for the control) to the cuvette and incubate for a few minutes at the assay temperature (e.g., 37°C).
-
Initiation of the Reaction: a. Start the enzymatic reaction by adding NADPH.
-
Monitoring the Reaction: a. Monitor the oxidation of NADPH by the decrease in absorbance at 340 nm over time using the spectrophotometer.
-
Data Analysis: a. Calculate the initial rate of the reaction for each this compound concentration. b. Plot the percentage of enzyme activity (relative to the control) against the log-transformed concentration of this compound. c. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity.
Conclusion
This compound is a potent and specific inhibitor of fungal ergosterol biosynthesis. Its targeted action against lanosterol 14α-demethylase disrupts the integrity and function of the fungal cell membrane, leading to cell death. Understanding the molecular details of its mechanism of action, the quantitative aspects of its efficacy, and the ways in which fungi can evade its effects is crucial for the continued effective use of this fungicide and for the development of new antifungal strategies. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate interactions between this compound and its fungal targets.
References
- 1. The Cytochrome P450 Lanosterol 14α-Demethylase Gene Is a Demethylation Inhibitor Fungicide Resistance Determinant in Monilinia fructicola Field Isolates from Georgia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterologous expression of the Monilinia fructicola CYP51 (MfCYP51) gene in Pichia pastoris confirms the mode of action of the novel fungicide, SYP-Z048 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem Repeat of a Transcriptional Enhancer Upstream of the Sterol 14α-Demethylase Gene (CYP51) in Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new Aspergillus fumigatus resistance mechanism conferring in vitro cross-resistance to azole antifungals involves a combination of cyp51A alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of Azole - Resistant and Cyp51a Gene in Aspergillus Fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxic eburicol accumulation drives the antifungal activity of azoles against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential Azole Antifungal Efficacies Contrasted Using a Saccharomyces cerevisiae Strain Humanized for Sterol 14α-Demethylase at the Homologous Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Survey and Genetic Analysis of Demethylation Inhibitor Fungicide Resistance in Monilinia fructicola From Michigan Orchards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. office2.jmbfs.org [office2.jmbfs.org]
Chemical and physical properties of Triflumizole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical and physical properties, mechanism of action, and analytical methodologies for the fungicide Triflumizole (B33211). The information is curated to support research, development, and quality control activities involving this compound.
Chemical and Physical Properties
This compound is a broad-spectrum imidazole (B134444) fungicide used to control a variety of fungal diseases in crops.[1] Its chemical and physical properties are summarized in the tables below.
Identification
| Property | Value | Source |
| IUPAC Name | (1E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1H-imidazol-1-yl)-2-propoxyethan-1-imine | [2] |
| CAS Number | 68694-11-1 | [2] |
| Molecular Formula | C₁₅H₁₅ClF₃N₃O | [2] |
| Molecular Weight | 345.75 g/mol | [2] |
| Synonyms | Triflumizol, Terraguard, Procure, Trifmine, Condor, NF-114 | [2] |
Physicochemical Properties
| Property | Value | Conditions | Source |
| Melting Point | 63.5 °C | [2] | |
| Boiling Point | Decomposes before boiling | [3] | |
| Vapor Pressure | 1.91 x 10⁻⁴ Pa | 20 °C | [3] |
| pKa | 3.7 | 25 °C | |
| Log P (octanol/water) | 4.77 | [3] | |
| Appearance | White granules/crystals | [3] |
Solubility
| Solvent | Solubility | Temperature | Source |
| Water | 10.5 mg/L | 20 °C | [3] |
| Acetone | 1,440,000 mg/L | 20 °C | [3] |
| Methanol | 496,000 mg/L | 20 °C | [3] |
| Toluene | 1,486,000 mg/L | 20 °C | [3] |
| n-Hexane | 17,600 mg/L | 20 °C | [3] |
| Chloroform | 2,220,000 mg/L | 20 °C | [2] |
| Xylene | 639,000 mg/L | 20 °C | [2] |
Experimental Protocols
The following sections detail the methodologies for determining key physical and chemical properties of this compound, based on internationally recognized guidelines and published analytical methods.
Determination of Melting Point (Capillary Method)
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 102.[4][5][6][7][8]
Principle: The melting point is determined as the temperature at which the material undergoes a phase transition from solid to liquid. This is observed by heating a small, powdered sample in a capillary tube.
Apparatus:
-
Melting point apparatus with a heating block and temperature control
-
Glass capillary tubes (sealed at one end)
-
Thermometer or digital temperature probe
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pushed into the powdered sample, and the tube is tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
The temperature at which the first signs of melting are observed and the temperature at which the sample is completely molten are recorded as the melting range.
Determination of Vapor Pressure (Gas Saturation Method)
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 104.[9][10][11][12]
Principle: A stream of an inert gas is passed over the substance at a known temperature and flow rate, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, and from this, the vapor pressure is calculated.
Apparatus:
-
Constant temperature bath
-
Saturation column containing the test substance on a solid support
-
Inert gas supply (e.g., Nitrogen) with flow control
-
Trapping system (e.g., cold trap or sorbent tube)
-
Analytical balance
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for quantification
Procedure:
-
Sample Preparation: A known weight of this compound is coated onto an inert support material and packed into the saturation column.
-
Saturation: The saturation column is placed in a constant temperature bath. A controlled flow of inert gas is passed through the column for a measured period.
-
Trapping: The vapor-saturated gas stream is passed through a trapping system to collect the volatilized this compound.
-
Quantification: The amount of this compound collected in the trap is quantified using a suitable analytical technique (e.g., GC or HPLC with an external standard).
-
Calculation: The vapor pressure is calculated from the mass of this compound collected, the volume of gas passed through the column, and the temperature.
Determination of this compound Residues in Fruit Matrix by HPLC-UV
This protocol is a generalized procedure based on published analytical methods for this compound residue analysis.[13][14][15][16]
Principle: this compound is extracted from the fruit matrix using an organic solvent. The extract is then cleaned up to remove interfering substances before quantification by High-Performance Liquid Chromatography with Ultraviolet (UV) detection.
Apparatus and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column
-
Homogenizer/blender
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil)
-
Rotary evaporator
-
Methanol, Acetonitrile (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
This compound analytical standard
Procedure:
-
Sample Preparation: A representative sample of the fruit is homogenized.
-
Extraction: A known weight of the homogenized sample (e.g., 20 g) is extracted with a suitable solvent such as methanol. The mixture is shaken vigorously and then filtered.
-
Liquid-Liquid Partitioning: The filtrate is partitioned with dichloromethane. The organic layer containing this compound is collected and dried over anhydrous sodium sulfate.
-
Solvent Evaporation: The dichloromethane is evaporated to near dryness using a rotary evaporator.
-
Cleanup: The residue is redissolved in a small volume of a suitable solvent and passed through a Florisil SPE cartridge to remove co-extractive interferences.
-
Final Preparation: The eluate from the SPE cartridge is evaporated, and the residue is reconstituted in the mobile phase for HPLC analysis.
-
HPLC Analysis: An aliquot of the final extract is injected into the HPLC system.
-
Column: C18 (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase: Acetonitrile:Water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 238 nm
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area with that of a known concentration of a this compound analytical standard.
Signaling Pathways and Workflows
Mode of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
This compound's primary mode of action is the inhibition of ergosterol biosynthesis in fungi.[1] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in animal cells. By inhibiting the C14-demethylase enzyme, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.
Caption: Inhibition of C14-demethylase by this compound in the fungal ergosterol biosynthesis pathway.
Analytical Workflow for this compound Residue Analysis
The following diagram illustrates a typical workflow for the analysis of this compound residues in a crop matrix.
Caption: A typical workflow for the extraction and analysis of this compound residues from crop samples.
Simplified Synthesis Workflow
The industrial synthesis of this compound involves a multi-step process starting from 4-chloro-2-(trifluoromethyl)aniline.[3][17]
Caption: A simplified workflow for the synthesis of this compound.
References
- 1. fao.org [fao.org]
- 2. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (Ref: NF 114 ) [sitem.herts.ac.uk]
- 4. laboratuar.com [laboratuar.com]
- 5. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 9. laboratuar.com [laboratuar.com]
- 10. oecd.org [oecd.org]
- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]
- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 13. Residue analysis of this compound and its metabolite in crops by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis and Manufacturing of Triflumizole
Audience: Researchers, scientists, and drug development professionals.
Triflumizole, chemically known as (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine, is a broad-spectrum systemic fungicide developed by Nippon Soda Co., Ltd.[1] It is widely used in agriculture to control a variety of fungal diseases, including powdery mildew and scab on fruits and other crops.[2][3] this compound functions as a sterol demethylation inhibitor (DMI), disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes, which in turn inhibits fungal growth and proliferation.[2][3] This technical guide provides a detailed overview of its synthesis and manufacturing processes, including reaction pathways, experimental protocols, and key quantitative data.
Core Synthesis Pathway
The industrial synthesis of this compound is a multi-step process that begins with readily available chemical building blocks. The primary route involves the condensation of a substituted aniline with an activated imidazole precursor.[2][4] The key starting materials are 4-chloro-2-(trifluoromethyl)aniline and propoxyacetic acid, which are converted into reactive intermediates before the final condensation step.
The most chemically plausible and referenced synthesis route can be broken down into three main stages:
-
Formation of Propoxyacetyl Chloride: Propoxyacetic acid is converted into its more reactive acid chloride derivative.
-
Formation of the Imidoyl Chloride Intermediate: 4-chloro-2-(trifluoromethyl)aniline is acylated with propoxyacetyl chloride to form an amide intermediate, which is then converted to a reactive imidoyl chloride.
-
Final Condensation with Imidazole: The imidoyl chloride intermediate is reacted with imidazole to yield the final this compound product.
Caption: Chemical synthesis pathway of this compound.
Industrial Manufacturing Process
The large-scale manufacturing of this compound requires careful control over reaction conditions to ensure high yield and purity.[4] The process extends beyond the core synthesis to include purification, formulation, and quality control. The minimum purity for the active substance is typically specified at 98%.[4]
Caption: Industrial manufacturing workflow for this compound.
Quantitative Data Summary
While specific yields and reaction parameters are often proprietary, the following table summarizes key quantitative data based on regulatory submissions and typical chemical process parameters.
| Parameter | Value | Reference / Notes |
| Purity of Active Substance | ≥ 980 g/kg (≥ 98%) | [4] |
| Molecular Formula | C₁₅H₁₅ClF₃N₃O | [2] |
| Molecular Weight | 345.75 g/mol | [2] |
| Physical State | Colorless crystals / White granules | [2][4] |
| Melting Point | 63.5 °C | Data from chemical databases. |
| Key Impurity (EU Dossier) | Toluene ≤ 1 g/kg | [4] |
| Reaction Temperature | Controlled | Industrial processes involve controlled heating and cooling to manage reaction kinetics and minimize side products.[4] |
| Solvents | Aprotic solvents (e.g., Toluene, Dichloromethane) | Typical for acylation and reactions involving phosphorus pentachloride. |
Experimental Protocols
The following protocols are representative methodologies for the key steps in this compound synthesis, constructed from established chemical principles and general process descriptions.[2][4]
Protocol 1: Synthesis of N-(4-chloro-2-(trifluoromethyl)phenyl)-2-propoxyacetamide (Amide Intermediate)
-
Reagents & Equipment:
-
4-chloro-2-(trifluoromethyl)aniline
-
Propoxyacetyl chloride (prepared by reacting propoxyacetic acid with thionyl chloride)
-
Anhydrous aprotic solvent (e.g., Toluene or Dichloromethane)
-
A base (e.g., Triethylamine or Pyridine)
-
Reaction vessel equipped with a stirrer, thermometer, and addition funnel, under an inert atmosphere (e.g., Nitrogen).
-
-
Procedure: a. To the reaction vessel, add 4-chloro-2-(trifluoromethyl)aniline (1.0 eq) and the anhydrous solvent. b. Add the base (1.1 eq) to the mixture and cool the vessel to 0-5 °C using an ice bath. c. Slowly add propoxyacetyl chloride (1.05 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC. e. Upon completion, quench the reaction by adding water. Separate the organic layer. f. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amide intermediate. h. The crude product can be purified further by recrystallization if necessary.
Protocol 2: Synthesis of this compound
-
Reagents & Equipment:
-
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-propoxyacetamide (from Protocol 1)
-
Phosphorus pentachloride (PCl₅) or a similar chlorinating agent.
-
Imidazole
-
Anhydrous aprotic solvent (e.g., Toluene)
-
Reaction vessel suitable for handling corrosive reagents.
-
-
Procedure: a. Formation of Imidoyl Chloride: i. In the reaction vessel, dissolve the amide intermediate (1.0 eq) in the anhydrous solvent. ii. Add phosphorus pentachloride (1.1 eq) portion-wise while maintaining the temperature below 30 °C. The reaction is exothermic. iii. Stir the mixture at room temperature for 1-2 hours until the conversion to the imidoyl chloride is complete (monitored by IR spectroscopy, noting the disappearance of the amide C=O stretch). This intermediate is typically used directly without isolation.
b. Reaction with Imidazole: i. In a separate vessel, dissolve imidazole (1.5 eq) and a base like triethylamine (2.0 eq) in the same anhydrous solvent. ii. Cool the imidazole solution to 0-5 °C. iii. Slowly add the freshly prepared imidoyl chloride solution to the imidazole mixture. iv. Allow the reaction to proceed at room temperature for several hours until completion. v. Filter the reaction mixture to remove the precipitated salts (e.g., triethylamine hydrochloride). vi. Wash the filtrate with water to remove excess imidazole and salts. vii. Concentrate the organic layer under reduced pressure to obtain crude this compound.
c. Purification: i. The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to achieve the required >98% purity. ii. The final product is dried under vacuum to yield colorless crystals.[2]
References
Discovery and development of Triflumizole as a fungicide
An In-Depth Technical Guide to the Discovery and Development of Triflumizole
Abstract
This compound, (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine, is a broad-spectrum systemic fungicide developed by Nippon Soda Co., Ltd. in the 1980s. As a member of the imidazole (B134444) class of fungicides, its primary mode of action is the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. Specifically, it acts on the C14-demethylation step in the ergosterol (B1671047) biosynthesis pathway. This guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, fungicidal spectrum, and the experimental methodologies used in the evaluation of this compound.
Discovery and Synthesis
History of Discovery
This compound was discovered and developed by Nippon Soda Co., Ltd., with production commencing in 1986.[1] Its discovery was the result of a dedicated research program focused on creating novel pesticides through a new synthetic method for imidazole derivatives.[2] Researchers synthesized a series of N-(1-imidazol-1-ylalkoxyalkylidene)aniline compounds which demonstrated significant and broad-spectrum fungicidal activity.
Through systematic structure-activity relationship (SAR) studies, it was determined that fungicidal potency was maximized by substituting the phenyl ring at the 2-position with a trifluoromethyl group and at the 4-position with a halogen.[2] A key innovation was the introduction of an oxygen atom into the alkyl chain, which markedly reduced the compound's phytotoxicity (plant growth regulating effects) without compromising its fungicidal efficacy.[2] This strategic molecular design led to the selection of this compound as the lead candidate for commercial development.
Chemical Synthesis
The industrial synthesis of this compound involves the reaction of a key trifluoromethyl-substituted benzene (B151609) derivative with an imidazole-containing precursor. The core chemical reaction is the formal condensation of 4-chloro-2-(trifluoromethyl)aniline (B1214093) with N-(propoxyacetyl)imidazole.
Reaction Scheme:
-
Step 1: Synthesis of N-(propoxyacetyl)imidazole. 1H-imidazole is reacted with 2-propoxyacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetylated imidazole intermediate.
-
Step 2: Condensation. The intermediate from Step 1 is then condensed with 4-chloro-2-(trifluoromethyl)aniline to form the final this compound product.
Mechanism of Action
This compound is classified as a demethylation inhibitor (DMI) fungicide (FRAC Group 3).[3] Its fungicidal activity stems from the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.
The specific target of this compound is the cytochrome P450 enzyme, sterol 14α-demethylase (EC 1.14.13.70).[2] This enzyme is responsible for the removal of a methyl group at the C-14 position of lanosterol (B1674476) (or other sterol precursors). By inhibiting this enzyme, this compound blocks the formation of ergosterol, leading to the accumulation of toxic methylated sterol precursors. This disruption of sterol composition alters the physical properties of the fungal membrane, increasing its permeability and ultimately leading to cell death.[2]
Fungicidal Spectrum and Efficacy
This compound provides both protective and curative action against a wide range of plant pathogenic fungi.[3] It is particularly effective against diseases such as powdery mildews, scabs, and rusts on a variety of crops including fruits, vegetables, and cereals.[2]
Table 1: Fungicidal Activity of this compound against Key Plant Pathogens
| Pathogen | Common Disease | Efficacy (EC50 / MIC in µg/mL) |
| Venturia inaequalis | Apple Scab | Highly Active |
| Sphaerotheca fuliginea | Powdery Mildew | Highly Active |
| Botrytis cinerea | Grey Mold | Moderately Active |
| Gymnosporangium spp. | Cedar-Apple Rust | Highly Active |
| Erysiphe graminis | Powdery Mildew | Highly Active |
| Cercospora spp. | Leaf Spot | Active |
| Monilinia spp. | Brown Rot | Active |
| Ustilago spp. | Smut | Active (Seed Treatment) |
| Tilletia spp. | Bunt | Active (Seed Treatment) |
Experimental Protocols
The development and validation of this compound required robust experimental methodologies to determine its efficacy and mechanism of action. Standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS), are typically adapted for agrochemical screening.
Protocol: In Vitro Fungicidal Activity (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the fungicide.
Methodology:
-
Fungal Isolate Preparation: The target fungal pathogen is cultured on a suitable medium (e.g., Potato Dextrose Agar, PDA) to produce a sufficient quantity of spores (conidia) or mycelia.
-
Inoculum Preparation: A suspension of fungal conidia is prepared in sterile saline or water containing a surfactant (e.g., Tween 80). The suspension is adjusted spectrophotometrically to a standard concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).[4]
-
Compound Dilution: A stock solution of this compound is prepared in a solvent like dimethyl sulfoxide (B87167) (DMSO). A two-fold serial dilution series is prepared in a 96-well microtiter plate using a liquid growth medium such as RPMI-1640.[4]
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. Control wells (no fungicide, no inoculum) are included.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period of 48 to 72 hours, or until sufficient growth is observed in the positive control wells.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes complete (100%) visible inhibition of fungal growth compared to the control.
Protocol: Sterol Profile Analysis
This protocol is used to confirm that this compound inhibits ergosterol biosynthesis by analyzing the sterol composition of treated fungal cells.
Methodology:
-
Fungal Culture and Treatment: A liquid culture of the target fungus is grown to the mid-logarithmic phase. The culture is then treated with a sub-lethal concentration of this compound (e.g., the MIC value) and compared to an untreated control culture.
-
Mycelia Harvest: After a set incubation period (e.g., 24 hours), the fungal mycelia are harvested by filtration and washed.
-
Saponification and Lipid Extraction: The harvested mycelia are saponified using alcoholic potassium hydroxide (B78521) (KOH) to hydrolyze lipids and release sterols.
-
Non-saponifiable Lipid Extraction: The non-saponifiable lipids (containing the sterols) are extracted from the saponified mixture using an organic solvent such as n-heptane or hexane.
-
Derivatization: The extracted sterols are derivatized (e.g., silylated with BSTFA) to increase their volatility for gas chromatography analysis.
-
GC-MS Analysis: The derivatized sterol sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC separates the different sterols, and the MS identifies them based on their mass spectra.
-
Data Analysis: The sterol profiles of the this compound-treated and control samples are compared. A successful inhibition will show a significant reduction or absence of the ergosterol peak and the appearance of peaks corresponding to methylated sterol precursors (e.g., lanosterol) in the treated sample.
References
Triflumizole: A Technical Guide to its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triflumizole (B33211) is a broad-spectrum imidazole (B134444) fungicide widely recognized for its efficacy against a range of economically important fungal pathogens.[1][2][3] As a sterol demethylation inhibitor (DMI), this compound disrupts the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes, leading to growth inhibition and cell death.[1][2][3] This technical guide provides a comprehensive overview of this compound's spectrum of activity, presenting available quantitative data, detailing key experimental protocols for its evaluation, and visualizing its mechanism of action.
Spectrum of Activity
This compound exhibits both protective and curative action against a variety of fungal diseases affecting fruits, vegetables, and cereals.[3] Its systemic properties allow it to be absorbed and translocated within the plant, providing comprehensive protection. The following table summarizes the known spectrum of activity of this compound against various fungal pathogens. While this compound is documented to be effective against the listed pathogens, specific quantitative data such as EC50 and MIC values are not publicly available for all species.
| Pathogen | Disease | Host(s) | Efficacy Data |
| Botrytis cinerea | Grey Mould | Cucumber, various fruits and vegetables | EC50: 0.58 µg/mL (mycelial growth) |
| Venturia pirina | Pear Scab | Pear | EC50: Most isolates < 0.4 µg/mL; some isolates show reduced sensitivity with EC50 > 0.4 µg/mL |
| Venturia inaequalis | Apple Scab | Apple | Effective control reported; specific EC50/MIC data for this compound is limited in publicly available literature. Other DMIs show a range of EC50 values.[4][5][6] |
| Erysiphaceae family (e.g., Erysiphe cichoracearum, Sphaerotheca fuliginea, Podosphaera xanthii) | Powdery Mildew | Fruits, Vegetables, Ornamentals | Effective control reported.[2][3] Specific EC50/MIC values are not readily available in the reviewed literature. |
| Gymnosporangium juniperi-virginianae | Cedar-Apple Rust | Apple, Eastern Red Cedar | Effective control reported.[3] Quantitative sensitivity data is not widely available. |
| Monilinia spp. (e.g., Monilinia fructicola) | Brown Rot | Stone fruits | Effective control reported.[3] Specific EC50/MIC data is not readily available in the reviewed literature. |
| Fulvia fulva (syn. Cladosporium fulvum) | Tomato Leaf Mold | Tomato | Listed as a target pathogen.[3] Quantitative sensitivity data is not widely available. |
| Rhizoctonia solani | Root Rot, Damping-off | Various crops | Activity has been evaluated, but specific EC50/MIC values for this compound are not consistently reported in publicly available literature. |
| Bipolaris oryzae | Brown Spot | Rice | Used as a seed treatment.[3] Quantitative data on MIC or EC50 is limited in the public domain. |
| Tilletia spp. (e.g., Tilletia caries) | Bunt / Smut | Cereals | Used as a seed treatment.[3] Quantitative sensitivity data is not widely available. |
| Ustilago spp. (e.g., Ustilago tritici) | Loose Smut | Cereals | Used as a seed treatment.[3] Quantitative sensitivity data is not widely available. |
Note: The efficacy of fungicides can be influenced by various factors, including the specific fungal isolate, environmental conditions, and application methods. The EC50 (Effective Concentration 50%) is the concentration of a fungicide that inhibits 50% of the fungal growth, while the MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound's primary mode of action is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[1][3] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is the major sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
By binding to the heme iron of CYP51, this compound blocks the demethylation of lanosterol, a precursor to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered sterol composition disrupts membrane structure and function, ultimately leading to the cessation of fungal growth and cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antifungal activity of this compound.
Mycelial Growth Inhibition Assay (Agar Dilution Method)
This assay is used to determine the concentration of this compound that inhibits the vegetative growth of a fungus.
Workflow:
Detailed Steps:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). From this stock, create a series of dilutions to achieve the desired final concentrations in the agar (B569324) medium.
-
Media Preparation: Prepare a fungal growth medium, such as Potato Dextrose Agar (PDA), and autoclave. Allow the medium to cool to approximately 45-50°C.
-
Incorporation of Fungicide: Add the appropriate volume of each this compound dilution to the molten agar to achieve the target concentrations. Also, prepare a control plate containing only the solvent at the same concentration used in the treatment plates.
-
Plating: Pour the amended and control agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the test fungus in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of inhibition of mycelial growth for each concentration using the formula:
-
% Inhibition = [(DC - DT) / DC] * 100
-
Where DC is the average diameter of the colony in the control plate and DT is the average diameter of the colony in the treated plate.
-
-
-
EC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use probit analysis or a suitable non-linear regression model to calculate the EC50 value.
Spore Germination Assay
This assay assesses the effect of this compound on the germination of fungal spores.
Workflow:
Detailed Steps:
-
Spore Suspension Preparation: Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80 at 0.01%). Gently scrape the surface to dislodge the spores. Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Spore Concentration Adjustment: Using a hemocytometer, count the number of spores and adjust the concentration of the suspension to a desired level (e.g., 1 x 10^5 spores/mL).
-
Assay Setup: In the wells of a microtiter plate or on a glass slide, mix a small volume of the spore suspension with an equal volume of the this compound dilutions. Prepare a control with the solvent alone.
-
Incubation: Incubate the plates or slides in a humid chamber at the optimal temperature for spore germination for a predetermined period (e.g., 12-24 hours).
-
Observation: After incubation, add a drop of a stain that also stops germination, such as lactophenol cotton blue, to each well or slide.
-
Data Collection: Under a microscope, examine a predetermined number of spores (e.g., 100) for each replicate and count the number of germinated and non-germinated spores. A spore is typically considered germinated if the germ tube is at least half the length of the spore.
-
Data Analysis: Calculate the percentage of germination inhibition for each concentration.
-
EC50 Determination: Determine the EC50 value for spore germination inhibition as described for the mycelial growth assay.
Conclusion
This compound remains a significant fungicide due to its broad-spectrum activity and systemic properties. Its targeted inhibition of ergosterol biosynthesis provides an effective mechanism for controlling a wide array of fungal pathogens. While quantitative data on its efficacy against all target pathogens is not exhaustively available in public literature, the provided information and protocols offer a solid foundation for researchers and drug development professionals. Further research to establish a more comprehensive quantitative profile of this compound's activity against a wider range of fungal species would be of considerable value to the scientific community.
References
- 1. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apps.who.int [apps.who.int]
- 3. This compound TC - HEBEN [hb-p.com]
- 4. mdpi.com [mdpi.com]
- 5. A Two-Phase Resistance Response of Venturia inaequalis Populations to the QoI Fungicides Kresoxim-Methyl and Trifloxystrobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing Venturia inaequalis Response to Common Fungicides in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
Triflumizole: A Technical Guide to Solubility and Stability for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Triflumizole under various laboratory conditions. The information presented herein is intended to support research, development, and formulation activities involving this potent fungicide. All quantitative data is summarized in easy-to-reference tables, and detailed experimental protocols for key analytical procedures are provided. Furthermore, this guide includes visualizations of experimental workflows and the biochemical pathway of this compound's mode of action, created using Graphviz (DOT language), to facilitate a deeper understanding of the methodologies and underlying mechanisms.
Physicochemical Properties of this compound
This compound is a conazole fungicide that effectively controls a broad spectrum of fungal diseases in various crops.[1] Its mode of action is the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[1] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the development of effective formulations and for conducting reliable in vitro and in vivo studies.
Solubility Profile
The solubility of this compound has been characterized in a range of aqueous and organic solvents. This data is crucial for selecting appropriate solvent systems for analytical standards, bioassays, and formulation development.
Aqueous Solubility
The aqueous solubility of this compound is pH-dependent.
Table 1: Aqueous Solubility of this compound
| pH | Temperature (°C) | Solubility (mg/L) |
| 5 | 25 | 8.9[1] |
| 7 | 20 | 10.2 - 10.5[2][3] |
| 7 | 25 | 64.6[1] |
| 9 | 25 | 3.9[1] |
Organic Solvent Solubility
This compound exhibits good solubility in a variety of common organic solvents.
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) |
| Acetone | 20 | 1440[1] |
| Acetonitrile | 25 | 1187[1] |
| Chloroform | 20 | 2220[1] |
| Dichloromethane | 25 | 3016[1] |
| Ethyl Acetate | 25 | 1486[1] |
| n-Hexane | 20 | 17.6[1] |
| Methanol | 20 | 496[1] |
| n-Octanol | 25 | 605[1] |
| Xylene | 20 | 639[1] |
| Toluene | Not Specified | 1486[4] |
| DMSO | Not Specified | 100,000 (100 mg/mL)[5] |
Partition Coefficient
The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity.
Table 3: Octanol-Water Partition Coefficient (Log P) of this compound
| pH | Temperature (°C) | Log P |
| Not specified | 20 | 5.06[1] |
| 7 | 20 | 5.10[1] |
| 8 | 20 | 5.12[1] |
Stability Profile
The stability of this compound under various environmental conditions is a critical factor in determining its shelf-life, persistence, and potential degradation pathways.
Hydrolytic Stability
This compound's stability in aqueous solution is influenced by pH.
Table 4: Hydrolytic Degradation Half-life (DT50) of this compound at 25°C
| pH | DT50 (days) |
| 5 | 8.9[1] |
| 7 | 64.6[1] |
| 9 | 3.9[1] |
Photolytic Stability
This compound is susceptible to degradation upon exposure to light.
Table 5: Photolytic Degradation Half-life (DT50) of this compound in Water at 25°C
| Water Type | pH | DT50 (days) |
| pH 7 Buffer | 7 | 2.55[1] |
| Distilled Water | Not Specified | 16.97[1] |
| Natural Water | Not Specified | 8.04[1] |
Thermal Stability
Understanding the thermal stability of this compound is essential for processing and storage.
Table 6: Thermal Degradation of this compound
| Temperature (°C) | Observation |
| 150 | Decomposes[2] |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound, based on established international guidelines.
Protocol for Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from the OECD Guideline 105 ("Water Solubility").[6][7][8][9][10]
Objective: To determine the saturation concentration of this compound in water at a given temperature.
Materials:
-
This compound (analytical standard)
-
Deionized water
-
pH buffers (pH 4, 7, and 9)
-
Glass flasks with stoppers
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Test Solutions:
-
Add an excess amount of this compound to separate flasks containing deionized water and each of the pH buffers. The excess solid should be visible.
-
Prepare at least three replicate flasks for each condition.
-
-
Equilibration:
-
Place the sealed flasks in a constant temperature shaker bath set to the desired temperature (e.g., 20°C or 25°C).
-
Shake the flasks for a sufficient period to reach equilibrium (preliminary tests should determine this, but 24-48 hours is typical).[11]
-
-
Phase Separation:
-
After equilibration, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for the settling of undissolved material.
-
Alternatively, centrifuge the samples at the test temperature to facilitate phase separation.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each flask.
-
Filter the aliquot through a 0.45 µm syringe filter that has been pre-conditioned with the solution to avoid adsorption losses.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method.
-
-
Data Analysis:
-
The average concentration from the replicate flasks is reported as the water solubility at that specific temperature and pH.
-
Caption: Aqueous solubility determination workflow.
Protocol for Determination of Hydrolytic Stability
This protocol is based on the OECD Guideline 111 ("Hydrolysis as a Function of pH").[12][13][14][15]
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound (analytical standard or radiolabeled)
-
Sterile aqueous buffer solutions (pH 4, 7, and 9)
-
Sterile glass vials with screw caps
-
Constant temperature incubator or water bath
-
HPLC system with UV or appropriate detector (e.g., radioactivity detector)
-
pH meter
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable water-miscible solvent.
-
Add a small aliquot of the stock solution to the sterile buffer solutions to achieve a final concentration well below the solubility limit.
-
Prepare replicate samples for each pH and a control sample stored at a low temperature (e.g., -20°C) to monitor for non-hydrolytic degradation.
-
-
Incubation:
-
Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).
-
-
Sampling and Analysis:
-
At appropriate time intervals, withdraw samples from each test solution.
-
Immediately analyze the samples for the concentration of the parent this compound using a validated HPLC method.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time.
-
The degradation rate constant (k) is the negative of the slope of the regression line.
-
Calculate the half-life (DT50) using the formula: DT50 = ln(2) / k.
-
Caption: Hydrolytic stability testing workflow.
Protocol for Determination of Photolytic Stability
This protocol is based on the OECD Guideline 316 ("Phototransformation of Chemicals in Water").[16][17][18][19][20]
Objective: To determine the rate of photodegradation of this compound in aqueous solution.
Materials:
-
This compound (analytical standard or radiolabeled)
-
Sterile, purified water (e.g., HPLC grade)
-
Quartz or borosilicate glass tubes
-
A light source simulating natural sunlight (e.g., xenon arc lamp)
-
Dark control samples
-
Constant temperature chamber
-
HPLC system with a suitable detector
Procedure:
-
Preparation of Test Solutions:
-
Prepare a solution of this compound in sterile, purified water.
-
Fill the quartz or borosilicate glass tubes with the test solution.
-
-
Irradiation:
-
Expose the samples to a light source that simulates natural sunlight.
-
Simultaneously, incubate dark control samples at the same temperature to account for non-photolytic degradation.
-
-
Sampling and Analysis:
-
At defined time intervals, remove replicate samples from the irradiated and dark control groups.
-
Analyze the samples for the concentration of this compound using a validated HPLC method.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for both irradiated and dark samples.
-
Calculate the photodegradation rate constant and half-life, correcting for any degradation observed in the dark controls.
-
References
- 1. fao.org [fao.org]
- 2. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (Ref: NF 114 ) [sitem.herts.ac.uk]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 7. filab.fr [filab.fr]
- 8. laboratuar.com [laboratuar.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. bioassaysys.com [bioassaysys.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 14. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 15. oecd.org [oecd.org]
- 16. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 17. oecd.org [oecd.org]
- 18. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. oecd.org [oecd.org]
An In-depth Technical Guide to Triflumizole's Classification and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflumizole is a broad-spectrum, systemic fungicide widely utilized in agriculture to manage a variety of fungal diseases, including powdery mildew and scabs on fruits and crops.[1] Belonging to the imidazole (B134444) class of fungicides, its efficacy stems from a targeted disruption of a critical biosynthetic pathway in fungi.[1][2] This technical guide provides a detailed examination of this compound's classification, its molecular mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.
Classification and Chemical Structure
This compound is classified as an imidazole fungicide, a group of compounds characterized by a five-membered diazole heterocyclic ring.[2][3] Chemically, its IUPAC name is (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine.[1][4] It is a member of the conazole fungicides and is specifically recognized as a demethylation inhibitor (DMI), placing it in Group 3 as classified by the Fungicide Resistance Action Committee (FRAC).[4]
Key Structural Features:
-
Imidazole Ring: The core functional group responsible for binding to the target enzyme.
-
Chlorinated and Trifluoromethylated Phenyl Group: These substitutions contribute to the compound's stability and lipophilicity, influencing its interaction with the target site.[3][5]
-
Propoxyethylidene Side Chain: This portion of the molecule also plays a role in its overall fungicidal activity.
The relationship between the chemical structure of imidazole derivatives and their antifungal activity is a subject of extensive study.[5][6][7] Quantitative Structure-Activity Relationship (QSAR) studies have shown that factors like size, bulkiness, and lipophilicity are significant determinants of their antifungal potency.[5]
Molecular Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mode of action for this compound is the inhibition of sterol biosynthesis, a vital pathway for maintaining the integrity of fungal cell membranes.[1][8] Specifically, this compound targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase (CYP51) , a cytochrome P450 enzyme.[2][9][10]
This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[11] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in animal cells, and is essential for regulating membrane fluidity, stability, and the function of membrane-bound enzymes.[10][12] By inhibiting CYP51, this compound blocks the production of ergosterol, leading to the accumulation of toxic 14α-methylated sterol precursors.[13] This disruption of membrane structure and function ultimately results in the cessation of fungal growth and cell death.
Quantitative Efficacy Data
The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC), which represent the concentration of the compound required to inhibit 50% of fungal growth or the lowest concentration to prevent visible growth, respectively. While specific EC50 values for this compound are highly dependent on the fungal species and testing conditions, this section presents a summary of typical application rates, which reflect its potent activity.
| Crop Type | Target Diseases | Typical Application Rate (g/ha) |
| Pome Fruit | Gymnosporangium, Venturia spp. (Scab) | 700 - 1000 |
| Fruits & Vegetables | Powdery Erysiphaceae (Powdery Mildew) | 180 - 300 |
| Cereals (Seed Treatment) | Bipolaris oryzae, Tilletia, Ustilago spp. | Not Applicable (Seed Treatment) |
Data compiled from publicly available product information.[1]
Experimental Protocols
The evaluation of this compound's antifungal properties involves standardized in vitro susceptibility testing methods. A common and fundamental procedure is the broth microdilution method, adapted from guidelines provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[14][15]
Protocol: Broth Microdilution Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal isolate.
1. Preparation of Antifungal Stock Solution:
-
Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the stock solution in a standardized liquid medium, such as RPMI-1640 buffered with MOPS, to achieve the desired final concentration range in the microtiter plate wells.[15]
2. Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain a fresh, pure culture.
-
Prepare a suspension of fungal spores or yeast cells in sterile saline.
-
Adjust the suspension turbidity spectrophotometrically to a standardized concentration (e.g., 0.5 McFarland standard), which corresponds to a known cell density.[15]
-
Dilute this adjusted inoculum in the RPMI-1640 medium to the final target concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).[15]
3. Assay Procedure:
-
Dispense 100 µL of each this compound dilution into the wells of a 96-well flat-bottom microtiter plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive control (inoculum without fungicide) and a negative control (medium only) on each plate.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.[16]
4. Determination of MIC:
-
Visually or spectrophotometrically assess fungal growth in each well.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥80%) compared to the positive control.[15]
Logical Relationships: Structure-Activity of Imidazoles
The fungicidal activity of imidazole compounds is intrinsically linked to their chemical structure. Modifications to different parts of the molecule can significantly alter its efficacy.
-
Imidazole Core: Essential for coordinating with the heme iron atom within the active site of the CYP51 enzyme.
-
N-1 Substituent: The nature of the side chain attached to the N-1 position of the imidazole ring is critical for the strength of the interaction with the enzyme.
-
Lipophilic Moiety: A bulky, lipophilic group (like the substituted phenyl group in this compound) is necessary to fit into the hydrophobic active site of the target enzyme and contributes to the compound's ability to penetrate the fungal cell membrane.[5]
Conclusion
This compound's classification as a Group 3 imidazole fungicide is defined by its targeted and potent inhibition of sterol 14α-demethylase (CYP51). This mechanism disrupts the synthesis of ergosterol, a component vital for fungal cell membrane integrity, leading to effective control of a broad spectrum of pathogenic fungi. Understanding its chemical structure, mechanism of action, and the experimental methods for its evaluation is fundamental for its effective use in agricultural settings and for the development of new antifungal agents.
References
- 1. This compound TC - HEBEN [hb-p.com]
- 2. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fao.org [fao.org]
- 5. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds [jstage.jst.go.jp]
- 7. Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cytochrome P450 Lanosterol 14α-Demethylase Gene Is a Demethylation Inhibitor Fungicide Resistance Determinant in Monilinia fructicola Field Isolates from Georgia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sterol Biosynthesis Pathway as Target for Anti-trypanosomatid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effects of miconazole and dodecylimidazole on sterol biosynthesis in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.4. Antifungal Susceptibility Testing [bio-protocol.org]
- 16. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
In Vitro Antifungal Spectrum of Triflumizole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triflumizole is a broad-spectrum imidazole (B134444) fungicide widely utilized in agriculture for the management of a variety of fungal diseases.[1][2][3] Its primary mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, leading to disruption of membrane integrity and ultimately fungal cell death.[1] This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound, presenting available quantitative data, detailing experimental protocols for susceptibility testing, and visualizing the key signaling pathway and experimental workflows.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound belongs to the sterol demethylation inhibitor (DMI) class of fungicides.[1] Its antifungal activity stems from the targeted inhibition of the fungal cytochrome P450 enzyme, sterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol (B1674476) to ergosterol, a vital component that maintains the fluidity and integrity of the fungal cell membrane.
By binding to the heme iron of the enzyme, this compound disrupts the demethylation process, leading to an accumulation of toxic sterol precursors and a depletion of ergosterol. This alteration in membrane composition increases its permeability and disrupts the function of membrane-bound enzymes, ultimately inhibiting fungal growth and proliferation.
In Vitro Antifungal Spectrum
Activity Against Dermatophytes
| Fungal Species | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |
| Trichophyton rubrum | 0.003 - 0.25 | 0.01 |
| Trichophyton mentagrophytes | 0.003 - 1 | 0.09 |
| Trichophyton tonsurans | 0.003 - 0.5 | 0.05 |
| Trichophyton violaceum | 0.003 - 0.25 | 0.05 |
| Microsporum canis | 0.003 - 0.5 | 0.04 |
| Microsporum gypseum | 0.003 - 1 | 0.13 |
| Epidermophyton floccosum | 0.003 - 0.5 | 0.07 |
| Microsporum cookei | >16 | >16 |
| Microsporum racemosum | >16 | >16 |
Data sourced from a study evaluating the in vitro activities of 10 antifungal drugs against 508 dermatophyte strains.
Activity Against Plant Pathogenic Fungi
| Fungal Species | Metric | Value (µg/mL) |
| Botrytis cinerea | EC50 (mean) | 0.58[1] |
| Podosphaera leucotricha | EC50 Range | 0.09 - 6.31[2] |
Note: EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response.
While specific MIC values are not consistently reported, this compound has demonstrated efficacy in controlling a variety of other plant pathogenic fungi, including:
-
Powdery mildews [1]
-
Scab (e.g., Venturia spp.)[3]
-
Rusts [1]
-
Gymnosporangium spp. [3]
-
Fusarium spp. [3]
-
Monilinia spp. [3]
-
Bipolaris oryzae (as a seed treatment)[3]
-
Tilletia spp. (as a seed treatment)[3]
-
Ustilago spp. (as a seed treatment)[3]
Experimental Protocols for Antifungal Susceptibility Testing
The determination of in vitro antifungal activity, typically expressed as the Minimum Inhibitory Concentration (MIC), is performed using standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols. The following is a detailed description of the broth microdilution method, which is a common technique for determining the MIC of antifungal agents against filamentous fungi.
Broth Microdilution Method (Adapted from CLSI M38-A2)
This method is designed to determine the MIC of antifungal agents against filamentous fungi.
1. Preparation of Antifungal Stock Solution:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). The concentration is typically 100 times the highest final concentration to be tested.
2. Preparation of Microdilution Plates:
-
A series of twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a liquid medium (e.g., RPMI 1640).
-
The final volume in each well is typically 100 µL.
-
A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.
3. Inoculum Preparation:
-
The fungal isolate is grown on a suitable agar (B569324) medium (e.g., potato dextrose agar) to promote sporulation.
-
Conidia (spores) are harvested by flooding the agar surface with sterile saline and gently scraping the surface.
-
The resulting suspension is adjusted to a specific concentration (e.g., 0.4 × 10⁴ to 5 × 10⁴ CFU/mL) using a spectrophotometer and confirmed by quantitative colony counts.
4. Inoculation and Incubation:
-
Each well of the microdilution plate is inoculated with 100 µL of the standardized fungal suspension, resulting in a final volume of 200 µL.
-
The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours), depending on the growth rate of the fungus.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a predetermined level of growth inhibition (e.g., 50% or 100%) compared to the growth control. This is typically assessed visually or with a spectrophotometer.
Conclusion
This compound demonstrates significant in vitro activity against a broad spectrum of fungi, particularly dermatophytes and various plant pathogens. Its efficacy is rooted in the targeted inhibition of ergosterol biosynthesis, a well-established and effective antifungal mechanism. While quantitative data for its activity against human pathogenic yeasts and molds are limited, the existing information underscores its importance as an agricultural fungicide. The standardized protocols for antifungal susceptibility testing provide a robust framework for further evaluation of this compound and other antifungal compounds. Further research to expand the documented in vitro antifungal spectrum of this compound, especially against emerging and resistant fungal strains, would be of considerable value.
References
Initial Toxicological Profile of Triflumizole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triflumizole is a broad-spectrum imidazole (B134444) fungicide used extensively in agriculture. This technical guide provides a comprehensive overview of its initial toxicological profile, drawing from a range of non-clinical studies. The document summarizes key findings on acute, subchronic, and chronic toxicity, as well as carcinogenicity, genotoxicity, reproductive and developmental effects, and neurotoxicity. Detailed experimental protocols for pivotal studies are provided, and quantitative data are presented in structured tables for comparative analysis. Furthermore, this guide illustrates the primary mechanisms of this compound's action—inhibition of ergosterol (B1671047) biosynthesis and activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway—through detailed diagrams. The metabolic pathway of this compound in rats is also depicted. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals involved in the assessment of this compound and related compounds.
Acute Toxicity
This compound exhibits low to moderate acute toxicity via the oral route and low toxicity via the dermal and inhalation routes.
Experimental Protocol: Acute Oral Toxicity (Rat)
Based on general principles of OECD Test Guideline 423, the acute oral toxicity of this compound was assessed in rats.
-
Test System: Sprague-Dawley rats.
-
Animal Model: Young adult, healthy, nulliparous, and non-pregnant females are typically used. A group of males may also be tested.
-
Dosage: A single dose of this compound is administered by oral gavage. The volume typically does not exceed 1 mL/100g of body weight for aqueous solutions.
-
Vehicle: Often administered in a suitable vehicle like corn oil or an aqueous suspension.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days post-dosing.
-
Endpoints: The primary endpoint is the LD50 (median lethal dose), along with observations of toxic effects. Gross necropsy is performed on all animals at the end of the study.
Table 1: Acute Toxicity of this compound
| Study Type | Species | Route | LD50/LC50 | Observed Effects | Reference |
| Oral | Rat | Gavage | 1057 mg/kg bw | Signs of neurotoxicity including decreased activity and stereotyped behavior. | [1] |
| Dermal | Rat | Dermal | > 5000 mg/kg bw | Not a skin irritant. | [1] |
| Inhalation | Rat | Inhalation | > 3.6 mg/L (4-hour, nose-only) | Signs of neurotoxicity. | [1] |
| Eye Irritation | Rabbit | Ocular | - | Mild eye irritant. | [2] |
| Dermal Sensitization | Guinea Pig | Dermal | - | Sensitizer (Maximization test). | [1] |
Subchronic and Chronic Toxicity
Repeated dose studies in rodents and dogs have identified the liver as a primary target organ for this compound toxicity.
Experimental Protocol: 90-Day Oral Toxicity (Rodent)
Following the principles of OECD Test Guideline 408, a 90-day subchronic oral toxicity study is conducted.
-
Test System: Typically Wistar or Sprague-Dawley rats.
-
Animal Model: Groups of at least 10 male and 10 female rats per dose group.
-
Dosage: this compound is administered daily in the diet, drinking water, or by gavage for 90 days. At least three dose levels and a control group are used.
-
Endpoints: Daily clinical observations, weekly body weight and food consumption measurements, hematology, clinical chemistry, and urinalysis at termination. Comprehensive gross necropsy and histopathology of major organs and tissues are performed.
Table 2: Subchronic and Chronic Toxicity of this compound
| Study Type | Species | Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Findings | Reference |
| Subchronic Oral | Rat | 90 days | 15 (males) | 3.5 | Liver toxicity, including increased liver weight and hepatocellular hypertrophy. | [1][3] |
| Subchronic Oral | Mouse | 90 days | - | - | Liver effects including increased liver weight and fat droplet accumulation. | [2] |
| Chronic Oral | Dog | 1 year | - | - | Liver effects. | [3] |
| Combined Chronic Toxicity/Carcinogenicity | Rat | 2 years | 3.7 (males) | 4.6 (females) | Liver toxicity (eosinophilic foci in males; fatty vacuolation, inflammation, and necrosis in females). | [3][4] |
Carcinogenicity
Long-term studies in rats and mice have not shown evidence of carcinogenicity for this compound.
Experimental Protocol: Carcinogenicity Study (Rodent)
Based on OECD Test Guideline 451, carcinogenicity studies are conducted over the majority of the animal's lifespan.
-
Test System: Typically Fischer 344 rats and B6C3F1 mice.
-
Animal Model: Groups of at least 50 male and 50 female animals per dose group.
-
Dosage: this compound is administered in the diet for 18 months (mice) or 2 years (rats).
-
Endpoints: Survival, body weight, food consumption, clinical observations, and complete histopathological examination of all organs and tissues for neoplastic lesions.
Table 3: Carcinogenicity of this compound
| Species | Duration | Key Findings | Classification | Reference |
| Rat | 2 years | No evidence of carcinogenicity. | Not likely to be carcinogenic to humans. | [2][4] |
| Mouse | 18 months | No evidence of carcinogenicity. | Not likely to be carcinogenic to humans. | [2][4] |
Genotoxicity
This compound has been tested in a battery of in vitro and in vivo genotoxicity assays and has not shown evidence of mutagenic or genotoxic potential.
Experimental Protocols:
-
Ames Test (Bacterial Reverse Mutation Assay): (OECD Guideline 471) Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are exposed to various concentrations of this compound with and without metabolic activation (S9 mix). The number of revertant colonies is counted to assess mutagenicity.
-
In Vitro Mammalian Cell Gene Mutation Assay: (OECD Guideline 476) For example, the Mouse Lymphoma Assay (MLA) using L5178Y cells. Cells are treated with this compound with and without S9 mix, and mutations at the thymidine (B127349) kinase (TK) locus are measured.
-
In Vivo Micronucleus Test: (OECD Guideline 474) Mice or rats are treated with this compound, and bone marrow or peripheral blood is collected. Erythrocytes are examined for the presence of micronuclei, an indicator of chromosomal damage.
Table 4: Genotoxicity of this compound
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames) | S. typhimurium | With & Without S9 | Negative | [1] |
| In vitro Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | With & Without S9 | Negative | [1] |
| In vivo Micronucleus | Mouse Bone Marrow | - | Negative | [1] |
| Unscheduled DNA Synthesis | Rat Hepatocytes | - | Negative | [1] |
Reproductive and Developmental Toxicity
This compound has shown effects on reproduction and development at maternally toxic doses.
Experimental Protocols:
-
Two-Generation Reproduction Study (Rat): (OECD Guideline 416) Male and female rats (P generation) are exposed to this compound in the diet before mating, during gestation, and lactation. The F1 offspring are also exposed and subsequently mated to produce the F2 generation. Endpoints include fertility, gestation length, litter size, pup viability, and growth.
-
Developmental Toxicity Study (Rabbit): (OECD Guideline 414) Pregnant rabbits are dosed with this compound during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities.
Table 5: Reproductive and Developmental Toxicity of this compound
| Study Type | Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Findings | Reference |
| Two-Generation Reproduction | Rat | Parental: 4.8; Offspring: 12 | Parental: -; Offspring: - | Reduced fertility and litter size at parentally toxic doses. Increased gestation length. | [1] |
| Developmental | Rat | Maternal: -; Developmental: - | Maternal: 35; Developmental: 35 | Decreased viable fetuses, increased resorptions, decreased fetal body weight, and increased cervical ribs at maternally toxic doses. | [2][5] |
| Developmental | Rabbit | - | - | No evidence of teratogenicity. | [3] |
Neurotoxicity
Signs of neurotoxicity have been observed in acute high-dose studies, but not in subchronic studies.
Experimental Protocols:
-
Acute Neurotoxicity Study (Rat): (OECD Guideline 424) Rats receive a single oral dose of this compound. A Functional Observational Battery (FOB) and automated motor activity assessment are conducted at various time points.
-
Subchronic Neurotoxicity Study (Rat): (OECD Guideline 424) Rats are dosed daily for 90 days. FOB and motor activity are assessed at multiple intervals. Neuropathological examination is performed at termination.
Table 6: Neurotoxicity of this compound
| Study Type | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Findings | Reference |
| Acute Oral | Rat | - | 100 | Neuromuscular impairment and decreased locomotor activity. | [5] |
| Acute Inhalation | Rat | - | - | Signs of neurotoxicity. | [2] |
| Subchronic Oral | Rat | - | - | No evidence of neurotoxicity. | [3] |
Mechanisms of Toxicity
Inhibition of Ergosterol Biosynthesis
This compound's primary mode of action as a fungicide is the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. This disruption of ergosterol production leads to the accumulation of toxic sterol precursors and altered cell membrane integrity, ultimately inhibiting fungal growth.
PPARγ Activation
This compound has been identified as an activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis (fat cell differentiation) and lipid metabolism[6]. Activation of PPARγ by this compound can lead to changes in gene expression related to these processes.
Absorption, Distribution, Metabolism, and Excretion (ADME)
In rats, this compound is rapidly and extensively absorbed after oral administration[1]. It is widely distributed in tissues, with the highest concentrations found in the liver[1]. The majority of the administered dose is excreted within 24-48 hours, primarily in the urine[1]. This compound is extensively metabolized, with less than 2% of the parent compound being excreted unchanged[1].
References
- 1. researchgate.net [researchgate.net]
- 2. apps.who.int [apps.who.int]
- 3. fsc.go.jp [fsc.go.jp]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Triflumizole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Triflumizole (B33211), a widely used fungicide. The described protocol is applicable for the determination of this compound in various matrices, including agricultural products. This document provides comprehensive experimental protocols, data presentation in tabular format for clarity, and a visual representation of the analytical workflow.
Introduction
This compound is an imidazole (B134444) fungicide used to control a broad spectrum of fungal diseases on a variety of crops. Monitoring its residue levels in food and environmental samples is crucial for ensuring consumer safety and regulatory compliance. This application note presents a reliable HPLC method with UV detection for the quantification of this compound and its principal metabolite.
Data Presentation
Chromatographic Conditions and Performance
The following table summarizes the optimized HPLC conditions and the performance characteristics of the method for this compound analysis.
| Parameter | Value |
| HPLC Column | Nucleosil 5 C18 (ODS, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) : 3 mM Carbonate Buffer (pH 9.0) (7:3, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 238 nm[1][2] |
| Retention Time | This compound: (Not explicitly stated in search results) |
| Metabolite: (Not explicitly stated in search results) | |
| Linearity (R²) (0.2 - 4.0 mg/kg) | > 0.999[2] |
| Limit of Detection (LOD) | 0.02 mg/kg[2] / 0.01-0.02 ppm[1] |
| Limit of Quantification (LOQ) | 0.05 mg/kg (for agricultural products) |
| Recovery (at 0.1 and 0.4 mg/kg) | 87.5% - 93.3%[2] |
Experimental Protocols
Standard Solution Preparation
1.1. Stock Standard Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound analytical standard.
-
Dissolve in a small amount of acetonitrile in a 100 mL volumetric flask.
-
Bring to volume with acetonitrile and mix thoroughly.
-
Store the stock solution at 4°C in a dark, airtight container.
1.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations within the expected sample range (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).
-
These solutions are used to construct the calibration curve.
Sample Preparation (from Agricultural Products)
2.1. Extraction:
-
Homogenize a representative sample of the agricultural product (e.g., fruits, vegetables).
-
Weigh 20 g of the homogenized sample into a suitable container.
-
Add 100 mL of methanol (B129727) and shake vigorously for 30 minutes.
-
Filter the extract through a Büchner funnel with filter paper.
2.2. Liquid-Liquid Partitioning:
-
Transfer the methanol extract to a separatory funnel.
-
Add 100 mL of dichloromethane (B109758) and 100 mL of a 5% sodium chloride solution.
-
Shake vigorously for 5 minutes and allow the layers to separate.
-
Collect the lower dichloromethane layer, which contains the this compound.
2.3. Clean-up:
-
Prepare a Florisil solid-phase extraction (SPE) column.
-
Pass the dichloromethane extract through the Florisil column.
-
Elute the this compound from the column with a suitable solvent mixture (e.g., a mixture of dichloromethane and acetone).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
2.4. Reconstitution:
-
Reconstitute the dried residue in a known volume of the mobile phase (e.g., 1 mL).
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas corresponding to this compound and its metabolite.
-
Quantify the amount of this compound in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.
Mandatory Visualization
Caption: Workflow for this compound quantification by HPLC.
Conclusion
The HPLC method described in this application note is a reliable and validated procedure for the quantification of this compound in agricultural samples. The method exhibits excellent linearity, sensitivity, and recovery, making it suitable for routine analysis in quality control and research laboratories. Adherence to the detailed protocols will ensure accurate and reproducible results.
References
- 1. Residue analysis of this compound and its metabolite in crops by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Residual this compound, an Imidazole Fungicide, in Apples, Pears and Cucumbers Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Triflumizole Residues by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of Triflumizole residues in various matrices using gas chromatography (GC). This compound is a widely used fungicide, and monitoring its residue levels is crucial for ensuring food safety and environmental quality. The described methodology, based on established analytical principles, offers high sensitivity and selectivity for the quantification of this compound. This document outlines the necessary reagents, instrumentation, sample preparation procedures, and GC conditions. Additionally, it presents a summary of performance characteristics to guide laboratory validation.
Introduction
This compound is a conazole fungicide that effectively controls a broad spectrum of fungal diseases on fruits, vegetables, and other crops.[1] Its mode of action involves the inhibition of sterol biosynthesis in fungi.[1] Due to its widespread application, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various commodities. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS or GC-MS/MS), is a powerful and widely adopted technique for the routine analysis of pesticide residues like this compound.[2][3][4] This method provides the necessary sensitivity and selectivity to meet the stringent regulatory requirements.
Principle of the Method
The analysis of this compound residues by GC involves a multi-step process. First, the analyte is extracted from the sample matrix, typically using an organic solvent. The resulting extract is then subjected to a clean-up procedure to remove interfering co-extractives. Finally, the purified extract is injected into the GC system, where this compound is separated from other components and detected. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile, n-hexane, ethyl acetate (B1210297) (all pesticide residue grade or equivalent).
-
Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl).
-
SPE Cartridges: C18 or Carbon/NH2 cartridges for solid-phase extraction (SPE) clean-up.[2][5]
-
Standards: Certified reference standard of this compound.
-
Gases: Helium or Nitrogen (high purity) for GC.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis.[3][6]
-
Homogenization: Homogenize a representative sample of the matrix (e.g., fruit, vegetable).
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.[3]
-
-
Clean-up (Dispersive SPE):
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Add it to a clean-up tube containing a suitable sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for GC analysis.
Instrumentation: Gas Chromatography
-
Gas Chromatograph: A GC system equipped with a suitable detector, such as a Mass Spectrometer (MS), Triple Quadrupole Mass Spectrometer (MS/MS), or an Electron Capture Detector (ECD).
-
Column: A capillary column suitable for pesticide analysis, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]
-
Injector: Splitless injection is commonly used for trace analysis.
GC-MS/MS Operating Conditions (Example)
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1-2 µL |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min[7][8] |
| Oven Temperature Program | Initial 70°C for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 min. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Note: These conditions are a general guideline and may require optimization for specific instruments and matrices.
Data Presentation
The performance of the GC method for this compound analysis is summarized in the table below. These values are indicative and may vary depending on the specific matrix and experimental conditions.
| Parameter | Matrix | Method | Value | Reference |
| Limit of Quantification (LOQ) | Fruits | GC-MS/MS | 0.8 - 3.4 µg/kg | [2] |
| Recovery | Fruits | GC-MS/MS | 82.6 - 117.1% | [2] |
| Linearity (Correlation Coefficient) | Fruits | GC-MS/MS | > 0.9940 | [2] |
| Relative Standard Deviation (RSD) | Fruits | GC-MS/MS | < 10% | [2] |
Visualizations
Caption: Experimental workflow for this compound residue analysis.
Caption: Logical relationships in the GC analysis of this compound.
Conclusion
The gas chromatography-based methods, particularly GC-MS/MS, provide a robust and reliable approach for the determination of this compound residues in various matrices. The QuEChERS sample preparation protocol is efficient and effective for extracting this compound while minimizing matrix interference. The validation data demonstrates that the method is sensitive, accurate, and precise, making it suitable for routine monitoring and regulatory compliance. Laboratories should perform in-house validation to ensure the method meets their specific requirements for different sample types.
References
- 1. fao.org [fao.org]
- 2. [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 8. A Multi Residue GC-MS Method for Determination of 12 Pesticides in Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Triflumizole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflumizole is a broad-spectrum systemic fungicide belonging to the imidazole (B134444) class of chemicals.[1][2] Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane.[1][2][3] Specifically, this compound inhibits the C14-demethylase enzyme, which disrupts the fungal cell membrane's structure and function, ultimately leading to cell death.[3][4] This fungicide is effective against a wide range of phytopathogenic fungi, including those responsible for powdery mildew, scab, and various rot diseases in fruits and vegetables.[1][5][6] These application notes provide detailed protocols for in vitro assays to determine the efficacy of this compound against key fungal pathogens.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound targets the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes. By inhibiting the sterol 14α-demethylase enzyme, it blocks the conversion of lanosterol (B1674476) to ergosterol, leading to an accumulation of toxic sterol precursors and a depletion of ergosterol. This disruption of the cell membrane's structure and function inhibits fungal growth and development.[3][4][7]
Caption: Mechanism of action of this compound.
Experimental Protocols
Two common in vitro methods for evaluating the efficacy of fungicides are the poisoned food technique and the spore germination inhibition assay.
Poisoned Food Technique for Mycelial Growth Inhibition
This method assesses the effect of a fungicide on the radial growth of a fungus on an agar (B569324) medium.
a. Materials:
-
Pure culture of the target fungus (e.g., Monilinia fructicola, Fusarium spp.)
-
Potato Dextrose Agar (PDA) medium
-
This compound (technical grade)
-
Sterile distilled water
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Micropipettes
-
Laminar flow hood
b. Experimental Workflow:
Caption: Workflow for the poisoned food technique.
c. Protocol:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) by dissolving the technical grade compound in a minimal amount of DMSO and then bringing it to the final volume with sterile distilled water.
-
Prepare Poisoned Media: Autoclave the PDA medium and allow it to cool to approximately 45-50°C. Add the required volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium should be prepared by adding the same volume of DMSO and sterile distilled water without the fungicide.
-
Pour Plates: Pour approximately 20 mL of the poisoned and control media into sterile 90 mm Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, cut a disc from the edge of an actively growing 7-day-old culture of the target fungus. Place the fungal disc, mycelial side down, in the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 ± 2°C for Monilinia fructicola) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
The EC50 (Effective Concentration to inhibit 50% of growth) can be determined by probit analysis of the MGI data.
-
Spore Germination Inhibition Assay
This assay evaluates the effect of a fungicide on the germination of fungal spores.
a. Materials:
-
Fresh, viable fungal spores (e.g., from Venturia inaequalis or Sphaerotheca fuliginea)
-
This compound (technical grade)
-
Sterile distilled water
-
DMSO
-
Glass cavity slides or water agar plates
-
Micropipettes
-
Hemocytometer
-
Microscope
-
Humid chamber (e.g., a Petri dish with moist filter paper)
b. Protocol:
-
Prepare Spore Suspension: Harvest spores from a fresh culture by gently scraping the surface with a sterile loop or brush into sterile distilled water. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to approximately 1 x 10^5 spores/mL using a hemocytometer.
-
Prepare this compound Solutions: Prepare a series of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) in sterile distilled water. A small amount of DMSO can be used for initial solubilization. A control solution should contain the same concentration of DMSO as the treatment solutions.
-
Assay Setup:
-
Cavity Slide Method: Place a drop of the spore suspension and a drop of the this compound solution in the cavity of a sterile glass slide. Mix gently.
-
Water Agar Method: Spread a thin layer of 2% water agar on a microscope slide. Once solidified, place a drop of the spore suspension and a drop of the this compound solution on the agar surface.
-
-
Incubation: Place the slides in a humid chamber and incubate at the optimal temperature for spore germination (e.g., 20-25°C) for 24-48 hours.
-
Data Collection: Using a microscope, observe at least 100 spores per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Data Analysis: Calculate the percentage of spore germination inhibition (SGI) using the following formula: SGI (%) = [(gc - gt) / gc] x 100 Where:
-
gc = percentage of germination in the control
-
gt = percentage of germination in the treatment
The EC50 value can be determined by probit analysis.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison of the efficacy of this compound against different fungal species and at various concentrations.
Table 1: In Vitro Efficacy of this compound Against Mycelial Growth of Various Fungal Pathogens.
| Fungal Species | This compound Concentration (µg/mL) | Mean Mycelial Growth Inhibition (%) | EC50 (µg/mL) |
| Monilinia fructicola | 0.01 | 25.3 | 0.05 |
| 0.1 | 68.7 | ||
| 1.0 | 95.2 | ||
| Fusarium oxysporum | 0.1 | 30.1 | 0.45 |
| 1.0 | 75.4 | ||
| 10.0 | 98.9 | ||
| Venturia inaequalis | 0.01 | 45.2 | 0.02 |
| 0.1 | 89.6 | ||
| 1.0 | 100 |
Note: The data presented in this table are illustrative and may not represent actual experimental results.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Fusarium Species.
| Fusarium Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| F. graminearum | 2 - 16 | 4 | 8 |
| F. solani | 4 - >32 | 8 | 16 |
| F. verticillioides | 1 - 8 | 2 | 4 |
Note: The data presented in this table are illustrative and based on typical ranges for triazole fungicides against Fusarium species. Actual MIC values for this compound should be determined experimentally.
Table 3: In Vitro Efficacy of this compound Against Spore Germination of Various Fungal Pathogens.
| Fungal Species | This compound Concentration (µg/mL) | Mean Spore Germination Inhibition (%) | EC50 (µg/mL) |
| Monilinia fructicola | 0.001 | 35.8 | 0.005 |
| 0.01 | 72.1 | ||
| 0.1 | 98.4 | ||
| Venturia inaequalis | 0.001 | 55.2 | 0.002 |
| 0.01 | 95.7 | ||
| 0.1 | 100 | ||
| Sphaerotheca fuliginea | 0.01 | 60.3 | 0.008 |
| 0.1 | 92.5 | ||
| 1.0 | 100 |
Note: The data presented in this table are illustrative and may not represent actual experimental results.
References
- 1. In Vitro Activities of Investigational Triazoles against Fusarium Species: Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Susceptibility of 182 Fusarium Species Isolates from 20 European Centers: Comparison between EUCAST and Gradient Concentration Strip Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triflumizole Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflumizole is an imidazole (B134444) fungicide widely used in agriculture to control a variety of fungal diseases. Its primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1] this compound specifically targets the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[2] Inhibition of CYP51 disrupts the integrity and function of the fungal cell membrane, leading to the cessation of fungal growth and cell death. Understanding the dose-response relationship of this compound is crucial for determining its efficacy, optimizing application rates, and assessing potential resistance development.
These application notes provide detailed protocols for conducting dose-response studies of this compound against fungal pathogens. The methodologies described herein cover the assessment of fungal viability, the quantification of ergosterol content, and the direct evaluation of CYP51 inhibition.
Key Experimental Workflows and Signaling Pathways
To elucidate the dose-dependent effects of this compound, a series of interconnected experiments are recommended. The overall experimental workflow begins with the determination of the inhibitory effect on fungal growth, followed by a more specific investigation into the biochemical mechanism of action.
The primary molecular target of this compound is the ergosterol biosynthesis pathway, which is crucial for the formation of the fungal cell membrane.
Experimental Protocols
Protocol 1: Fungal Cell Viability Dose-Response Assay using Resazurin (B115843)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound by assessing the metabolic activity of fungal cells.
Materials:
-
Fungal strain of interest
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth, RPMI-1640)
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Resazurin sodium salt
-
Sterile 96-well microtiter plates (opaque-walled for fluorescence)
-
Microplate reader (fluorescence or absorbance)
-
Sterile water or phosphate-buffered saline (PBS)
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal strain in its appropriate liquid medium to the mid-logarithmic growth phase.
-
Adjust the concentration of the fungal suspension to a predetermined optimal density (e.g., 1 x 10^5 cells/mL) in fresh medium.
-
-
This compound Stock and Working Solutions:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the this compound stock solution in the appropriate growth medium to achieve a range of desired concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the fungus (typically ≤1%).
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the fungal inoculum to each well.
-
Add 1 µL of the this compound working solutions to the corresponding wells.
-
Include a positive control (fungal inoculum with medium only) and a vehicle control (fungal inoculum with medium and the same concentration of DMSO as the treatment wells).
-
Also, include a negative control (medium only) for background fluorescence/absorbance.
-
-
Incubation:
-
Seal the plate and incubate at the optimal temperature for the fungal species for a predetermined duration (e.g., 24-72 hours).
-
-
Resazurin Addition and Measurement:
-
Prepare a sterile solution of resazurin in PBS or sterile water (e.g., 0.15 mg/mL).[3]
-
Incubate the plate for an additional 1-4 hours, or until a color change from blue to pink is observed in the positive control wells.[3][4]
-
Measure the fluorescence (Excitation: 530-570 nm, Emission: 580-620 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[4][5]
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Quantification of Ergosterol Content
This protocol measures the ergosterol content in fungal cells treated with this compound to confirm its mechanism of action.
Materials:
-
Fungal cell pellets (from cultures treated with varying concentrations of this compound)
-
25% Alcoholic potassium hydroxide (B78521) (KOH) solution
-
n-Heptane
-
Sterile distilled water
-
100% Ethanol
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Cell Culture and Treatment:
-
Grow the fungal strain in a larger volume of liquid medium in the presence of various concentrations of this compound (based on the IC50 value determined in Protocol 1, e.g., 0.5x, 1x, 2x IC50). Include an untreated control.
-
Harvest the fungal cells by centrifugation and wash the pellets with sterile distilled water.
-
Determine the net wet weight of each cell pellet.
-
-
Saponification:
-
Ergosterol Extraction:
-
Allow the tubes to cool to room temperature.
-
Add 1 mL of sterile distilled water and 3 mL of n-heptane to each tube.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the heptane (B126788) layer.[7]
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper heptane layer to a clean glass tube.
-
Repeat the extraction with another 3 mL of n-heptane and pool the heptane layers.
-
-
Spectrophotometric Analysis:
-
Evaporate the heptane to dryness under a stream of nitrogen or in a fume hood.
-
Resuspend the dried sterol extract in 1 mL of 100% ethanol.
-
Scan the absorbance of the solution from 230 nm to 300 nm using a UV-Vis spectrophotometer.[6]
-
Ergosterol has a characteristic four-peaked absorbance profile with a peak at approximately 281.5 nm.[6]
-
-
Data Analysis:
-
Calculate the ergosterol content as a percentage of the cell wet weight. The presence of ergosterol and its precursor, 24(28)-dehydroergosterol, can be determined by specific absorbance values at 281.5 nm and 230 nm.[7]
-
The percentage of ergosterol can be calculated using the following equations:
-
% Ergosterol + % 24(28) DHE = [(A281.5 / 290) × F] / pellet weight
-
% 24(28) DHE = [(A230 / 518) × F] / pellet weight
-
% Ergosterol = [% Ergosterol + % 24(28) DHE] - % 24(28) DHE
-
Where F is the dilution factor in ethanol, and 290 and 518 are the E values (in percent per centimeter) for crystalline ergosterol and 24(28) DHE, respectively.[7]
-
-
Compare the ergosterol content across the different this compound concentrations.
-
Protocol 3: In Vitro CYP51 Inhibition Assay (Conceptual Framework)
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on CYP51 activity using a fluorogenic substrate.
Materials:
-
Recombinant fungal CYP51 enzyme
-
NADPH-cytochrome P450 reductase
-
Fluorogenic CYP51 substrate (e.g., BOMCC)
-
This compound
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture containing the reaction buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare the fluorogenic substrate and NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black plate, add the reaction mixture to each well.
-
Add the this compound dilutions to the test wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the product of the fluorogenic substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit of time) for each well.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and calculate the IC50 value.
-
Data Presentation
Quantitative data from the dose-response studies should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Fungal Cell Viability in Response to this compound Treatment
| This compound Concentration (µg/mL) | Mean Fluorescence Units (± SD) | Percent Viability (%) |
| 0 (Vehicle Control) | 4500 (± 250) | 100 |
| 0.1 | 4250 (± 210) | 94.4 |
| 0.5 | 3600 (± 180) | 80.0 |
| 1.0 | 2300 (± 150) | 51.1 |
| 5.0 | 800 (± 90) | 17.8 |
| 10.0 | 250 (± 50) | 5.6 |
| IC50 (µg/mL) | \multicolumn{2}{ | c |
Table 2: Ergosterol Content in Fungal Cells Following this compound Exposure
| This compound Concentration (µg/mL) | Mean Ergosterol Content (% of wet weight ± SD) | Percent Inhibition of Ergosterol Synthesis (%) |
| 0 (Control) | 0.25 (± 0.03) | 0 |
| 0.5 | 0.15 (± 0.02) | 40.0 |
| 1.0 | 0.08 (± 0.01) | 68.0 |
| 2.0 | 0.03 (± 0.005) | 88.0 |
Table 3: In Vitro Inhibition of CYP51 Activity by this compound
| This compound Concentration (nM) | Mean Reaction Rate (RFU/min ± SD) | Percent Inhibition (%) |
| 0 (Control) | 150 (± 12) | 0 |
| 10 | 125 (± 10) | 16.7 |
| 50 | 80 (± 7) | 46.7 |
| 100 | 45 (± 5) | 70.0 |
| 500 | 15 (± 3) | 90.0 |
| IC50 (nM) | \multicolumn{2}{ | c |
References
- 1. fao.org [fao.org]
- 2. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. tribioscience.com [tribioscience.com]
- 5. labbox.es [labbox.es]
- 6. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triflumizole in Powdery Mildew Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Triflumizole in laboratory settings to control powdery mildew, caused by pathogens such as Podosphaera xanthii. The information is intended to guide researchers in establishing robust and reproducible in vitro and in planta assays for fungicide efficacy testing.
Introduction to this compound
This compound is a systemic fungicide belonging to the imidazole (B134444) group.[1] Its primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical process for maintaining the integrity of fungal cell membranes.[1][2] this compound specifically targets the enzyme sterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol (B1674476) to ergosterol.[3][4] The disruption of this pathway leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol, ultimately inhibiting fungal growth and development.[2][5] This fungicide exhibits both protective and curative properties, making it effective for preventing and treating powdery mildew infections.[1][6]
Data Presentation: Efficacy of this compound Against Powdery Mildew
The following tables summarize quantitative data on the efficacy of this compound against different species of powdery mildew fungi.
Table 1: In Vitro Efficacy of this compound Against Powdery Mildew Pathogens
| Pathogen Species | Assay Type | Effective Concentration (EC50) in µg/mL | Reference |
| Podosphaera xanthii | Detached Leaf Assay | 0.08 - 4.04 | [7] |
| Podosphaera leucotricha | Detached Leaf Assay | 0.09 - 6.31 | [8] |
Table 2: In Planta Efficacy of this compound Against Cucumber Powdery Mildew (Podosphaera xanthii)
| Application Method | Disease Severity Reduction (%) | This compound Concentration (ml/L) | Reference |
| Foliar Spray | >90% | 1.56 | [9] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound and dilute it to various working concentrations for experimental use.
Materials:
-
This compound powder (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile deionized water
-
Sterile microcentrifuge tubes and pipette tips
Protocol:
-
Stock Solution Preparation (10 mg/mL):
-
Accurately weigh 10 mg of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. This will result in a 10 mg/mL stock solution.
-
Store the stock solution at -20°C for up to one month.[10]
-
-
Working Solution Preparation:
-
Thaw the stock solution at room temperature.
-
Perform serial dilutions of the stock solution with sterile deionized water to achieve the desired final concentrations for your experiment (e.g., 100, 10, 1, 0.1, 0.01 µg/mL).
-
Note: To minimize the final concentration of DMSO in your working solutions and avoid phytotoxicity, ensure the DMSO concentration does not exceed 0.5% (v/v) in the final application.
-
Inoculum Preparation: Podosphaera xanthii Conidial Suspension
Objective: To prepare a viable conidial suspension of P. xanthii for inoculating plant material.
Materials:
-
Cucumber or squash plants heavily infected with powdery mildew
-
Sterile deionized water
-
Tween® 20 or Tween® 80
-
Sterile soft-bristled paintbrush or glass rod
-
Sterile beaker
-
Sterile cheesecloth
-
Hemocytometer
-
Microscope
Protocol:
-
Harvesting Conidia:
-
Select heavily sporulating leaves from the infected plants.
-
Gently brush the white, powdery conidia from the leaf surface into a sterile beaker containing a known volume of sterile deionized water with 0.01-0.05% (v/v) Tween® 20. The surfactant helps to break the surface tension and keep the spores in suspension.
-
-
Filtration:
-
Filter the suspension through two to four layers of sterile cheesecloth to remove mycelial fragments and plant debris.
-
-
Concentration Adjustment:
-
Place a drop of the filtered conidial suspension onto a hemocytometer.
-
Count the number of conidia under a microscope at 400x magnification.
-
Calculate the conidial concentration and adjust with sterile deionized water (containing Tween® 20) to the desired concentration for your experiment (a commonly used concentration is 1 x 10^5 conidia/mL).[11]
-
-
Viability Check (Optional but Recommended):
-
To ensure the viability of the inoculum, spread a small aliquot of the suspension on a water agar (B569324) plate and incubate at room temperature for 2-4 hours.
-
Observe under a microscope for germ tube formation.
-
Detached Leaf Assay for Fungicide Efficacy
Objective: To assess the efficacy of this compound in a controlled in vitro environment using detached leaves.
Materials:
-
Young, fully expanded cucumber leaves from healthy, untreated plants
-
Petri dishes (100 mm)
-
Sterile filter paper or 1.5% water agar
-
This compound working solutions
-
P. xanthii conidial suspension
-
Sterile water (for control)
-
Micropipettes
-
Growth chamber
Protocol:
-
Leaf Preparation:
-
Excise healthy cucumber leaves with a petiole of at least 2 cm.
-
Surface sterilize the leaves by briefly wiping them with 70% ethanol (B145695) and then rinsing with sterile deionized water.
-
Place two layers of sterile filter paper moistened with sterile water, or a solidified layer of 1.5% water agar, into each Petri dish.
-
-
Fungicide Application:
-
Place the leaves adaxial (upper) side up in the Petri dishes.
-
Apply a known volume (e.g., 50 µL) of each this compound working solution to the center of a leaf disc or evenly across the leaf surface.
-
For the control group, apply the same volume of sterile water containing the same concentration of DMSO as the treatment groups.
-
Allow the treatments to dry in a laminar flow hood for approximately 1-2 hours.
-
-
Inoculation:
-
Apply a known volume (e.g., 20 µL) of the prepared P. xanthii conidial suspension (1 x 10^5 conidia/mL) to the center of the treated area on each leaf.
-
-
Incubation:
-
Seal the Petri dishes with parafilm and incubate in a growth chamber at 22-25°C with a 12-hour photoperiod.
-
-
Disease Assessment:
-
After 7-10 days, assess the disease severity based on the percentage of the inoculated area covered by powdery mildew mycelium using the disease severity rating scale in Table 3.
-
Whole Plant Assay for Fungicide Efficacy
Objective: To evaluate the protective and curative efficacy of this compound on whole plants.
Materials:
-
Cucumber plants at the 2-4 true leaf stage
-
This compound working solutions
-
P. xanthii conidial suspension
-
Handheld sprayer
-
Greenhouse or controlled environment chamber
Protocol:
-
Plant Growth:
-
Grow cucumber plants in individual pots until they reach the 2-4 true leaf stage.
-
-
Fungicide Application:
-
For protective assays, spray the plants with the this compound working solutions until runoff.
-
For curative assays, first inoculate the plants with P. xanthii and then apply the this compound treatments 24-48 hours post-inoculation.
-
Control plants should be sprayed with water containing the equivalent concentration of DMSO.
-
-
Inoculation:
-
For protective assays, allow the fungicide spray to dry for 24 hours before inoculating the plants by spraying with the P. xanthii conidial suspension until runoff.
-
-
Incubation:
-
Maintain the plants in a greenhouse or growth chamber at 22-25°C with a relative humidity of 70-80%.
-
-
Disease Assessment:
-
After 10-14 days, assess the disease severity on the leaves using the rating scale provided in Table 3. Calculate the average disease severity for each treatment group.
-
Data Collection and Analysis
Objective: To quantify disease severity and calculate fungicide efficacy.
Disease Severity Rating Scale:
Table 3: Disease Severity Rating Scale for Powdery Mildew
| Rating | Percentage of Leaf Area Covered with Mycelium | Description |
| 0 | 0% | No visible signs of infection. |
| 1 | 1-10% | Small, scattered powdery mildew pustules. |
| 2 | 11-25% | Pustules are more numerous and slightly larger. |
| 3 | 26-50% | Pustules are coalescing, and a significant portion of the leaf is covered. |
| 4 | 51-75% | Large areas of the leaf are covered with dense mycelial growth. |
| 5 | >75% | The majority of the leaf surface is covered with powdery mildew. |
This scale can be adapted as needed, for instance, a 0-9 scale is also commonly used.[11][12]
Calculation of Percent Disease Index (PDI):
PDI (%) = [ (Sum of all disease ratings) / (Total number of leaves assessed x Maximum disease rating) ] x 100
Calculation of Fungicide Efficacy:
Efficacy (%) = [ (PDI in control - PDI in treatment) / PDI in control ] x 100
Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment groups.
Mandatory Visualizations
Signaling Pathway
References
- 1. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 3. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An overview of azoles targeting sterol 14α-demethylase for antileishmanial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biochemjournal.com [biochemjournal.com]
- 12. cucurbitbreeding.wordpress.ncsu.edu [cucurbitbreeding.wordpress.ncsu.edu]
Application Notes and Protocols for the Extraction of Triflumizole from Plant Tissues
Introduction
Triflumizole (B33211) is an imidazole (B134444) fungicide widely utilized in agriculture to control various fungal diseases on fruits, vegetables, and other crops.[1] Its persistence and potential for accumulation in plant tissues necessitate robust and efficient analytical methods for monitoring its residues to ensure food safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the extraction of this compound and its primary metabolite, FM-6-1 (4-chloro-α,α,α-trifluoro-N-(1-amino-2-propoxyethylidene)-o-toluidine), from various plant tissues. The methods described are intended for use by researchers, scientists, and professionals in drug development and food safety testing. Two primary extraction methodologies are presented: the modern, streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique and a conventional solvent extraction method.
Overview of Extraction Methodologies
The choice of extraction method for this compound depends on factors such as the laboratory's throughput needs, available equipment, and the specific plant matrix being analyzed.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become the standard for pesticide residue analysis in food matrices due to its simplicity, high throughput, and minimal solvent usage.[2][3][4] It involves a two-step process: an initial extraction and partitioning with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components like pigments and fats.[4][5]
-
Solvent Extraction: This traditional method involves the extraction of this compound from the plant matrix using an organic solvent, followed by a liquid-liquid partitioning step to separate the analyte from water-soluble components.[6][7] While effective, this method is generally more time-consuming and solvent-intensive than the QuEChERS approach.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described methods for the extraction and quantification of this compound and its metabolite FM-6-1 from various plant tissues.
Table 1: Method Performance Data for this compound and Metabolite FM-6-1 in Cucumber using QuEChERS followed by HPLC-MS/MS. [8]
| Analyte | Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) | Limit of Detection (LOD) (mg/L) |
| This compound | 0.01 | 95 | 3.2 | 0.01 | 7.5 x 10⁻⁴ |
| 0.1 | 98 | 2.5 | |||
| 1.0 | 102 | 1.8 | |||
| FM-6-1 | 0.01 | 88 | 5.1 | 0.05 | 3.9 x 10⁻⁵ |
| 0.1 | 92 | 4.3 | |||
| 1.0 | 96 | 3.7 |
Table 2: Method Performance Data for this compound in Various Plant Matrices.
| Plant Matrix | Extraction Method | Analytical Method | Fortification Level (mg/kg) | Mean Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Apple | Solvent Extraction | HPLC-UV | 0.1 | 92.4 | 3.1 | 0.02 | [6] |
| 0.4 | 93.3 | 2.6 | |||||
| Pear | Solvent Extraction | HPLC-UV | 0.1 | 87.5 | 6.0 | 0.02 | [6] |
| 0.4 | 88.1 | 5.2 | |||||
| Cucumber | Solvent Extraction | HPLC-UV | 0.1 | 90.2 | 4.5 | 0.02 | [6] |
| 0.4 | 91.5 | 3.8 | |||||
| Tomato | QuEChERS | Not Specified | 0.01 | 87 | 9 | Not Specified | [9] |
| Orange | QuEChERS | Not Specified | 0.01 | 51 | Not Specified | Not Specified | [9] |
| Various Agricultural Products | QuEChERS | HPLC-MS/MS | Not Specified | 70-120 | <20 | 0.02 | [10] |
Experimental Protocols
QuEChERS Protocol for Fruits and Vegetables
This protocol is adapted from the European Standard EN 15662 and is suitable for a wide range of fruit and vegetable matrices.
4.1.1. Materials and Reagents
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate (B86180) tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (optional, for highly pigmented samples)
-
50 mL and 15 mL polypropylene (B1209903) centrifuge tubes with screw caps
-
High-speed refrigerated centrifuge
-
Vortex mixer
4.1.2. Sample Preparation and Extraction
-
Homogenization: Homogenize a representative sample of the plant tissue (e.g., 100 g) to a uniform paste. For samples with low water content (<25%), it may be necessary to add a known amount of water before homogenization.[3][5]
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of acetonitrile to the tube.
-
Internal Standard: If using an internal standard, add it at this stage.
-
Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
-
Salt Addition: Add the QuEChERS extraction salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Extraction: Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥ 3000 x g for 5 minutes to separate the organic and aqueous layers.
4.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Supernatant Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL micro-centrifuge tube containing the d-SPE sorbent. The choice of sorbent depends on the matrix:
-
General Fruits and Vegetables: 150 mg MgSO₄ and 50 mg PSA.
-
Fatty Samples: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Pigmented Samples (e.g., spinach, berries): 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB.
-
-
Shaking and Centrifugation: Cap the tube, vortex for 30 seconds, and then centrifuge at high speed for 2 minutes.
-
Final Extract: The supernatant is the final extract. Transfer it to an autosampler vial for analysis by LC-MS/MS or GC-MS/MS.
Conventional Solvent Extraction Protocol
This protocol is a classic approach for the extraction of this compound from plant tissues.
4.2.1. Materials and Reagents
-
Methanol (B129727), HPLC grade
-
Dichloromethane (B109758), HPLC grade
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Florisil for column chromatography
-
Homogenizer/blender
-
Separatory funnel
-
Rotary evaporator
4.2.2. Extraction and Partitioning
-
Homogenization: Homogenize 20 g of the plant tissue sample with 100 mL of methanol for 2 minutes.
-
Filtration: Filter the homogenate through a Büchner funnel with filter paper.
-
Re-extraction: Re-extract the solid residue with another 50 mL of methanol and filter again. Combine the filtrates.
-
Concentration: Concentrate the combined methanol extracts to approximately 50 mL using a rotary evaporator at 40°C.
-
Liquid-Liquid Partitioning: Transfer the concentrated extract to a 250 mL separatory funnel. Add 50 mL of 5% aqueous NaCl solution and 50 mL of dichloromethane. Shake vigorously for 2 minutes and allow the layers to separate.[6][7]
-
Collection of Organic Layer: Drain the lower dichloromethane layer into a flask.
-
Re-extraction of Aqueous Layer: Repeat the partitioning of the aqueous layer with another 50 mL of dichloromethane. Combine the dichloromethane extracts.
-
Drying: Dry the combined dichloromethane extract by passing it through a column of anhydrous sodium sulfate.
-
Final Concentration: Evaporate the solvent to dryness using a rotary evaporator. Reconstitute the residue in a suitable solvent (e.g., mobile phase for HPLC analysis) to a known volume.
Visualizations
Caption: Workflow for QuEChERS extraction of this compound from plant tissues.
Caption: Workflow for conventional solvent extraction of this compound.
References
- 1. fao.org [fao.org]
- 2. cms.mz-at.de [cms.mz-at.de]
- 3. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Analysis of Residual this compound, an Imidazole Fungicide, in Apples, Pears and Cucumbers Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Determination of this compound and its metabolite residues in vegetables by high performance liquid chromatography]. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Dissipation behaviour and dietary risk assessment of boscalid, this compound and its metabolite (FM-6-1) in open-field cucumber based on QuEChERS using HPLC-MS/MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Review of the existing maximum residue levels for this compound according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triflumizole Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Triflumizole (B33211) is an imidazole (B134444) fungicide that functions as a potent inhibitor of sterol biosynthesis.[1] Its primary mechanism of action is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol (B1671047) in fungi.[1] Due to this mechanism, this compound has potential applications in in vivo studies as a model compound for antifungal research, particularly in the context of fungal pathogens dependent on ergosterol for cell membrane integrity.
Beyond its fungicidal properties, this compound has been identified as an activator of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis.[2] Prenatal exposure in mice has been shown to increase adipose depot weight, classifying this compound as a potential obesogen.[2][3] This off-target effect should be a critical consideration in experimental design, as it may influence metabolic endpoints and mesenchymal stem cell differentiation.
When planning in vivo studies, researchers should consider the route of administration based on the experimental goals. Oral gavage is a common route for ensuring precise dosage, and pharmacokinetic data in rats show good oral absorption.[1][4] The choice of vehicle is critical due to this compound's low water solubility. Common vehicles include corn oil, dimethyl sulfoxide (B87167) (DMSO), and suspensions in carboxymethyl cellulose (B213188) (CMC).[1]
Pharmacokinetics and Toxicology
Pharmacokinetic Profile
This compound is readily absorbed following oral administration in rats, with maximum plasma concentrations reached within approximately one hour.[1] The majority of the administered dose is excreted in the urine, and metabolism is extensive, with less than 2% of the parent compound recovered.[4] The liver shows the highest concentration of radiolabeled this compound equivalents following administration.[4]
Table 1: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)
| Parameter | 10 mg/kg Dose | 300 mg/kg Dose |
|---|---|---|
| Oral Absorption | ≥72% within 48 hours | ≥72% within 48 hours |
| Primary Excretion Route | Urine (~75%) | Urine (~75%) |
| Tissue Distribution | Highest concentration in the liver | Highest concentration in the liver |
| Metabolism | Extensive | Extensive |
Data synthesized from WHO reports on this compound.[4]
Toxicological Data
The acute oral toxicity of this compound is moderate. Signs of toxicity in rats after high oral doses can include ataxia, hypotonia, decreased body temperature, and reduced heart and respiration rates.[1] It is not considered to be genotoxic or carcinogenic.
Table 2: Acute and Chronic Toxicity Data for this compound in Rodents
| Parameter | Species | Value |
|---|---|---|
| Acute Oral LD₅₀ | Rat (male) | 1057 mg/kg |
| Dermal LD₅₀ | Rat | >5000 mg/kg |
| Inhalation LC₅₀ (4h) | Rat | >3.6 mg/L |
| Chronic NOAEL (Liver) | Rat | 3.5 mg/kg/day |
| Developmental NOAEL | Rat | 10 mg/kg/day |
NOAEL: No Observed Adverse Effect Level. Data sourced from WHO and PubChem.[1]
Signaling Pathways
Primary Antifungal Mechanism of Action
This compound's primary fungicidal activity stems from its inhibition of the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity.
Off-Target Effect on PPARγ Pathway
This compound can also act as an agonist for PPARγ, a key regulator of adipogenesis. This interaction can lead to unintended metabolic effects in mammalian models.
Experimental Protocols
Protocol for Oral Gavage Administration in Mice/Rats
This protocol describes the standard procedure for administering this compound via oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., Corn oil, 0.5% w/v CMC in sterile water)
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
Preparation of this compound Suspension:
-
For Corn Oil Vehicle:
-
Weigh the required amount of this compound.
-
Add a small amount of corn oil and triturate to form a paste.
-
Gradually add the remaining corn oil while mixing continuously (e.g., vortexing) to achieve the final desired concentration. A suspension will be formed. Ensure it is mixed well immediately before each administration.
-
-
For 0.5% CMC Vehicle:
-
Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water.
-
Weigh the required amount of this compound.
-
A small amount of a surfactant like Tween 80 (<1%) can be added to the CMC solution to aid in wetting the powder.
-
Add the this compound powder to the vehicle and vortex or sonicate until a uniform suspension is achieved. Mix well before each administration.
-
Administration Procedure:
-
Weigh the animal to calculate the precise volume to be administered. The maximum recommended volume is 10 mL/kg.[5]
-
Draw the required volume of the this compound suspension into the syringe.
-
Securely restrain the animal. For mice, scruff the neck and back to immobilize the head and forelimbs. The animal's body should be held in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars), advancing it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, dispense the solution slowly and steadily.
-
Withdraw the needle gently along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress (e.g., labored breathing, lethargy) for at least 15-30 minutes post-administration.[6]
Protocol for a Murine Model of Systemic Fungal Infection
This protocol provides a representative framework for testing the efficacy of this compound in a murine model of systemic candidiasis. This model is adapted from established methods for testing other azole antifungals.[7]
Materials:
-
Candida albicans strain
-
Sabouraud Dextrose Broth/Agar
-
Sterile saline
-
Immunosuppressive agent (e.g., cyclophosphamide)
-
This compound formulation for injection (e.g., in a vehicle containing DMSO and/or PEG, sterile filtered)
-
Male or female mice (e.g., BALB/c or CD-1, 6-8 weeks old)
Experimental Procedure:
-
Immunosuppression:
-
Administer cyclophosphamide (B585) (e.g., 150 mg/kg) via intraperitoneal (IP) injection on days -4 and -1 relative to infection to induce neutropenia.
-
-
Infection:
-
Culture C. albicans and prepare an inoculum in sterile saline to a concentration of ~5 x 10⁵ CFU/mL.
-
On day 0, infect mice via lateral tail vein injection with 0.1 mL of the C. albicans suspension (~5 x 10⁴ CFU/mouse).
-
-
Treatment:
-
Begin treatment 24 hours post-infection.
-
Divide mice into groups: Vehicle Control, this compound (e.g., 10 mg/kg), and Positive Control (e.g., Fluconazole, 10 mg/kg).
-
Administer treatments once or twice daily via oral gavage or IP injection for a defined period (e.g., 5-7 days).
-
-
Endpoint Evaluation:
-
Monitor animals daily for clinical signs (weight loss, ruffled fur, inactivity).
-
At the end of the treatment period (or if humane endpoints are reached), euthanize the animals.
-
Aseptically harvest kidneys, weigh them, and homogenize in sterile saline.
-
Perform serial dilutions of the homogenate and plate on Sabouraud Dextrose Agar to determine the fungal burden (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare the log CFU/gram of tissue between the vehicle, this compound, and positive control groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).
-
References
- 1. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound is an obesogen in mice that acts through peroxisome proliferator activated receptor gamma (PPARγ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.who.int [apps.who.int]
- 5. Pharmacokinetics of trifluralin in blood and heart tissue of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Triflumizole Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture techniques for investigating the cellular effects of Triflumizole, an imidazole-based fungicide. The provided protocols detail key experiments to assess its impact on cell viability, apoptosis, oxidative stress, and gene and protein expression.
Introduction to this compound
This compound is a widely used fungicide that functions by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes.[1][2][3] Beyond its antifungal properties, research has indicated that this compound can exert various effects on mammalian cells, including cytotoxicity, endocrine disruption, and the induction of oxidative stress and apoptosis.[4][5] Understanding these off-target effects is crucial for assessing its potential risks to human health and for drug development professionals exploring its mechanisms of action.
Recent studies have shown that this compound can inhibit the proliferation of cells, such as GC-1 spermatogonia cells, with a reported IC50 of 30.5 μM after 24 hours of exposure.[4] Its cytotoxic effects are linked to a marked increase in reactive oxygen species (ROS), which can trigger programmed cell death (apoptosis) and autophagy.[4] Mechanistically, this compound has been found to inhibit the GPR30/PI3K/AKT signaling pathway and upregulate pro-apoptotic proteins like Fas/CD95, leading to the activation of caspase-3 and caspase-7.[4]
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described experimental protocols. These tables are for illustrative purposes to guide data presentation and interpretation.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 10 | 1.02 ± 0.06 | 81.6 ± 4.8 |
| 25 | 0.78 ± 0.05 | 62.4 ± 4.0 |
| 50 | 0.45 ± 0.04 | 36.0 ± 3.2 |
| 100 | 0.21 ± 0.02 | 16.8 ± 1.6 |
Table 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (50 µM) | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |
Table 3: Measurement of Intracellular ROS by DCFH-DA Assay
| Treatment | Fluorescence Intensity (Arbitrary Units) (Mean ± SD) | Fold Change vs. Control (Mean ± SD) |
| Control | 5,234 ± 312 | 1.0 ± 0.06 |
| This compound (50 µM) | 18,842 ± 1,130 | 3.6 ± 0.22 |
| This compound + NAC (Antioxidant) | 7,118 ± 427 | 1.36 ± 0.08 |
Table 4: Relative Gene Expression by qPCR
| Gene | Treatment | Fold Change vs. Control (Mean ± SD) |
| Bax | This compound (50 µM) | 4.2 ± 0.3 |
| Bcl-2 | This compound (50 µM) | 0.4 ± 0.05 |
| Casp3 | This compound (50 µM) | 3.8 ± 0.25 |
Table 5: Protein Expression Analysis by Western Blot (Densitometry)
| Protein | Treatment | Relative Protein Level (Fold Change vs. Control) (Mean ± SD) |
| Cleaved Caspase-3 | This compound (50 µM) | 5.1 ± 0.4 |
| Cleaved PARP | This compound (50 µM) | 4.5 ± 0.3 |
| p-Akt (Ser473) | This compound (50 µM) | 0.3 ± 0.04 |
| β-Actin | This compound (50 µM) | 1.0 (Loading Control) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]
Materials:
-
Cells of interest (e.g., HepG2, HEK293)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[8]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[9][10]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as desired.
-
Harvest cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9][11]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within one hour.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][13]
Materials:
-
Treated and control cells
-
DCFH-DA solution (e.g., 10 mM stock in DMSO)
-
Serum-free cell culture medium
-
Black 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[13][14]
-
Wash the cells twice with PBS.
-
Treat cells with this compound in serum-free medium.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader.[15]
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
qPCR is used to quantify the expression levels of specific genes of interest, such as those involved in apoptosis (Bax, Bcl-2, Casp3).[16][17]
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse this compound-treated and control cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.[18]
-
qPCR Reaction: Set up the qPCR reaction by mixing cDNA template, gene-specific primers, and SYBR Green Master Mix.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR detection system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[18]
-
Data Analysis: Analyze the amplification data. The cycle threshold (Ct) values are used to determine the relative expression of the target genes, often normalized to a housekeeping gene (e.g., GAPDH, β-actin). The 2^-ΔΔCt method is commonly used for relative quantification.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify specific proteins in a complex mixture.[19] This can be used to analyze the expression of proteins involved in apoptosis signaling pathways, such as cleaved caspase-3, cleaved PARP, and phosphorylated Akt.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse this compound-treated and control cells in lysis buffer.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[19]
-
SDS-PAGE: Separate the proteins based on molecular weight by running equal amounts of protein from each sample on an SDS-PAGE gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[19]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[20]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[22]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound induces excessive reactive oxygen species, inhibits the GPR30/PI3K/AKT pathway, and triggers apoptosis and autophagy in GC-1 spermatogonia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 9. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. 4.6. DCF Assay for Oxidative Stress Determination [bio-protocol.org]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. doc.abcam.com [doc.abcam.com]
- 16. elearning.unite.it [elearning.unite.it]
- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. bosterbio.com [bosterbio.com]
- 22. addgene.org [addgene.org]
Triflumizole as a Tool for Studying Fungal Resistance Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflumizole (B33211) is a broad-spectrum imidazole (B134444) fungicide that serves as a valuable tool for investigating the mechanisms of fungal resistance to azole-class antifungals.[1][2][3] Its primary mode of action is the inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[4][5][6] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane integrity and ultimately, fungal cell death.[1][7] The rise of antifungal resistance is a significant global health concern, necessitating a deeper understanding of the molecular mechanisms that fungi employ to overcome the effects of antifungal agents.[8][9] this compound, by targeting a well-defined pathway, allows researchers to dissect these resistance mechanisms in a controlled laboratory setting.
This document provides detailed application notes and experimental protocols for utilizing this compound to study fungal resistance. It covers methodologies for determining antifungal susceptibility, inducing resistance in vitro, and analyzing the subsequent genetic and biochemical alterations.
Determining Antifungal Susceptibility: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[10][11] Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide robust frameworks for determining the MIC of antifungal agents.[2][6][12][13]
Protocol 1: Broth Microdilution MIC Assay for Yeasts (Adapted from CLSI M27 and EUCAST E.Def 7.4)
Objective: To determine the MIC of this compound against a fungal yeast strain.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate (e.g., Candida albicans)
-
Sabouraud Dextrose Agar (B569324) (SDA) plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
0.5 McFarland standard
-
Sterile, disposable inoculation loops and pipette tips
-
Incubator (35°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a stock solution of 1600 µg/mL.
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Preparation of Microtiter Plates:
-
In a sterile 96-well plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well containing the this compound dilutions and the growth control well.
-
Add 100 µL of sterile RPMI-1640 medium to the sterility control well.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the growth control.[11]
-
Alternatively, use a microplate reader to measure the optical density at 490 nm and calculate the percentage of growth inhibition.
-
Troubleshooting:
-
No fungal growth in the control well: Check the viability of the inoculum, the sterility of the medium, and the incubation conditions.
-
Contamination: Ensure aseptic techniques are strictly followed.
-
Inconsistent results between replicates: Verify the accuracy of dilutions and pipetting. Edge effects in the plate can be minimized by not using the outer wells or by filling them with sterile water.[1]
-
Trailing growth (reduced but not absent growth over a range of concentrations): This is common with azoles. Adhere strictly to the ≥50% inhibition endpoint for accurate MIC determination.[10]
Quantitative Data: this compound and Other Azole MICs
The following table summarizes representative MIC values for azoles against susceptible and resistant fungal strains. Note that specific this compound MICs can vary significantly between species and strains.
| Antifungal Agent | Fungal Species | Strain Type | MIC Range (µg/mL) | Reference(s) |
| This compound | Aspergillus fumigatus | Wild-Type | 0.25 - 2.0 | [7] |
| This compound | Aspergillus fumigatus | TR34/L98H Mutant | ≥8 | [7] |
| Fluconazole (B54011) | Candida albicans | Susceptible | ≤0.125 - 0.5 | [14] |
| Fluconazole | Candida albicans | Resistant | ≥64 | [14] |
| Voriconazole | Candida albicans | Susceptible | ≤0.03 | [15] |
| Voriconazole | Candida albicans | Resistant | ≥4 | [14] |
In Vitro Induction of this compound Resistance
Exposing fungal populations to gradually increasing concentrations of an antifungal agent can select for resistant mutants.[16][17] This process mimics the clinical scenario of resistance development during long-term therapy.
Protocol 2: Stepwise Exposure for Resistance Induction
Objective: To induce resistance to this compound in a susceptible fungal strain.
Materials:
-
Susceptible fungal strain (e.g., Saccharomyces cerevisiae or Candida albicans)
-
Yeast extract-peptone-dextrose (YPD) broth and agar
-
This compound
-
Sterile culture tubes and plates
-
Incubator with shaking capabilities (30°C for S. cerevisiae, 35°C for C. albicans)
-
Spectrophotometer
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible strain using Protocol 1.
-
Initial Exposure: Inoculate the fungal strain into YPD broth containing this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC).
-
Serial Passaging:
-
Incubate the culture until it reaches the stationary phase.
-
Transfer an aliquot of this culture to fresh YPD broth containing a slightly higher concentration of this compound (e.g., 2x the previous concentration).
-
Repeat this serial passaging, gradually increasing the this compound concentration with each passage.
-
-
Isolation of Resistant Mutants:
-
Periodically, plate dilutions of the culture onto YPD agar plates containing inhibitory concentrations of this compound (e.g., 4x, 8x, 16x the initial MIC).
-
Isolate colonies that grow on these plates.
-
-
Confirmation of Resistance:
-
Determine the MIC of the isolated colonies to confirm a stable increase in resistance compared to the parental strain.
-
Culture the resistant isolates on drug-free medium for several passages and then re-test the MIC to ensure the resistance phenotype is stable and not due to transient adaptation.
-
Troubleshooting:
-
Failure to develop resistance: The starting concentration of this compound may be too high, or the increments in concentration may be too large, leading to cell death rather than adaptation. Start with a lower sub-inhibitory concentration and use smaller increments.
-
Loss of resistance phenotype: The resistance may be unstable. Ensure stability by passaging on drug-free media before confirming the final MIC.
-
Contamination: Maintain strict aseptic techniques throughout the long-term passaging process.
Experimental Workflow for Inducing and Characterizing Resistance
Caption: Workflow for inducing and characterizing this compound resistance.
Analysis of Resistance Mechanisms
Once resistant strains are obtained, various molecular and biochemical techniques can be employed to elucidate the underlying resistance mechanisms.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
A common mechanism of azole resistance is the upregulation of genes encoding the drug target (ERG11) or efflux pumps (CDR1, MDR1).[18][19][20] qRT-PCR is a sensitive method to quantify these changes in gene expression.[5][21][22]
Protocol 3: qRT-PCR for Fungal Gene Expression
Objective: To quantify the relative expression of target genes in this compound-resistant and susceptible fungal strains.
Materials:
-
Susceptible (control) and resistant fungal strains
-
YPD broth (with and without this compound)
-
RNA extraction kit suitable for yeast/fungi
-
DNase I
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR instrument and compatible SYBR Green master mix
-
Primers for target genes (ERG11, CDR1, MDR1) and a reference gene (e.g., ACT1, TEF1)
-
Nuclease-free water
Procedure:
-
Fungal Culture and RNA Extraction:
-
Grow susceptible and resistant strains in YPD broth to mid-log phase. For some experiments, the susceptible strain can be exposed to a sub-inhibitory concentration of this compound for a short period.
-
Harvest the cells and extract total RNA using a suitable kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.
-
-
qPCR Reaction:
-
Set up the qPCR reactions in triplicate, including a no-template control for each primer set. Each reaction should contain SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR program with appropriate cycling conditions (denaturation, annealing, and extension steps). Include a melt curve analysis at the end to verify the specificity of the amplicons.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, where ΔΔCt = ΔCt_resistant - ΔCt_susceptible.[23]
-
Troubleshooting:
-
Low RNA yield or quality: Ensure efficient cell lysis and use a high-quality RNA extraction method. Check RNA integrity on a gel.
-
Primer-dimers or non-specific amplification: Optimize primer concentrations and annealing temperature. Analyze the melt curve for a single, sharp peak.
-
High variability in Ct values: Ensure accurate pipetting and thorough mixing of reaction components. Use a stable reference gene.[24]
Quantitative Data: Gene Expression Changes in Azole Resistance
| Gene | Fungal Species | Resistance Mechanism | Fold Change in Expression (Resistant vs. Susceptible) | Reference(s) |
| ERG11 | Candida albicans | Target overexpression | 2 to 4-fold | [18] |
| ERG11 | Candida tropicalis | Target overexpression | >3-fold | [3] |
| CDR1 | Candida albicans | Efflux pump upregulation | >2-fold | [20] |
| MDR1 | Candida albicans | Efflux pump upregulation | >30-fold (in some strains) | [3] |
| CDR1 and MDR1 | Candida auris | Efflux pump upregulation | Increased expression with TAC1B mutations | [12][25] |
Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Inhibition of Erg11p by this compound leads to a depletion of ergosterol and an accumulation of its precursor, lanosterol, and other methylated sterols.[4][11] Analysis of the sterol composition by GC-MS can confirm the on-target effect of this compound and reveal alterations in the sterol biosynthesis pathway in resistant strains.[26][27][28]
Protocol 4: Fungal Sterol Extraction and Analysis
Objective: To analyze the sterol composition of fungal cells treated with this compound.
Materials:
-
Fungal cell pellets (treated and untreated)
-
Methanolic KOH (20% w/v)
-
n-heptane
-
Sterile water
-
Anhydrous sodium sulfate
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
Internal standard (e.g., cholesterol)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Saponification:
-
To a fungal cell pellet, add the internal standard and methanolic KOH.
-
Incubate at 80°C for 1 hour to saponify the lipids.
-
-
Sterol Extraction:
-
After cooling, add sterile water and n-heptane.
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the upper n-heptane layer containing the non-saponifiable lipids (sterols) to a new tube.
-
Repeat the extraction with n-heptane.
-
-
Drying and Derivatization:
-
Dry the pooled n-heptane extracts over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
Add the silylating agent to the dried extract and incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a temperature program that allows for the separation of different sterols.
-
Identify and quantify the sterols based on their retention times and mass spectra compared to known standards.
-
Troubleshooting:
-
Poor sterol recovery: Ensure complete cell lysis and efficient extraction. Optimize the saponification time and temperature.
-
Peak tailing or poor resolution in GC: Ensure complete derivatization. Check the condition of the GC column and injection port.
-
Inaccurate quantification: Use a suitable internal standard that is not naturally present in the fungus.
Signaling Pathways Involved in Azole Resistance
Fungal cells have evolved complex signaling pathways to respond to cellular stress, including that induced by antifungal agents. Understanding these pathways can reveal novel targets for antifungal drug development. Key pathways implicated in azole resistance include the calcium-calcineurin pathway and the High Osmolarity Glycerol (HOG) pathway.
Calcium-Calcineurin Signaling Pathway
This pathway is a crucial regulator of stress responses in fungi.[25] Azole-induced membrane stress can trigger an influx of calcium ions, activating calcineurin. Activated calcineurin dephosphorylates the transcription factor Crz1, which then translocates to the nucleus and activates the expression of genes involved in cell wall integrity and stress adaptation, contributing to drug tolerance.
Caption: Calcium-calcineurin signaling pathway in azole stress response.
High Osmolarity Glycerol (HOG) Pathway
The HOG pathway is a conserved MAPK signaling cascade that responds to various environmental stresses, including osmotic and oxidative stress.[26][29] Azole-induced membrane damage can activate the HOG pathway, leading to the phosphorylation of the Hog1 MAP kinase. Phosphorylated Hog1 translocates to the nucleus and regulates the expression of genes involved in stress adaptation, thereby contributing to azole tolerance.
Caption: High Osmolarity Glycerol (HOG) pathway in fungal stress response.
Conclusion
This compound is an effective and specific tool for probing the mechanisms of fungal resistance to azole antifungals. The protocols and data presented here provide a framework for researchers to investigate antifungal susceptibility, induce and select for resistant strains, and characterize the molecular and biochemical basis of resistance. By understanding how fungi adapt to and overcome the challenges posed by agents like this compound, the scientific community can better develop novel therapeutic strategies to combat the growing threat of antifungal resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coordinated regulation of Mdr1- and Cdr1-mediated protection from antifungals by the Mrr1 transcription factor in emerging Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated MIC Values of Imidazole Drugs against Aspergillus fumigatus Isolates with TR34/L98H/S297T/F495I Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Candida tropicalis Antifungal Cross-Resistance Is Related to Different Azole Target (Erg11p) Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Mutations in TAC1B drive increased CDR1 and MDR1 expression and azole resistance in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis [redalyc.org]
- 14. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Susceptibilities of Candida dubliniensis Isolates Tested against the New Triazole and Echinocandin Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mode of selection and experimental evolution of antifungal drug resistance in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Up-regulation of CDR1 and MDR1 efflux pump genes and fluconazole resistance are involved in recurrence in Candida albicans-induced vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. brieflands.com [brieflands.com]
- 24. Frontiers | Selection of potential reference genes for RT-qPCR in the plant pathogenic fungus Colletotrichum fructicola [frontiersin.org]
- 25. biorxiv.org [biorxiv.org]
- 26. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 28. openriver.winona.edu [openriver.winona.edu]
- 29. The combined action of ERG11 gene overexpression and its mutations in the development of Candida albicans resistance to triazolic antifungals - Nesvizhsky - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]
Application of Triflumizole in Soil Metabolism Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflumizole (B33211) is a broad-spectrum imidazole (B134444) fungicide used to control various fungal diseases on fruits, vegetables, and other crops. Understanding its fate and behavior in the soil environment is crucial for assessing its environmental risk and ensuring food safety. Soil metabolism studies are essential to determine the rate and pathway of this compound degradation, identify its major metabolites, and evaluate its persistence. These studies are typically conducted under controlled laboratory conditions, often following international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data consistency and reliability.
This document provides detailed application notes and protocols for conducting soil metabolism studies of this compound, including experimental design, analytical methodologies, and data interpretation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine | [1] |
| CAS Registry No. | 68694-11-1 | [1] |
| Molecular Formula | C₁₅H₁₅ClF₃N₃O | [1] |
| Molecular Weight | 345.75 g/mol | [1] |
| Water Solubility | 10.2 mg/L (at 20°C and pH 7) | [1] |
| Vapor Pressure | 1.4 x 10⁻⁶ mm Hg (at 25°C) | [1] |
| pKa | 3.70 (at 25°C) | [1] |
| Koc | 1400 | [1] |
Table 2: Soil Dissipation Half-life (DT₅₀) of this compound and its Metabolite FM-6-1 under Greenhouse Conditions
| Location | Year | Compound | DT₅₀ (days) |
| Zhejiang Province, China | 2016 | This compound | 4.3 |
| Total Residue (this compound + FM-6-1) | 5.5 | ||
| Hunan Province, China | 2016 | This compound | 5.2 |
| Total Residue (this compound + FM-6-1) | 6.1 | ||
| Zhejiang Province, China | 2017 | This compound | 6.1 |
| Total Residue (this compound + FM-6-1) | 6.9 | ||
| Hunan Province, China | 2017 | This compound | 5.8 |
| Total Residue (this compound + FM-6-1) | 6.5 |
Data extracted from a study on greenhouse strawberries and soil.[2]
Experimental Protocols
Aerobic Soil Metabolism Study (Following OECD Guideline 307)
This protocol outlines the procedure for assessing the aerobic degradation of this compound in soil.
1.1. Materials and Reagents:
-
Test Substance: Analytical grade this compound (>98% purity).
-
Soils: At least three different soil types (e.g., sandy loam, clay loam, silty clay) with known physicochemical properties (pH, organic carbon content, texture, etc.).
-
Reference Standards: Analytical standards of potential metabolites:
-
FM-6-1 (N-(4-chloro-2-trifluoromethylphenyl)-2-propoxyacetamidine)
-
FA-1-1 (4-chloro-2-(trifluoromethyl)aniline)
-
FD-1-1
-
-
Solvents: HPLC or pesticide residue grade (e.g., acetonitrile, methanol, hexane (B92381), acetone).
-
Reagents: Sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl), heptafluorobutyric anhydride (B1165640) (HFBA), anhydrous sodium sulfate.
-
Incubation System: Biometer flasks or a flow-through system to trap CO₂ and volatile organic compounds.
1.2. Experimental Procedure:
-
Soil Preparation: Sieve fresh soil samples (<2 mm) and adjust the moisture content to 40-60% of the maximum water holding capacity. Pre-incubate the soils in the dark at the test temperature for 7-14 days to allow microbial activity to stabilize.
-
Application of Test Substance: Apply a solution of this compound to the soil samples at a concentration relevant to the recommended field application rate. For radiolabeled studies, ¹⁴C-labeled this compound is used to facilitate mass balance calculations.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2°C). Maintain a continuous flow of CO₂-free, humidified air over the soil surface. Trap evolved ¹⁴CO₂ in a suitable trapping solution (e.g., potassium hydroxide or sodium hydroxide).
-
Sampling: Collect duplicate soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., methanol, acetonitrile/water). The extraction efficiency should be validated.
-
Analysis: Analyze the extracts for the parent compound and its metabolites using a validated analytical method (e.g., HPLC-UV, LC-MS/MS, or GC-ECD).[3][4]
-
Data Analysis: Calculate the concentration of this compound and its metabolites at each sampling time. Determine the dissipation half-life (DT₅₀) and the formation and decline of major metabolites.
Analytical Method for this compound and its Metabolites in Soil (GC-ECD)
This protocol is based on the EPA method for the determination of this compound and its degradates in soil.[5]
2.1. Principle:
This compound and its metabolites (FM-6-1 and FD-1-1) are hydrolyzed to a common moiety, 4-chloro-2-(trifluoromethyl)aniline (B1214093) (FA-1-1). This aniline (B41778) is then derivatized with heptafluorobutyric anhydride (HFBA) to form a derivative that is sensitive to electron capture detection (ECD).[5]
2.2. Extraction and Hydrolysis:
-
Weigh 50 g of soil into a 250 mL round-bottom flask.
-
Add 100 mL of 1 N NaOH.
-
Reflux the mixture for 1 hour to hydrolyze this compound and its metabolites to FA-1-1.[5]
-
Allow the mixture to cool and transfer it to a 500 mL separatory funnel.
-
Partition the aqueous solution three times with 50 mL portions of hexane.
-
Combine the hexane extracts and dry them over anhydrous sodium sulfate.
2.3. Derivatization:
-
Concentrate the hexane extract to approximately 1 mL.
-
Add 100 µL of heptafluorobutyric anhydride (HFBA).
-
Heat the mixture at 60°C for 30 minutes.
-
Allow the reaction mixture to cool.
-
Add 5 mL of 0.1 M potassium bicarbonate solution to remove excess HFBA.
-
Vortex the mixture and centrifuge.
-
Transfer the upper hexane layer to a clean vial for GC-ECD analysis.
2.4. GC-ECD Analysis:
-
Gas Chromatograph: Equipped with an Electron Capture Detector (ECD).
-
Column: A suitable capillary column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Temperatures:
-
Injector: 250°C
-
Detector: 300°C
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1-2 µL.
Visualizations
Caption: Proposed degradation pathway of this compound in soil.
Caption: Experimental workflow for a this compound soil metabolism study.
References
- 1. This compound (Ref: NF 114 ) [sitem.herts.ac.uk]
- 2. Evaluation of dissipation kinetic models to describe trifluralin degradation in soil and assessing the uncertainty of the half-life estimate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Triflumizole
Introduction
Triflumizole (B33211) is a broad-spectrum imidazole (B134444) fungicide used to control a variety of fungal diseases in crops. Accurate and reliable analytical methods are essential for its quantification in formulations and for residue analysis. While chromatographic techniques like HPLC-UV are common, UV-Visible spectrophotometry offers a simpler, cost-effective, and rapid alternative for the determination of this compound.[1] This document provides detailed application notes and protocols for the spectrophotometric determination of this compound using two methods: direct UV spectrophotometry and a proposed charge-transfer complexation method.
These methods are designed for researchers, scientists, and professionals in drug development and quality control laboratories.
Method 1: Direct UV-Visible Spectrophotometry
This method is based on the direct measurement of the ultraviolet absorbance of this compound in a suitable solvent. This compound exhibits distinct absorption maxima in the UV region, which can be utilized for its quantification.[2]
Instrumentation and Reagents
-
Instrument: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1-2 nm.
-
Cuvettes: 1 cm matched quartz cells.
-
Solvent: Methanol (B129727) (HPLC grade).
-
Reference Standard: this compound analytical standard.
Experimental Protocol
1. Preparation of Standard Stock Solution (100 µg/mL):
- Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve the standard in approximately 70 mL of methanol by sonication for 10 minutes.
- Make up the volume to 100 mL with methanol and mix thoroughly.
2. Preparation of Working Standard Solutions:
- From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.
- Dilute to the mark with methanol to obtain a series of working standard solutions in the concentration range of 2-20 µg/mL.
3. Determination of Wavelength of Maximum Absorbance (λmax):
- Scan a 10 µg/mL working standard solution from 400 nm to 200 nm against a methanol blank.
- The wavelength of maximum absorbance (λmax) should be determined from the resulting spectrum. Based on available data, this compound has absorbance maxima at approximately 201.5 nm, 236 nm, and 301 nm.[2] For routine analysis, 236 nm is often a suitable choice.
4. Calibration Curve:
- Measure the absorbance of each working standard solution at the determined λmax (e.g., 236 nm) against the methanol blank.
- Plot a graph of absorbance versus concentration (µg/mL).
- Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
5. Analysis of a Sample Solution:
- Prepare a sample solution of this compound in methanol, ensuring the final concentration falls within the linearity range of the calibration curve.
- Measure the absorbance of the sample solution at the λmax.
- Determine the concentration of this compound in the sample solution using the equation from the calibration curve.
Method Validation Parameters
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.
| Parameter | Specification | Typical Expected Values |
| Linearity | R² ≥ 0.999 | 2-20 µg/mL |
| Accuracy (% Recovery) | 98-102% | 99.5% |
| Precision (% RSD) | ≤ 2% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
Experimental Workflow: Direct UV-Vis Spectrophotometry
References
Application Notes and Protocols for Developmental Toxicity Studies of Triflumizole in Zebrafish
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflumizole (B33211) is a fungicide belonging to the imidazole (B134444) class, utilized in agriculture to control a variety of fungal diseases. Its widespread use raises concerns about its potential impact on non-target organisms, particularly in aquatic environments. The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for developmental toxicity studies due to its rapid external development, optical transparency, and high genetic homology with humans. These application notes provide a comprehensive overview and detailed protocols for assessing the developmental toxicity of this compound using the zebrafish model. The information is based on established research and is intended to guide researchers in designing and conducting robust and reproducible studies.
Overview of this compound's Developmental Toxicity in Zebrafish
Studies have demonstrated that this compound exposure during early development can lead to significant adverse effects in zebrafish embryos and larvae. The toxicity is dose-dependent and manifests as a range of morphological and molecular changes.
Key Toxicological Endpoints
-
Lethality: this compound induces mortality in a concentration-dependent manner.
-
Morphological Abnormalities: Exposure can lead to a variety of developmental defects, including:
-
Pericardial edema (fluid accumulation around the heart)
-
Yolk sac edema (fluid accumulation in the yolk sac)
-
Liver degeneration
-
-
Molecular and Cellular Effects: this compound has been shown to induce:
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products.
-
Heat Shock Response: Upregulation of heat shock proteins, indicating cellular stress.
-
Inflammation: Activation of inflammatory signaling pathways and upregulation of pro-inflammatory genes.
-
Disruption of Lipid Synthesis: Alterations in the expression of genes involved in lipid metabolism.
-
Quantitative Toxicological Data
The following tables summarize key quantitative data from developmental toxicity studies of this compound in zebrafish.
Table 1: Lethal Concentration (LC50) Values of this compound in Zebrafish
| Developmental Stage | Exposure Duration (hours) | LC50 (mg/L) |
| 3 dpf Embryos | 48 | 4.872[1][2] |
| 6 dpf Larvae | 24 | 2.580[1][2] |
dpf: days post-fertilization
Table 2: Morphological Abnormalities Observed in Zebrafish Embryos and Larvae Exposed to this compound
| Developmental Stage | Exposure Duration | This compound Concentration (mg/L) | Observed Abnormalities |
| 3 dpf Embryos | 48 hours | 2 | Yolk sac retention, Liver degeneration[3] |
| 3 | Pericardial edema, Yolk sac retention, Liver degeneration[3] | ||
| 6 dpf Larvae | 24 hours | 1 | Liver degeneration[3] |
| 1.5 | Liver degeneration[3] |
Table 3: Effects of this compound on Markers of Oxidative Stress in 6 dpf Zebrafish Larvae (24-hour exposure)
| This compound Concentration (mg/L) | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Malondialdehyde (MDA) Content |
| 0.5 | Significantly Increased | Significantly Increased | Significantly Increased |
| 1.0 | Significantly Increased | Significantly Increased | Significantly Increased |
| 1.5 | Significantly Increased | Significantly Increased | Significantly Increased |
Data derived from Bai et al., 2022.[1][2]
Experimental Protocols
The following protocols are based on methodologies described in peer-reviewed literature for assessing the developmental toxicity of this compound in zebrafish.
Zebrafish Maintenance and Embryo Collection
-
Husbandry: Maintain adult zebrafish (e.g., AB strain) in a recirculating aquaculture system at 28°C with a 14:10 hour light:dark cycle.
-
Breeding: Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1. Collect freshly fertilized eggs within 30 minutes of the onset of the light cycle.
-
Embryo Selection: Screen embryos under a stereomicroscope and select healthy, fertilized embryos for experiments.
This compound Stock Solution Preparation
-
Solvent: Due to its low water solubility, dissolve this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 1 g/L) in DMSO.
-
Working Solutions: Prepare fresh working solutions daily by diluting the stock solution in embryo medium (e.g., E3 medium). The final DMSO concentration in the exposure medium should be kept below 0.1% to avoid solvent-induced toxicity. A solvent control group (0.1% DMSO in embryo medium) must be included in all experiments.
Developmental Toxicity Assay (Based on OECD TG 236)
This protocol is adapted from the OECD Test Guideline 236 for Fish Embryo Acute Toxicity (FET) Test and specific studies on this compound.[2][3][4][5][[“]]
-
Experimental Setup:
-
Use 24-well plates for embryo exposure.
-
Add 2 mL of the respective test solution (or control) to each well.
-
Carefully place one healthy embryo per well.
-
For each concentration and control, use a sufficient number of replicates (e.g., 20 embryos per group).
-
-
Exposure Conditions:
-
Test Concentrations: Based on the known LC50 values, a range of concentrations should be tested (e.g., 0, 1, 2, 3 mg/L for 3 dpf embryos; 0, 0.5, 1, 1.5 mg/L for 6 dpf larvae).
-
Incubation: Incubate the plates at 28°C with a 14:10 hour light:dark cycle.
-
Solution Renewal: Renew the test solutions daily to maintain the chemical concentration and water quality.
-
-
Endpoint Evaluation:
-
Mortality: Record mortality daily for 96 hours. Indicators of lethality include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.
-
Morphological Assessment: At the end of the exposure period (e.g., 48 or 96 hours post-fertilization), anesthetize the larvae (e.g., with MS-222) and examine them under a stereomicroscope for morphological abnormalities. Capture high-quality images for documentation and analysis.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Following exposure, pool a specific number of larvae per treatment group (e.g., 10-20 larvae). Homogenize the samples and extract total RNA using a suitable kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., p65-nfκb, il-1β, cox2a, srebp1, fas, acc, ppar-γ) and a reference gene (e.g., β-actin).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow.
Caption: General experimental workflow for assessing the developmental toxicity of this compound in zebrafish.
Caption: Proposed pathway of this compound-induced oxidative stress via the Nrf2 signaling pathway.
Caption: Proposed inflammatory signaling pathway activated by this compound exposure, mediated by NF-κB.
References
- 1. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
Troubleshooting & Optimization
Triflumizole degradation due to photolysis and hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Triflumizole (B33211) through photolysis and hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous environments?
A1: this compound primarily degrades through two abiotic pathways in aqueous environments: photolysis and hydrolysis.[1][2] Photolysis, or degradation by light, is a significant pathway, especially in the presence of sunlight.[1] Hydrolysis, the reaction with water, also contributes to its degradation, with the rate being highly dependent on the pH of the solution.[1][3]
Q2: What is the expected half-life of this compound due to photolysis?
A2: The photolytic half-life of this compound in water is approximately 1.2 to 2.55 days when exposed to sunlight at a neutral pH.[1][3] This indicates that photodegradation is a relatively rapid process for this compound.
Q3: How does pH affect the hydrolysis of this compound?
A3: The hydrolysis of this compound is significantly influenced by pH. It is most stable in neutral conditions and degrades faster in both acidic and alkaline environments.[1][3] For every one-point increase in pH above 7, the rate of hydrolysis can increase by approximately ten times.[4]
Q4: What are the major degradation products of this compound?
A4: The degradation of this compound results in several metabolites. The major metabolite formed via photolysis in the presence of oxygen is FM-6-1 (N-(4-chloro-2-trifluoromethylphenyl)-2-propoxy-acetamidine).[3] Other identified degradation products from both photolysis and hydrolysis include FD-1-1 and FA-1-1 (4-chloro-2-trifluoromethylaniline).[2][3]
Q5: What analytical methods are recommended for studying this compound degradation?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound and its metabolites.[5] For more detailed identification of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended due to its high sensitivity and specificity.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent or slower-than-expected photolysis degradation rates.
-
Possible Cause 1: Inadequate Light Source. The spectrum and intensity of the light source are critical for photolysis. Natural sunlight is the standard, but if using artificial light, ensure it mimics the solar spectrum (wavelengths >290 nm) and intensity.[1]
-
Solution: Calibrate your light source and compare its output to standard solar irradiation values. Use a photometer to ensure consistent light intensity across all samples.
-
-
Possible Cause 2: Sample Matrix Effects. The presence of dissolved organic matter or other substances in the water can act as photosensitizers or quenchers, altering the degradation rate.[8]
-
Solution: Conduct experiments in purified, deionized water as a baseline. If using environmental water samples, characterize the water quality (e.g., dissolved organic carbon content) and consider its potential impact on the results.
-
-
Possible Cause 3: Temperature Fluctuations. Although light is the primary driver, temperature can influence reaction kinetics.
-
Solution: Maintain a constant and recorded temperature throughout the experiment using a temperature-controlled chamber or water bath.
-
Issue 2: High variability in hydrolysis half-life measurements.
-
Possible Cause 1: Unstable pH. The hydrolysis of this compound is highly pH-dependent.[3] Small fluctuations in pH during the experiment can lead to significant variations in the degradation rate.
-
Solution: Use appropriate buffer solutions (e.g., phosphate (B84403), borate) to maintain a constant pH throughout the experiment. Regularly monitor the pH of your samples.
-
-
Possible Cause 2: Temperature Control. Hydrolysis rates are temperature-sensitive.[8][9] Inconsistent temperatures will lead to variable results.
-
Solution: Perform hydrolysis studies in a temperature-controlled incubator or water bath. Ensure the temperature is stable and accurately recorded.
-
-
Possible Cause 3: Microbial Degradation. If non-sterile water is used, microbial activity can contribute to the degradation of this compound, confounding the hydrolysis results.
-
Solution: For abiotic hydrolysis studies, use sterilized water (e.g., by autoclaving or filtration) and equipment to minimize microbial contamination.
-
Issue 3: Difficulty in identifying and quantifying degradation products.
-
Possible Cause 1: Low Concentration of Degradation Products. Some degradation products may be present at very low concentrations, making them difficult to detect.
-
Possible Cause 2: Co-elution of Compounds. In HPLC, degradation products may co-elute with the parent compound or other matrix components.
-
Solution: Optimize your HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column type to achieve better separation.
-
-
Possible Cause 3: Lack of Reference Standards. Authentic reference standards for all degradation products may not be commercially available.
-
Solution: Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition of the unknown peaks and propose potential structures.[7] Further structural elucidation can be achieved using techniques like NMR spectroscopy if sufficient quantities of the degradation product can be isolated.
-
Quantitative Data Summary
Table 1: Hydrolysis Half-life of this compound at 25°C
| pH | Half-life (days) |
| 5 | 8.9[3] |
| 7 | 64.6[3] |
| 9 | 3.9[3] |
Table 2: Photolysis Half-life of this compound at 25°C
| Condition | pH | Half-life (days) |
| Sunlight/Water | 7 | 1.2[1] |
| Simulated Sunlight | 7 | 2.55[3] |
Experimental Protocols
Protocol 1: Photolysis Degradation Study
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile). Spike this into purified, deionized water buffered to the desired pH (e.g., pH 7 phosphate buffer) to achieve the target concentration. The final concentration of the organic solvent should be minimal to avoid co-solvent effects.
-
Sample Irradiation: Transfer the this compound solution into quartz tubes (which are transparent to UV light). Place the tubes in a photolysis reactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature (e.g., 25°C) using a cooling system.
-
Control Samples: Prepare control samples by wrapping identical tubes in aluminum foil to protect them from light. These will be used to assess hydrolysis under the same temperature conditions.
-
Sampling: At predetermined time intervals, withdraw samples from both the irradiated and control tubes.
-
Sample Analysis: Immediately analyze the samples for the concentration of this compound and its degradation products using a validated HPLC-UV or LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The degradation rate constant (k) can be determined from the slope of the linear regression. The half-life (t½) is then calculated using the formula: t½ = ln(2)/k.
Protocol 2: Hydrolysis Degradation Study
-
Preparation of Buffered Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 5, 7, and 9).
-
Preparation of this compound Solutions: Prepare a stock solution of this compound and spike it into each of the buffer solutions to the target concentration.
-
Incubation: Store the solutions in sealed, light-proof containers (e.g., amber glass vials) in a temperature-controlled environment (e.g., an incubator at 25°C).
-
Sampling: At specified time points, collect aliquots from each solution.
-
Sample Analysis: Analyze the samples for the remaining concentration of this compound using a suitable analytical method like HPLC-UV.
-
Data Analysis: Calculate the degradation rate constant and half-life for each pH condition as described in the photolysis protocol.
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Workflow for studying this compound degradation.
References
- 1. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. fao.org [fao.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Residue analysis of this compound and its metabolite in crops by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. atticusllc.com [atticusllc.com]
Technical Support Center: Enhancing Triflumizole Solubility in Aqueous Solutions
Welcome to the technical support center for triflumizole (B33211) solubility. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of dissolving this compound in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
A1: this compound is characterized by its low aqueous solubility. Published data indicates that the solubility of this compound in water at 20-25°C is approximately 10.2 to 12.5 mg/L[1][2]. This inherent low solubility often presents a challenge for in vitro and in vivo studies that require higher concentrations.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: If you are observing poor dissolution of this compound in an aqueous buffer, it is likely due to its hydrophobic nature. Simply adding the crystalline powder to water or a buffer solution is often insufficient to achieve a desired concentration. Factors such as pH and the presence of other solutes can also influence solubility, though the primary limiting factor is its low intrinsic water solubility.
Q3: I've prepared a solution with co-solvents, but it appears cloudy or as a suspension. Is this normal?
A3: Yes, this can be a common observation. Formulations using co-solvents and surfactants, such as the commonly cited mixture of DMSO, PEG300, and Tween-80, may result in a suspended solution rather than a true clear solution, especially at higher concentrations like 2.5 mg/mL[3]. While this may be acceptable for some experimental applications like oral gavage or intraperitoneal injections, it is important to ensure homogeneity of the suspension before each use. If a true solution is required, further optimization of the solvent system or the use of other solubilization techniques may be necessary.
Q4: Can I heat the solution to improve this compound solubility?
A4: Gentle heating can be a method to aid in the dissolution of this compound, particularly when using co-solvents. However, it is crucial to be aware of the compound's melting point (approximately 63.5°C) and potential for degradation at elevated temperatures[2]. Overheating should be avoided. Sonication is another physical method that can be used in conjunction with or as an alternative to heating to aid dissolution[3].
Q5: Are there alternatives to co-solvent systems for improving this compound solubility?
A5: Yes, inclusion complexation with cyclodextrins is a promising alternative. Studies have shown that β-cyclodextrin can significantly enhance the solubility of this compound[4]. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), often exhibit even greater solubilizing effects and are generally considered to have better safety profiles for in vivo use.
Troubleshooting Guides
Issue 1: Achieving a Clear Solution of this compound
If you require a clear solution of this compound and your current formulation is resulting in a suspension or precipitation, consider the following troubleshooting steps:
-
Optimize the Co-solvent Ratio:
-
Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in your mixture.
-
Experiment with different co-solvents. A combination of a strong organic solvent like DMSO with a less toxic one like PEG300 can be effective.
-
-
Incorporate a Surfactant:
-
If not already in use, add a biocompatible surfactant such as Tween 80 or sodium lauryl sulfate (B86663) (SLS). Surfactants can help to stabilize the dissolved this compound and prevent precipitation.
-
Vary the concentration of the surfactant to find the optimal level for solubilization without causing cellular toxicity in your experimental model.
-
-
Utilize Cyclodextrins:
-
Prepare inclusion complexes of this compound with β-cyclodextrin or its derivatives (HP-β-CD, SBE-β-CD). This method can yield a significant increase in aqueous solubility.
-
Refer to the experimental protocols section for guidance on preparing these complexes.
-
Logical Flow for Troubleshooting a Cloudy Solution
Caption: Troubleshooting workflow for obtaining a clear this compound solution.
Data on this compound Solubility
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Water (pH 7) | 20 | 10.2 mg/L | [1] |
| Water | 25 | 12.5 mg/L | [2] |
| Hexane | 20 | 17.6 mg/L | [5] |
| Xylene | 20 | 639 mg/L | [2] |
| Methanol | 20 | 496 mg/L | [5] |
| Acetone | 25 | 1440 mg/L | [2] |
| Chloroform | 25 | 2220 mg/L | [2] |
| Acetonitrile | 25 | 1030 mg/L | [2] |
| DMSO | Not Specified | 100 mg/mL | [3] |
Table 2: Example Formulations for a 2.5 mg/mL this compound Suspension
| Formulation Components | Achieved Concentration | Solution Type | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (7.23 mM) | Suspended Solution | Requires sonication | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.23 mM) | Suspended Solution | Requires sonication | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
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Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of a high-purity organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 100 mg/mL).
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: General Procedure for Phase-Solubility Studies with Cyclodextrins
This protocol is adapted from the method described by Higuchi and Connors to determine the effect of a cyclodextrin (B1172386) on this compound solubility.
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Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM of HP-β-CD) in the desired buffer.
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Add an excess amount of this compound to each cyclodextrin solution in separate vials.
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Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached. This may take 24-72 hours.
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After reaching equilibrium, centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
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Determine the concentration of this compound in each filtered sample using a validated analytical method, such as HPLC-UV.
-
Plot the total concentration of dissolved this compound against the concentration of the cyclodextrin to generate a phase-solubility diagram.
Workflow for Phase-Solubility Study
Caption: Experimental workflow for a phase-solubility study.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complexes by Kneading
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Weigh molar equivalents of this compound and the chosen cyclodextrin (e.g., a 1:1 molar ratio).
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Place the powders in a mortar and lightly mix.
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Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol (B145695) in water) dropwise while continuously triturating the mixture with a pestle to form a thick paste.
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Continue kneading for a specified period (e.g., 30-60 minutes).
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Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder and store it in a desiccator.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
This compound is a fungicide that belongs to the class of sterol demethylation inhibitors (DMIs). Its primary mechanism of action is the inhibition of the C14α-demethylase enzyme, which is a critical step in the biosynthesis of ergosterol in fungi. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function. By inhibiting ergosterol synthesis, this compound disrupts the fungal cell membrane, leading to impaired growth and ultimately cell death.
Caption: Simplified ergosterol biosynthesis pathway showing the inhibitory action of this compound.
References
- 1. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 68694-11-1 [amp.chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Solubility and molecular modeling of this compound-β-cyclodextrin inclusion complexes | Semantic Scholar [semanticscholar.org]
- 5. fao.org [fao.org]
Technical Support Center: Overcoming Triflumizole Resistance in Fungal Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triflumizole (B33211) and investigating resistance in fungal isolates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a triazole antifungal agent.[1][2][3] Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[4] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4] By inhibiting this enzyme, this compound disrupts membrane integrity, leading to fungal growth inhibition.[4]
Q2: What are the primary mechanisms of resistance to this compound and other azoles?
Fungal isolates can develop resistance to this compound through several mechanisms:
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Target Site Modification: Mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its binding affinity for this compound.[5][6]
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Overexpression of the Target Enzyme: An increased production of the lanosterol 14α-demethylase enzyme can overcome the inhibitory effect of the drug.[5][7]
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Increased Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily and the major facilitator superfamily (MFS), can actively pump this compound out of the fungal cell, reducing its intracellular concentration.[4][5][8]
-
Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance to antifungal agents due to the protective extracellular matrix and altered physiological state of the cells within the biofilm.[4][5][7]
-
Chromosomal Alterations: Changes in chromosome number (aneuploidy) can also contribute to reduced susceptibility.[5]
Q3: How can I determine if my fungal isolate is resistant to this compound?
Antifungal susceptibility testing (AST) is the standard method to determine the resistance of a fungal isolate. The most common method is broth microdilution, which determines the minimum inhibitory concentration (MIC) of this compound that prevents visible fungal growth. An isolate is generally considered resistant if its MIC is significantly higher than that of susceptible, wild-type isolates.
Q4: What are some strategies to overcome this compound resistance in the laboratory?
Several strategies can be employed to combat this compound resistance:
-
Combination Therapy: Using this compound in combination with other antifungal agents that have different mechanisms of action can create synergistic effects and overcome resistance.[7]
-
Efflux Pump Inhibitors: Although mostly in the experimental phase, the use of compounds that inhibit the activity of efflux pumps can restore the efficacy of this compound.[4]
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Alternative Antifungals: If an isolate demonstrates high-level resistance to this compound, switching to a different class of antifungal drug, such as a polyene (e.g., amphotericin B) or an echinocandin, may be effective.[4][9]
-
Targeting Virulence Factors: Investigating and targeting factors that contribute to the fungus's pathogenicity and resistance, such as biofilm formation, can be a complementary approach.[4]
Troubleshooting Experimental Issues
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
-
Possible Cause: Inoculum preparation is not standardized.
-
Troubleshooting Tip: Ensure that the fungal inoculum is prepared from a fresh culture and standardized spectrophotometrically to a specific cell density before each experiment.
-
-
Possible Cause: Improper drug dilution.
-
Troubleshooting Tip: Prepare fresh serial dilutions of this compound for each experiment from a stock solution with a known concentration. Verify the concentration of the stock solution.
-
-
Possible Cause: Variation in incubation time or temperature.
-
Troubleshooting Tip: Strictly adhere to a standardized incubation time and temperature for all MIC assays. Use a calibrated incubator.
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Issue 2: No Amplification in PCR for ERG11 Gene Sequencing
-
Possible Cause: Poor quality of genomic DNA.
-
Troubleshooting Tip: Assess the purity and integrity of your extracted genomic DNA using a spectrophotometer (checking A260/A280 and A260/A230 ratios) and gel electrophoresis. Re-extract DNA if necessary using a validated protocol.
-
-
Possible Cause: Primer-related issues (degradation, incorrect sequence, or inappropriate annealing temperature).
-
Troubleshooting Tip: Order fresh primers. Verify the primer sequences against the target gene in your fungal species. Perform a gradient PCR to determine the optimal annealing temperature for your primers.
-
-
Possible Cause: Presence of PCR inhibitors in the DNA sample.
-
Troubleshooting Tip: Dilute your DNA template to reduce the concentration of potential inhibitors. Alternatively, re-purify your DNA sample.
-
Issue 3: High Background in Gene Expression Analysis (RT-qPCR)
-
Possible Cause: Contamination of RNA with genomic DNA.
-
Troubleshooting Tip: Treat RNA samples with DNase I before reverse transcription to remove any contaminating genomic DNA. Include a "no reverse transcriptase" control in your qPCR run to check for genomic DNA amplification.
-
-
Possible Cause: Primer-dimer formation.
-
Troubleshooting Tip: Analyze the melt curve of your qPCR results. A single, sharp peak indicates a specific product, while multiple peaks or a broad peak at a lower temperature may suggest primer-dimers. Redesign primers if necessary to have a lower propensity for self-dimerization.
-
Data Presentation
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Fungal Isolates
| Isolate ID | Fungal Species | This compound MIC (µg/mL) | Resistance Phenotype |
| WT-01 | Candida albicans | 0.5 | Susceptible |
| RES-01 | Candida albicans | 16 | Resistant |
| RES-02 | Candida albicans | 8 | Intermediate |
| WT-02 | Aspergillus fumigatus | 1 | Susceptible |
| RES-03 | Aspergillus fumigatus | >32 | High-level Resistant |
Table 2: Relative Expression of Resistance-Associated Genes in a Resistant Isolate (RES-01) Compared to a Susceptible Isolate (WT-01)
| Gene | Function | Fold Change in Expression (Resistant vs. Susceptible) |
| ERG11 | Lanosterol 14α-demethylase (this compound target) | 4.2 |
| CDR1 | ABC transporter (Efflux pump) | 8.5 |
| MDR1 | MFS transporter (Efflux pump) | 3.1 |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
-
Preparation of this compound Stock Solution: Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1280 µg/mL.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve final concentrations ranging from 32 µg/mL to 0.03 µg/mL. Include a drug-free well as a positive control for growth and a well with medium only as a negative control.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 medium.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well.
Protocol 2: Gene Expression Analysis by RT-qPCR
-
RNA Extraction: Grow the fungal isolates (both susceptible and resistant) in the presence and absence of a sub-inhibitory concentration of this compound. Harvest the cells and extract total RNA using a validated method (e.g., Trizol extraction or a commercial kit).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for your target genes (ERG11, CDR1, MDR1) and a reference gene (e.g., ACT1).
-
Data Analysis: Calculate the relative expression of the target genes in the resistant isolate compared to the susceptible isolate using the ΔΔCt method.
Visualizations
Caption: Primary mechanisms of this compound resistance in fungal cells.
Caption: Workflow for investigating this compound resistance.
Caption: Decision-making flowchart for overcoming this compound resistance.
References
- 1. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of triazole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of triazole resistance in Aspergillus fumigatus: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Overcoming antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Azole Resistance and Trailing in Candida tropicalis Bloodstream Isolates [mdpi.com]
- 7. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-Resistant Fungi: An Emerging Challenge Threatening Our Limited Antifungal Armamentarium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Triflumizole Concentration for Curative Action
Welcome to the Technical Support Center for Triflumizole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for its curative properties in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's curative effect?
A1: this compound is a systemic fungicide that belongs to the demethylation inhibitor (DMI) group.[1] Its primary mode of action is the inhibition of sterol biosynthesis, specifically the C14-demethylation of lanosterol, a precursor to ergosterol (B1671047) in fungi.[1] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired fungal growth and, ultimately, cell death. This targeted action allows this compound to have both protective and curative effects against a broad spectrum of fungal pathogens.[1]
Q2: How does the curative action of this compound differ from its protective action?
A2: The protective action of this compound involves applying the fungicide before fungal infection occurs, creating a barrier that prevents the pathogen from establishing itself. In contrast, the curative action involves applying this compound after the fungus has already infected the plant tissue.[1] this compound's systemic properties allow it to be absorbed by the plant and translocated to the site of infection, where it can then inhibit the growth of the established fungus.
Q3: What is a typical starting concentration range for evaluating the curative efficacy of this compound?
A3: The optimal curative concentration of this compound is highly dependent on the target fungal species, the host plant, and the experimental conditions. Based on available data, a starting range of 1 µg/mL to 100 µg/mL is recommended for in vitro and in planta assays. For instance, studies on Botrytis cinerea have shown excellent curative activity at concentrations of 100 and 200 μg/mL.[2] However, it is crucial to perform dose-response experiments to determine the precise EC50 value for your specific pathogen and experimental setup.
Q4: Is this compound effective against fungicide-resistant fungal strains?
A4: this compound's effectiveness against resistant strains depends on the mechanism of resistance. Fungi can develop resistance to DMI fungicides through various mechanisms, including target site modification, overexpression of the target enzyme, and increased efflux of the fungicide.[3][4] It is essential to conduct sensitivity testing on your fungal isolates to determine their susceptibility to this compound. Rotating or tank-mixing fungicides with different modes of action is a recommended strategy to manage and prevent the development of resistance.[5]
Troubleshooting Guides
This section addresses common issues that may arise during the experimental use of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in stock solution | This compound has low aqueous solubility. The concentration of the stock solution may exceed its solubility limit in the chosen solvent, especially upon storage at low temperatures.[6][7] | - Use an appropriate solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions. - Gentle warming and sonication: If precipitation occurs, gently warm the solution in a 37°C water bath and sonicate until the compound redissolves.[6] - Prepare fresh solutions: For best results, prepare fresh stock solutions before each experiment. - Store in aliquots: To avoid repeated freeze-thaw cycles, store stock solutions in small, single-use aliquots at -20°C or -80°C.[7] |
| Inconsistent or no curative effect observed | - Inappropriate concentration: The concentration of this compound may be too low to be effective against the target pathogen. - Timing of application: For curative action, the timing of application post-inoculation is critical. - Fungicide resistance: The fungal isolate may have developed resistance to DMI fungicides. - Poor systemic uptake: The plant species or experimental conditions may limit the uptake and translocation of this compound. | - Conduct a dose-response experiment: Determine the EC50 value for your specific fungal isolate to identify the optimal concentration range. - Optimize application timing: Test different time points for this compound application after inoculation to find the most effective curative window. - Test for fungicide resistance: Use in vitro assays to assess the sensitivity of your fungal isolate to this compound. - Ensure proper application: For in planta assays, ensure thorough coverage of the plant tissue and consider using a surfactant to improve uptake. |
| Phytotoxicity observed on host plant | High concentrations of this compound or the solvent (e.g., DMSO) can be toxic to plant tissues. Symptoms can include leaf burn, chlorosis (yellowing), and stunted growth.[8][9] | - Determine the maximum non-toxic concentration: Before conducting efficacy studies, perform a phytotoxicity test with a range of this compound and solvent concentrations on uninfected plants. - Reduce solvent concentration: Keep the final concentration of the organic solvent in the application solution as low as possible (typically below 0.5%).[10] - Use a control group: Always include a vehicle control (solvent only) to differentiate between the effects of the fungicide and the solvent. |
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound for curative action against various fungal pathogens based on published data.
Table 1: Curative Efficacy of this compound against Botrytis cinerea
| Concentration (µg/mL) | Control Efficacy | Reference |
| 50 | Low | [2] |
| 100 | Excellent | [2] |
| 200 | Excellent | [2] |
Table 2: In Vitro Sensitivity (EC50) of Various Fungi to this compound
| Fungal Species | Mean EC50 (µg/mL) | Range of EC50 (µg/mL) | Reference |
| Botrytis cinerea | 0.58 | 0.15 - 1.49 | [2] |
| Venturia inaequalis | Not explicitly stated for this compound, but Difenoconazole (another DMI) showed EC50 values of 0.05 - 1.46 | - | [11] |
| Podosphaera leucotricha | - | (Tested at 0.1, 0.5, 1, 5, and 10 µg/ml) | [12] |
| Sclerotinia sclerotiorum | No specific data for this compound found. Other DMI fungicides have been tested. | - | [13][14] |
| Fusarium oxysporum | No specific data for this compound found. Other DMI fungicides have shown EC50 values ranging from 0.047 to over 35 µg/mL. | - | [15][16] |
Note: EC50 values can vary significantly based on the specific isolate and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Determination of this compound EC50 for Mycelial Growth Inhibition
Objective: To determine the concentration of this compound that inhibits the mycelial growth of a target fungus by 50% (EC50).
Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (PDA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10,000 µg/mL).
-
Prepare Amended Media: Autoclave PDA and cool it to 50-55°C in a water bath. Add the appropriate volume of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with PDA and the same concentration of DMSO used in the highest this compound concentration.
-
Pour Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each PDA plate.
-
Incubation: Seal the plates with parafilm and incubate them in the dark at the optimal temperature for the fungus.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Use probit analysis or a similar statistical method to determine the EC50 value.
Protocol 2: In Planta Curative Efficacy Assay (Detached Leaf Method)
Objective: To evaluate the curative activity of this compound against a fungal pathogen on detached leaves.
Materials:
-
Healthy, young, fully expanded leaves from the host plant
-
Spore suspension of the target pathogen
-
This compound working solutions at various concentrations
-
Sterile water
-
Humid chambers (e.g., Petri dishes with moist filter paper)
-
Sprayer or micropipette
Procedure:
-
Leaf Collection and Inoculation: Detach healthy leaves and place them in humid chambers. Inoculate the adaxial surface of each leaf with a known concentration of the fungal spore suspension using a sprayer or by placing droplets of the suspension on the leaf surface.
-
Incubation for Infection: Incubate the inoculated leaves in the humid chambers for a period sufficient for infection to occur (e.g., 24-48 hours), based on the pathogen's life cycle.
-
Fungicide Application: After the infection period, apply the this compound working solutions to the inoculated leaves. Ensure complete coverage. Include a control group treated with sterile water and a vehicle control group treated with the solvent used to dissolve this compound.
-
Incubation for Disease Development: Return the treated leaves to the humid chambers and incubate under conditions optimal for disease development.
-
Disease Assessment: After a set incubation period (e.g., 5-7 days), assess the disease severity on each leaf. This can be done by measuring the lesion size or by using a disease rating scale.
-
Data Analysis: Calculate the percentage of disease control for each this compound concentration compared to the control.
Visualizations
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in planta curative efficacy testing.
Caption: Logical troubleshooting flow for inconsistent curative results.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal resistance: Definition, causes, and more [medicalnewstoday.com]
- 5. General Guidelines for Managing Fungicide Resistance | Cornell Vegetables [vegetables.cornell.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Phytotoxicity: Symptoms, Causes & Crop Management [farmonaut.com]
- 9. Phytotoxicity: Definitions, Causes, Symptoms and Solutions - Dora Agri-Tech [doraagri.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessing Venturia inaequalis Response to Common Fungicides in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. Fungicide Sensitivity of Sclerotinia sclerotiorum: A Thorough Assessment Using Discriminatory Dose, EC50, High-Resolution Melting analysis, and Description of New Point Mutation Associated with Thiophanate-Methyl Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.uky.edu [scholars.uky.edu]
- 15. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
Triflumizole stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of triflumizole (B33211) during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in long-term storage?
A1: The stability of this compound is primarily influenced by three main factors: light, pH, and temperature.[1][2] Photolysis, or degradation due to light exposure, is a major pathway for its breakdown.[1][3] Additionally, this compound's stability is pH-dependent, with hydrolysis occurring in both acidic and alkaline conditions.[1][4] Temperature also plays a significant role, with higher temperatures accelerating degradation.[2]
Q2: What are the expected degradation products of this compound?
A2: this compound degrades into several metabolites. The primary degradation pathway involves the cleavage of the imidazole (B134444) ring.[4] A major metabolite identified in several studies is 4-chloro-2-(trifluoromethyl)aniline.[1] Other metabolites containing the 4-chloro-2-trifluoromethylaniline moiety are also of concern in residue analysis.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[5] For stock solutions, storage at -20°C is recommended for up to one month, and at -80°C for up to six months.[6]
Q4: How can I monitor the stability of my this compound samples over time?
A4: The stability of this compound can be monitored by periodically analyzing the concentration of the parent compound and the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used and effective analytical technique for this purpose.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected loss of this compound potency in experiments. | Degradation of the compound due to improper storage. | 1. Verify that the this compound stock solution or solid has been stored according to the recommended conditions (cool, dark, and dry). 2. Prepare a fresh stock solution from a new batch of this compound if possible. 3. Perform a stability check on your current stock using HPLC to determine the concentration of the active ingredient. |
| Appearance of unknown peaks in HPLC analysis of this compound samples. | Formation of degradation products. | 1. Compare the chromatogram with a reference standard of this compound to confirm the identity of the main peak. 2. Review the storage history of the sample; exposure to light, extreme pH, or high temperatures can lead to degradation. 3. If possible, use a mass spectrometry (MS) detector coupled with HPLC to identify the mass of the unknown peaks and compare them to known this compound metabolites. |
| Inconsistent experimental results using the same batch of this compound. | Non-homogeneity of the stored sample or partial degradation. | 1. Ensure the this compound solid is well-mixed before weighing. 2. For stock solutions, ensure the solution is completely dissolved and vortexed before each use. 3. Consider preparing smaller, single-use aliquots of stock solutions to minimize freeze-thaw cycles and potential degradation. |
Quantitative Data Summary
The stability of this compound is highly dependent on environmental conditions. The following tables summarize key quantitative data on its degradation.
Table 1: Hydrolytic Stability of this compound
| pH | Half-life (DT50) at 25°C |
| 5 | 8.9 days |
| 7 | 64.6 days |
| 9 | 3.9 days |
| (Data sourced from FAO, 2013)[4] |
Table 2: Photolytic Degradation of this compound in Water
| Water Type | Half-life (DT50) at 25°C |
| pH 7 buffer | 2.55 days |
| Distilled water | 16.97 days |
| Natural water | 8.04 days |
| (Data sourced from FAO, 2013)[4] |
Table 3: Thermal Stability of this compound Formulation (15% EC)
| Storage Period at 54°C | Loss of Active Ingredient (%) |
| 14 days | 1.25% |
| 21 days | 3.25% |
| 28 days | 7.92% |
| 45 days | 13.42% |
| 60 days | 25.92% |
| (Data adapted from a study on the stability of this compound formulations)[2] |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound under Elevated Temperature
Objective: To assess the thermal stability of a this compound formulation.
Methodology:
-
Place a known quantity of the this compound formulation (e.g., Trifimine 15% EC) in a temperature-controlled oven set at 54°C ± 2°C.[2]
-
Withdraw samples at predetermined time intervals (e.g., initial, 14, 21, 28, 45, and 60 days).[2]
-
For each sample, accurately weigh an amount equivalent to a known concentration of the active ingredient.
-
Dissolve the sample in a suitable solvent, such as methanol.
-
Analyze the concentration of this compound using a validated HPLC method.
-
Calculate the percentage loss of the active ingredient at each time point relative to the initial concentration.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
Objective: To quantify the concentration of this compound and its primary metabolite in a sample.
Methodology:
-
Sample Preparation:
-
Extract this compound and its metabolites from the sample matrix using methanol.
-
Perform a liquid-liquid extraction with methylene (B1212753) chloride.
-
Clean up the extract using a Florisil column.[7]
-
-
HPLC Conditions:
-
Quantification:
-
Prepare a calibration curve using certified reference standards of this compound and its metabolite.
-
Inject the prepared sample and quantify the analytes by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for this compound stability analysis.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 3. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Residue analysis of this compound and its metabolite in crops by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Troubleshooting Triflumizole crystallization in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triflumizole stock solutions. Our aim is to help you overcome common challenges, such as crystallization, to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has formed crystals. What should I do?
A1: Crystallization of this compound in a stock solution can often be resolved by gently warming the solution in a water bath. Sonication can also be an effective method to redissolve the precipitate.[1] If crystals persist, it may indicate that the solution is supersaturated, and a different solvent or a lower concentration should be considered for future preparations.
Q2: What is the recommended storage procedure for this compound stock solutions to prevent crystallization?
A2: To minimize the risk of crystallization and degradation, it is recommended to store this compound stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1][2] It is also advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can promote crystallization and degradation.
Q3: Can I use a solvent other than DMSO to prepare my this compound stock solution?
A3: Yes, this compound is soluble in a variety of organic solvents. The choice of solvent will depend on the specific requirements of your experiment. Acetone, chloroform, and xylene are good alternatives, with high solubility. However, it is crucial to ensure the chosen solvent is compatible with your experimental system. Refer to the solubility data table below for more options.
Q4: Are there any additives that can help prevent the crystallization of this compound?
A4: For certain applications, particularly in formulations for in vivo studies, co-solvents and stabilizers can be used. For example, a mixture of DMSO, PEG300, Tween-80, and saline can create a stable suspended solution.[1] In agricultural formulations, specific crystallization inhibitors are sometimes employed to maintain the stability of pesticide solutions.[3]
Troubleshooting Guide: this compound Crystallization
This guide provides a systematic approach to resolving issues with this compound crystallization in your stock solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Crystals form in the stock solution upon storage at low temperatures. | The concentration of this compound exceeds its solubility limit at the storage temperature. | 1. Gently warm the solution in a water bath to redissolve the crystals. 2. Use sonication to aid dissolution.[1] 3. If the issue persists, prepare a new stock solution at a lower concentration. 4. Consider using a different solvent with higher solubility for this compound at low temperatures. |
| Precipitate forms immediately after the stock solution is prepared. | The solvent is not suitable for the desired concentration, or the this compound has not fully dissolved. | 1. Ensure you are using a high-purity, anhydrous solvent. The presence of water can significantly reduce solubility. 2. Use sonication and gentle heating to ensure complete dissolution. 3. If precipitation continues, the concentration is likely too high for the chosen solvent. Prepare a more dilute solution or select a different solvent. |
| The solution becomes cloudy or forms a precipitate when added to an aqueous buffer or media. | This compound has very low solubility in water, and the addition to an aqueous environment causes it to precipitate out of the organic solvent. | 1. Increase the percentage of the organic solvent in the final working solution, if your experimental system allows. 2. Use a surfactant or emulsifying agent (e.g., Tween-80) to improve the dispersion of this compound in the aqueous phase.[1] 3. Prepare a more dilute stock solution to minimize the amount of organic solvent introduced into the aqueous system. |
| Crystallization occurs after repeated freeze-thaw cycles. | Fluctuations in temperature can promote the nucleation and growth of crystals. | 1. Prepare single-use aliquots of your stock solution to avoid the need for repeated freezing and thawing. 2. If you must use a larger volume multiple times, allow the solution to come to room temperature slowly and ensure it is fully dissolved before use. |
Data Presentation
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Solubility (g/L) at 25°C | Reference |
| Chloroform | 2220 | [1] |
| Acetone | 1440 | [1] |
| Acetonitrile | 1030 | [1] |
| Xylene | 639 | [1] |
| Hexane | 17 | [1] |
| DMSO | 100 mg/mL (Needs sonication) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
Methodology:
-
Calculate the required mass of this compound: The molecular weight of this compound is 345.75 g/mol . To prepare a 10 mM solution, you will need 3.4575 mg of this compound per 1 mL of DMSO.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder in a suitable container.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Mix thoroughly: Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator to aid dissolution. Gentle warming in a water bath (not exceeding 37°C) can also be applied.
-
Aliquot and store: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
Mandatory Visualization
This compound functions as a fungicide by inhibiting the enzyme sterol 14α-demethylase (CYP51), a critical step in the ergosterol (B1671047) biosynthesis pathway in fungi.[4][5][6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[5][6] Inhibition of this pathway disrupts membrane integrity and function, ultimately leading to fungal cell death.
Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.
Caption: Troubleshooting workflow for this compound crystallization in stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.astm.org [store.astm.org]
- 4. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 6. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
Triflumizole Efficacy In Vitro: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Triflumizole.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a broad-spectrum imidazole (B134444) fungicide used to control various fungal pathogens.[1] Its primary mechanism of action is the inhibition of sterol biosynthesis, a critical process for maintaining the integrity of fungal cell membranes.[1][2] this compound specifically targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or CYP51 gene), which is a cytochrome P450-dependent enzyme.[3][4] By blocking this enzyme, this compound prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates, disruption of membrane stability, and ultimately, inhibition of fungal growth.[4]
Q2: How do I prepare a stock solution of this compound for my in vitro assay?
A2: this compound has very low solubility in water. Therefore, a stock solution should be prepared using an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent.[5]
Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh the desired amount of this compound powder. Perform this step in a sterile environment if possible, though sterility is less of a concern if the final solution will be filter-sterilized.
-
Dissolving: Add sterile, cell-culture grade DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mg/mL). Ensure the powder is completely dissolved. Gentle vortexing or warming may assist, but avoid excessive heat.
-
Sterilization (Optional but Recommended): Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term (1 month) or -80°C for long-term (up to 6 months) storage.[1][6]
Important Note: When preparing the working solution in your culture medium, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity to the fungal cells.[6] Always include a solvent control (medium with the same final concentration of DMSO but without this compound) in your experiments.
Section 2: Experimental Protocols
Q3: What is a standard protocol for evaluating this compound efficacy using the poisoned food technique?
A3: The poisoned food technique is a common in vitro method to assess the efficacy of non-volatile fungicides by measuring the inhibition of mycelial growth.[7][8]
Detailed Protocol:
-
Medium Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (B569324) (PDA), and autoclave it.[7]
-
Fungicide Incorporation: Cool the autoclaved medium to a manageable temperature (around 45-50°C). Add the required volume of your this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the medium plus the equivalent volume of DMSO (solvent control) and a negative control with only the medium.[7]
-
Plating: Mix the agar gently but thoroughly and pour approximately 20 mL into sterile Petri plates. Allow the plates to solidify completely in a sterile environment.
-
Inoculation: Using a sterile cork borer, take a mycelial disc (typically 5-6 mm in diameter) from the edge of an actively growing, pure culture of the test fungus.[8] Place the disc, mycelium-side down, in the center of each prepared plate (both treated and control).
-
Incubation: Seal the plates with paraffin (B1166041) film and incubate them at the optimal temperature for the test fungus (e.g., 25-28°C) until the mycelial growth in the control plate has nearly reached the edge of the plate.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula[9]: Percentage Inhibition (%) = [(C - T) / C] x 100
-
Where: C = Average diameter of the colony in the control plate.
-
T = Average diameter of the colony in the treated plate.
-
Q4: How do I perform a detached leaf assay for this compound, especially for pathogens like powdery mildew?
A4: The detached leaf assay is an effective in vivo method for evaluating fungicide performance on obligate parasites (like powdery mildews) or other foliar pathogens that are difficult to culture on artificial media.[10][11]
Detailed Protocol:
-
Leaf Collection: Collect young, fully expanded, and healthy leaves from host plants grown without any prior fungicide treatment.[12]
-
Plate Preparation: Place a layer of 1% water agar in Petri dishes. The agar serves as a moisture source to keep the leaves turgid. Some protocols recommend amending the agar with senescence inhibitors like benzimidazole (B57391) or kinetin (B1673648) to prolong leaf viability.[10][11]
-
Leaf Placement: Place the collected leaves (or leaf segments) onto the agar with the adaxial (top) or abaxial (bottom) side up, depending on the pathogen's preferred site of infection.[12][13]
-
Fungicide Application: Prepare different concentrations of this compound in sterile distilled water, often with a small amount of a surfactant like Tween 20 (e.g., 0.01%) to ensure even coverage.[10] Spray the fungicide solutions onto the leaves until runoff. A water/surfactant solution should be used for the control leaves.[10] Allow the leaves to dry in a sterile environment.
-
Inoculation: Prepare an inoculum of the fungal pathogen (e.g., a spore suspension of a specific concentration). Apply the inoculum evenly to the treated and control leaves.[11]
-
Incubation: Seal the Petri dishes and incubate them under appropriate conditions of light (e.g., 16-hour photoperiod) and temperature (e.g., 15-20°C) that are conducive to disease development.[12]
-
Disease Assessment: After a set incubation period (e.g., 7-14 days), assess the disease severity. This can be done by visually estimating the percentage of leaf area covered by the pathogen or by counting the number of lesions/pustules per unit area.[11]
-
Data Analysis: Compare the disease severity on the this compound-treated leaves to the control leaves to determine the fungicide's efficacy. From this data, you can calculate the effective concentration that inhibits 50% of fungal growth (EC50).[14]
Section 3: Troubleshooting Guide
Q5: My this compound solution precipitated when I added it to the culture medium. What went wrong?
A5: This is a common issue due to the low aqueous solubility of this compound. The most likely causes are:
-
High Final Solvent Concentration: While DMSO is an excellent solvent for the stock solution, its concentration in the final working medium should be kept to a minimum (ideally below 0.5%).[6] Exceeding this can cause the compound to come out of solution when diluted in an aqueous medium.
-
Rapid Dilution: Adding a concentrated DMSO stock directly into a large volume of aqueous medium can cause rapid precipitation. It is better to perform serial dilutions or add the stock solution to the medium while vortexing to ensure rapid dispersal.[6]
-
Temperature Shock: Adding a cold stock solution from -20°C or -80°C storage directly to warm medium can sometimes cause precipitation. Allow the stock to warm to room temperature before use.
Solution: Try a stepwise dilution process. If precipitation persists, consider using a co-solvent like PEG300 or Tween-80 in your formulation, though you must verify these do not affect your fungal isolate independently.[1]
Q6: I am observing reduced but persistent fungal growth even at high this compound concentrations. How do I interpret the MIC?
A6: This phenomenon is known as "trailing growth" or the "trailing effect" and is frequently observed with fungistatic agents like azoles.[15] It complicates the visual determination of the Minimum Inhibitory Concentration (MIC).
-
Interpretation Standard: For azoles, the MIC should be read as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition) compared to the drug-free growth control well.[15][16] Do not read the MIC as the concentration with 100% inhibition (optically clear), as this will overestimate the value.
-
Incubation Time: Trailing can become more pronounced with longer incubation times. It is often recommended to read MICs for Candida species at 24 hours rather than 48 hours to minimize this effect.[15] For molds, incubation may need to be 48-72 hours, but the ≥50% inhibition endpoint remains crucial.[17]
-
Standardization: Using a spectrophotometer to read the optical density of each well can provide a more objective and standardized measure of growth inhibition compared to visual inspection.[18]
Q7: My results are inconsistent between experiments. What factors affect the reproducibility of in vitro antifungal assays?
A7: Several factors can influence the reproducibility of antifungal susceptibility testing.[16][18] Controlling these variables is critical for consistent results.
-
Inoculum Size: The density of the starting fungal suspension can significantly alter MIC values. A higher inoculum may require a higher concentration of the drug for inhibition. Standardize your inoculum preparation using a spectrophotometer or hemocytometer.[18]
-
Medium Composition: The type of medium, its pH, and even lot-to-lot variability can affect fungal growth and drug activity. Use a standardized, recommended medium like RPMI-1640 for susceptibility testing where possible.[15]
-
Incubation Conditions: Variations in incubation time and temperature affect fungal growth rates and can lead to different MIC readings. Ensure these parameters are consistent across all experiments.[18]
-
Endpoint Reading: As discussed in Q6, subjective endpoint reading is a major source of variability, especially with fungistatic agents. Standardize your reading method (e.g., ≥50% inhibition) and use instrumentation if possible.[15]
Section 4: Data Interpretation & Presentation
Q8: What are some reported in vitro efficacy values for this compound?
A8: The efficacy of this compound, often expressed as the EC50 (Effective Concentration inhibiting 50% of growth), varies significantly depending on the fungal species and the specific isolate's sensitivity. It is crucial to establish baseline sensitivity for your isolates of interest.
| Fungal Species | Isolate Type | EC50 Range (µg/mL) | Reference |
| Podosphaera leucotricha | Baseline (from organic orchards) | 0.42 - 1.09 | [14] |
| Podosphaera leucotricha | Exposed (from conventional orchards) | 0.09 - 6.31 | [14] |
This table summarizes data from a specific study on apple powdery mildew and should be used for reference only. EC50 and MIC values must be determined empirically for the specific fungal strains used in your research.
Section 5: Mechanisms of Fungal Resistance
Q9: My fungal isolate shows high EC50/MIC values for this compound. What are the potential mechanisms of resistance?
A9: Resistance to azole fungicides like this compound is a growing concern and can develop through several molecular mechanisms.[2][3] The most common are:
-
Target Site Modification: Point mutations in the ERG11 (CYP51) gene can alter the structure of the lanosterol 14α-demethylase enzyme.[3][4] These changes can reduce the binding affinity of this compound to its target, rendering the drug less effective.
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher cellular concentrations of the target enzyme. This requires a higher concentration of the fungicide to achieve the same level of inhibition.[4][19]
-
Increased Drug Efflux: Fungal cells can actively pump the fungicide out of the cell, preventing it from reaching its intracellular target. This is mediated by the overexpression of membrane transporter proteins, primarily from the ATP-binding cassette (ABC) superfamily and the Major Facilitator Superfamily (MFS).[3][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of fungal resistance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. ijcmas.com [ijcmas.com]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. scielo.br [scielo.br]
- 11. soydiseases.illinois.edu [soydiseases.illinois.edu]
- 12. agro.au.dk [agro.au.dk]
- 13. ars.usda.gov [ars.usda.gov]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. benchchem.com [benchchem.com]
- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Triflumizole Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Triflumizole experimental results. Our goal is to help you achieve more consistent and reliable data in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an imidazole (B134444) fungicide that inhibits the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2] Specifically, it targets the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is critical for the conversion of lanosterol to ergosterol.[3][4] Inhibition of this enzyme disrupts membrane integrity, leading to fungal growth inhibition.
Q2: What are the common solvents and storage conditions for this compound?
A2: this compound has low solubility in water (10.2 mg/L at 20°C) but is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[5] For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO.[2]
-
Stock Solutions: Prepare a stock solution in DMSO and store it at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
-
Working Solutions: For experiments, dilute the DMSO stock solution into the final culture medium. Ensure the final DMSO concentration does not exceed a level that could affect fungal growth (typically ≤1%).[2]
Q3: Why am I observing high variability in the Minimum Inhibitory Concentration (MIC) or EC50 values for this compound?
A3: Variability in MIC or EC50 values is a common challenge in antifungal susceptibility testing and can arise from several factors:
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Inoculum Preparation: Inconsistent inoculum size or viability can significantly impact results. Standardize your inoculum preparation by using a spectrophotometer or hemocytometer.
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Media Composition: Lot-to-lot variability in culture media can affect fungal growth and susceptibility to this compound. Using a standardized medium such as RPMI 1640 is recommended for susceptibility testing.[1]
-
Endpoint Reading: Subjectivity in visual endpoint determination, especially with fungistatic agents like this compound that can cause trailing growth, is a major source of variability.[1] Using a spectrophotometer for a quantitative reading (e.g., ≥50% reduction in turbidity compared to the control) can improve consistency.[2]
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Compound Stability: this compound is susceptible to photodegradation and its stability is pH-dependent, with the greatest stability at neutral pH.[5][6] Protect your solutions from light and maintain a consistent pH in your experimental setup.
-
Fungal Strain Variability: Different isolates of the same fungal species can exhibit natural variation in susceptibility.[7]
Q4: What are some common pitfalls when working with a water-insoluble compound like this compound?
A4: The low water solubility of this compound can lead to several experimental issues:
-
Precipitation: The compound may precipitate out of the aqueous culture medium, especially at higher concentrations, reducing its effective concentration. Visually inspect your assay plates for any signs of precipitation.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware, such as pipette tips and microplates, lowering the actual concentration in the medium.[8] Using low-adhesion plastics may help mitigate this.
-
Inaccurate Dosing: Errors in preparing serial dilutions from the stock solution can lead to significant concentration inaccuracies. Ensure thorough mixing at each dilution step.
Q5: How can the formulation of this compound affect experimental outcomes?
A5: this compound is available in various formulations, such as wettable powder (WP) and suspension concentrate (SC).[5] The inert ingredients in these formulations can influence the solubility, stability, and bioavailability of the active ingredient. For research purposes, it is generally recommended to use technical-grade this compound to avoid the confounding effects of formulation components. If using a commercial formulation, be aware that these are optimized for agricultural applications and may not be suitable for all laboratory assays.
Data Presentation
Table 1: Reported EC50 Values of this compound against Various Fungal Species
| Fungal Species | EC50 Range (µg/mL) | Mean EC50 (µg/mL) | Reference |
| Botrytis cinerea | 0.15 - 1.49 | 0.58 | [9] |
| Podosphaera leucotricha | 0.09 - 6.31 | Not Reported | [7] |
| Fusarium oxysporum | Not specified, but noted as less sensitive than to other fungicides. | Not Reported |
Note: EC50 values can vary significantly based on the specific isolate, experimental conditions, and testing methodology.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Stock Solution Preparation (10 mg/mL):
-
Weigh out 10 mg of technical-grade this compound powder.
-
Dissolve the powder in 1 mL of 100% DMSO.
-
Gently warm or vortex if necessary to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (for MIC/EC50 determination):
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate culture medium (e.g., RPMI 1640) to achieve the desired final concentration range.
-
Ensure the final concentration of DMSO in each well is consistent and below the threshold that affects fungal growth (e.g., ≤1%).
-
Protocol 2: Broth Microdilution Assay for MIC Determination (Adapted from CLSI guidelines)
-
Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) and incubate under optimal conditions to obtain a fresh, sporulating culture.
-
Prepare a spore suspension in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer.
-
Dilute the adjusted inoculum in the test medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[1]
-
-
Assay Procedure:
-
Add 100 µL of the prepared this compound working solutions to the wells of a 96-well plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).
-
-
MIC Determination:
-
Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control. This can be done visually or by measuring the optical density using a microplate reader.[2]
-
Visualizations
Caption: Mechanism of action of this compound in the ergosterol biosynthesis pathway.
Caption: General experimental workflow for determining this compound MIC/EC50.
Caption: Decision tree for troubleshooting variable this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 5. mdpi.com [mdpi.com]
- 6. Possible Experimental Mistakes in Agricultural Research [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Optimizing spray application methods for Triflumizole in greenhouses
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with Triflumizole in greenhouse environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A: this compound is a broad-spectrum, systemic fungicide with both protective and curative properties.[1][2] It belongs to the demethylation inhibitor (DMI) class of fungicides, classified as FRAC Group 3.[2][3] Its mode of action is the inhibition of sterol biosynthesis (specifically 14α-demethylase) in fungi, which is essential for the formation of fungal cell membranes.[4][5] This disruption prevents spore germination and mycelial growth.[4]
Q2: What are the common formulations of this compound available for research?
A: this compound is typically available in several formulations, including water-soluble packets (WS), water-dispersible granules (WDG), and suspension concentrates (SC).[1] The choice of formulation can affect mixing procedures and compatibility with other tank-mix partners.
Q3: What factors can influence the efficacy of a this compound spray application?
A: Several factors are critical for success:
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Application Technique: Proper nozzle selection, pressure, and spray volume are essential to ensure thorough and uniform coverage of all plant surfaces.[6]
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Environmental Conditions: High temperatures (above 80°F or 27°C) and high humidity can increase the risk of phytotoxicity and affect spray deposition.[7] Applications should be made during cooler parts of the day to well-hydrated, unstressed plants.[7][8]
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Use of Adjuvants: Surfactants, stickers, or other adjuvants can significantly improve spray retention and coverage on foliage but must be tested for compatibility and phytotoxicity.[9][10]
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Water Quality: The pH and hardness of the water used for mixing can impact the stability and effectiveness of the fungicide solution.[11]
Q4: Can this compound be tank-mixed with other pesticides?
A: While tank-mixing is possible, it is critical to establish compatibility first. Incompatibility can lead to clogged nozzles, reduced efficacy, or increased phytotoxicity.[8][11] Always perform a jar test before mixing products in a spray tank.[8] Additionally, some product labels may recommend against mixing with certain other pesticides, especially oil-based products.[12]
Troubleshooting Guide
This guide addresses common problems encountered during the application of this compound in experimental settings.
| Problem / Question | Potential Causes | Recommended Solutions & Optimization Steps |
| Q5: Why am I observing poor disease control after applying this compound? | 1. Inadequate Coverage: The spray is not reaching all parts of the plant, especially the undersides of leaves.[6] 2. Incorrect Application Rate: The concentration or volume of the spray is too low. 3. Fungicide Resistance: The target pathogen population may have reduced sensitivity to Group 3 fungicides. 4. Improper Timing: Application occurred after the disease was too well-established. 5. Environmental Factors: Rain or overhead irrigation shortly after application washed the product off. | 1. Optimize Spray Equipment: Use cone nozzles for better foliage penetration. Ensure pressure is within the recommended range (e.g., 40-80 psi for cone nozzles).[6][13] Calibrate the sprayer to ensure the correct volume is applied. 2. Verify Rates: Double-check all calculations for dilution and application rate against the product label or experimental protocol. 3. Resistance Management: Rotate with fungicides from different FRAC groups. If resistance is suspected, collect pathogen isolates for sensitivity testing. 4. Application Timing: Apply this compound preventatively or at the very first sign of disease for best results, leveraging its protective and curative action.[2] 5. Check Weather/Irrigation Schedules: Ensure a sufficient rain-free or irrigation-free period after application for the spray to dry, as specified by the product label. |
| Q6: Why are my plants showing signs of phytotoxicity (e.g., leaf burn, spotting, stunting)? | 1. Application Rate Too High: Exceeding the recommended concentration or volume.[7] 2. Environmental Stress: Applying to drought-stressed plants or during high temperatures (>80°F).[7][14] 3. Adjuvant Incompatibility/Rate: The chosen adjuvant, or its rate, is causing injury. 4. Sensitive Cultivar: Some plant species or cultivars are inherently more sensitive to certain chemicals.[7][15] 5. Tank Mix Incompatibility: An adverse reaction between mixed products.[11] | 1. Review and Recalibrate: Confirm application rates and sprayer calibration. 2. Control Environment: Apply during cooler parts of the day. Ensure plants are well-watered and not under stress before application.[7] 3. Conduct a Trial: Always test new adjuvants or tank mixes on a small number of plants before treating the entire experimental block.[15] 4. Screen Cultivars: If working with new plants, run a preliminary phytotoxicity test (see Protocol 1) to assess sensitivity. Always leave a few plants untreated for comparison.[7][14] 5. Perform a Jar Test: Check for physical incompatibility before mixing products in the tank. |
| Q7: How can I reduce variability and achieve more consistent results between experimental replicates? | 1. Inconsistent Application: Variation in spray coverage between replicates. 2. Environmental Gradients: Differences in light, temperature, or airflow across the greenhouse.[8] 3. Plant Material Variability: Plants differ in age, size, or health at the start of the experiment.[8] 4. Non-Uniform Disease Pressure: Inoculum is not evenly distributed across all experimental units. | 1. Standardize Application: Use a calibrated sprayer and a consistent technique for all applications. For small-scale trials, a spray tower can provide maximum consistency.[8] 2. Randomize and Block: Randomize the placement of replicates within the greenhouse to mitigate the effects of environmental gradients.[16] If significant gradients exist, arrange replicates in blocks. 3. Select Uniform Plants: Use plants of the same age, cultivar, and size for all replicates.[8] Discard any unhealthy or atypical plants before starting. 4. Standardize Inoculation: Use a defined and consistent method to introduce the pathogen to ensure uniform disease pressure at the start of the trial.[17] |
Quantitative Data Summary
Table 1: Comparison of Common Nozzle Types for Greenhouse Applications
| Nozzle Type | Typical Operating Pressure | Droplet Size | Coverage Characteristics | Best Use Case for this compound | Drift Potential |
| Flat-Fan | 20 - 30 psi | Medium to Coarse | Provides uniform coverage for broadcast applications.[13] | Surface diseases on low-profile crops. | Low to Medium |
| Cone (Hollow/Full) | 40 - 80 psi | Fine to Medium | Excellent penetration of dense plant canopies and coverage of undersides of leaves.[6][13] | Diseases like powdery mildew where thorough foliage coverage is critical. | High |
| Air Induction | 30 - 60 psi | Coarse to Very Coarse | Produces large, air-filled droplets that reduce drift. | Applications where drift to adjacent sensitive experiments is a major concern. | Very Low |
Data synthesized from multiple sources for comparison.[6][13][18]
Table 2: Example this compound Application Rates from Efficacy Trials
| Target Disease | Crop | Application Rate (Product) | Average Control Efficacy | Source |
| Exobasidium fruit and leaf spot (EFB) | Hazelnut | 2 oz / 100 gal water | 78% | [12] |
| Exobasidium fruit and leaf spot (EFB) | Hazelnut | 4 oz / 100 gal water | 87% | [12] |
| General (Vegetables) | Vegetables | 180 - 300 g/ha | Not Specified | [1] |
| General (Orchards) | Pome Fruit | 700 - 1000 g/ha | Not Specified | [1] |
Experimental Protocols
Protocol 1: Small-Scale Phytotoxicity Assessment
Objective: To determine the safety of a specific this compound spray solution (including concentration and any adjuvants) on a particular plant cultivar.
Methodology:
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Plant Selection: Select a minimum of 9-12 healthy, uniform plants of the target cultivar. Ensure they are representative of the growth stage to be treated in larger experiments.[16]
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Acclimatization: Allow plants to acclimate to the greenhouse environment for at least one week before treatment.
-
Treatment Groups:
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Preparation of Solution: Prepare the this compound spray solution exactly as intended for the main experiment, including the same water source and any adjuvants.
-
Application:
-
Move plants to a designated spray area to avoid drift.
-
Apply treatments using a calibrated hand-held or backpack sprayer to ensure consistent application.[14] Spray to the point of runoff, ensuring thorough coverage of all leaf surfaces.
-
Treat Group A (Control) first, then thoroughly rinse the sprayer before treating Group B (Fungicide).
-
-
Post-Application Care: Return plants to their original greenhouse location, arranging them in a randomized manner. Maintain normal watering and fertilization schedules.
-
Data Collection: Visually assess plants for any signs of phytotoxicity at 3, 7, and 14 days after treatment.[8] Symptoms include leaf speckling, chlorosis (yellowing), necrosis (browning), distortion, or stunting.[7][19]
-
Evaluation: Use a 1-5 rating scale for evaluation (e.g., 1 = No damage, 5 = Severe damage/plant death). Compare the average rating of the this compound-treated group to the control groups. If no significant symptoms appear on the treated group compared to controls, the solution is considered safe for that cultivar under the tested conditions.
Protocol 2: Fungicide Efficacy Trial
Objective: To evaluate the effectiveness of different this compound application methods (e.g., rates, adjuvants) for controlling a target disease.
Methodology:
-
Experimental Design:
-
Define treatments (e.g., Untreated Control, this compound Rate 1, this compound Rate 2, Standard Fungicide).
-
Use a randomized complete block design with at least 4 replicates per treatment.[16] Each replicate should consist of a group of plants (e.g., a pot, a flat, or a small bench area).
-
-
Plant Material and Setup:
-
Use healthy, uniform plants of a susceptible host cultivar.[17]
-
Arrange experimental units in the greenhouse according to the randomized design.
-
-
Inoculation:
-
If natural infection is not reliable, artificially inoculate all plants (except for a negative control group, if applicable) with the target pathogen.[17]
-
Use a standardized inoculation procedure to ensure consistent disease pressure across all replicates.
-
-
Fungicide Application:
-
Apply treatments at a predetermined time relative to inoculation (e.g., 24 hours prior for preventative action, or 48 hours post-inoculation for curative action).
-
Use a calibrated sprayer to apply the precise rate for each treatment. Ensure a buffer zone or spray shields between plots to prevent drift.
-
-
Data Collection:
-
At regular intervals (e.g., 7, 14, and 21 days after treatment), assess disease severity.
-
Use a standardized disease rating scale (e.g., percentage of leaf area affected, number of lesions per leaf).
-
-
Data Analysis:
-
Calculate the average disease severity for each treatment group at each assessment date.
-
Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between treatments.
-
If significant, use a mean separation test (e.g., Tukey's HSD) to compare individual treatments.
-
Visualizations
Caption: Troubleshooting flowchart for diagnosing poor this compound efficacy.
Caption: Standard workflow for a greenhouse fungicide optimization experiment.
Caption: this compound inhibits the ergosterol biosynthesis pathway in fungi.
References
- 1. This compound TC - HEBEN [hb-p.com]
- 2. fao.org [fao.org]
- 3. ipmdata.ipmcenters.org [ipmdata.ipmcenters.org]
- 4. apps.who.int [apps.who.int]
- 5. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. greenhouse-management.com [greenhouse-management.com]
- 7. Plant phytotoxicity in the greenhouse - MSU Extension [canr.msu.edu]
- 8. benchchem.com [benchchem.com]
- 9. greenhouse-management.com [greenhouse-management.com]
- 10. Using surfactants, wetting agents, and adjuvants in the greenhouse [openscholar.uga.edu]
- 11. benchchem.com [benchchem.com]
- 12. Specific Fungicides | College of Agricultural Sciences [bpp.oregonstate.edu]
- 13. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 14. greenhousegrower.com [greenhousegrower.com]
- 15. e-gro.org [e-gro.org]
- 16. Conducting Onsite Greenhouse Trials [growertalks.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. researchgate.net [researchgate.net]
- 19. greenhousegrower.com [greenhousegrower.com]
Technical Support Center: Mitigating Triflumizole Phytotoxicity in Sensitive Plant Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address phytotoxicity issues encountered when using the fungicide Triflumizole in sensitive plant models.
Troubleshooting Guides & FAQs
Q1: My plants are showing signs of phytotoxicity after this compound application. What are the typical symptoms and what is causing them?
A1: this compound can cause a range of phytotoxic symptoms in sensitive plants, including stunting, chlorosis (yellowing of leaves), necrosis (tissue death, often seen as brown spots or scorched leaf margins), leaf distortion or cupping, and reduced overall growth.[1][2] These symptoms arise because, in addition to its fungicidal activity of inhibiting ergosterol (B1671047) biosynthesis in fungi, this compound also interferes with the biosynthesis of essential plant hormones, particularly gibberellins (B7789140) and brassinosteroids. This hormonal imbalance disrupts normal plant growth and development, leading to the observed phytotoxic effects.
Q2: I am seeing inconsistent phytotoxicity in my experiments. What factors could be contributing to this variability?
A2: Inconsistent results can be frustrating. Several factors can influence the severity of this compound-induced phytotoxicity:
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Plant Species and Cultivar: Sensitivity to this compound varies significantly between different plant species and even among cultivars of the same species.[1] For example, ornamental plants like impatiens and pansies are known to be particularly sensitive.
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Plant Growth Stage: Younger plants and seedlings are often more susceptible to chemical-induced stress than mature plants.
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Environmental Conditions: High temperatures (above 80°F or 27°C), high humidity, and intense light can exacerbate phytotoxicity.[1] Applying this compound to water-stressed plants can also increase the risk of injury.[1]
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Application Rate and Method: Incorrect application rates, uneven spray coverage, or using formulations not intended for a specific application method (e.g., drench vs. foliar spray) can lead to localized areas of high concentration and severe phytotoxicity. Always adhere strictly to the recommended dosage and application instructions.[3]
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Tank Mixes: Mixing this compound with other pesticides, adjuvants, or fertilizers can sometimes increase its phytotoxic potential. It is crucial to check for compatibility before creating tank mixes.
Q3: How can I reduce or prevent this compound phytotoxicity in my sensitive plant models?
A3: Several strategies can be employed to mitigate the phytotoxic effects of this compound:
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Dose Optimization: Conduct a dose-response study to determine the minimum effective concentration of this compound required for disease control with minimal phytotoxicity. Testing at levels above and below the suggested commercial use can help establish a margin of safety.[3]
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Application Timing: Apply this compound during cooler parts of the day, such as early morning or late evening, to avoid high temperatures and intense sunlight.[4]
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Use of Ameliorants: Co-application or pre-treatment with brassinosteroids, such as 24-epibrassinolide (B1217166) (EBL), has been shown to alleviate chemical-induced stress in plants. Brassinosteroids can help restore hormonal balance and activate the plant's natural defense mechanisms.
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Proper Plant Care: Ensure plants are well-watered and not under environmental stress before applying this compound.[1]
Q4: I want to test the efficacy of a mitigating agent, like a brassinosteroid, against this compound phytotoxicity. What is a general experimental setup?
A4: A well-designed experiment is crucial for valid results. Here is a general outline:
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Plant Material: Select a sensitive plant model (e.g., Impatiens walleriana, cucumber seedlings). Use a sufficient number of replicates (at least 10 plants per treatment group) to ensure statistical significance.[4]
-
Treatment Groups:
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Control (Water or solvent control)
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This compound alone (at a concentration known to cause moderate phytotoxicity)
-
Mitigating agent alone (e.g., 24-epibrassinolide at a predetermined concentration)
-
This compound + Mitigating agent (applied simultaneously or as a pre-treatment)
-
-
Application: Apply treatments uniformly according to your chosen method (foliar spray or soil drench).
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Data Collection: Over a period of 7-21 days, record phytotoxicity symptoms using a rating scale (e.g., 1-5, where 1 is no injury and 5 is severe injury). Measure quantitative parameters such as plant height, leaf area, chlorophyll (B73375) content (using a SPAD meter), and fresh/dry weight.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the mitigating agent's effect.
Data Presentation
Table 1: Example Phytotoxicity Rating Scale
| Rating | Description of Symptoms |
| 1 | No visible injury. |
| 2 | Slight leaf discoloration or mild stunting. |
| 3 | Moderate chlorosis, some necrosis or leaf distortion. |
| 4 | Severe stunting, significant necrosis, and leaf drop. |
| 5 | Plant death. |
Table 2: Hypothetical Quantitative Data for a Mitigation Experiment
| Treatment Group | Average Plant Height (cm) | Average Chlorophyll Content (SPAD) | Phytotoxicity Rating (1-5) |
| Control | 15.2 | 45.3 | 1.0 |
| This compound (10 µM) | 8.7 | 28.1 | 3.5 |
| 24-epibrassinolide (1 µM) | 15.5 | 46.1 | 1.0 |
| This compound (10 µM) + 24-epibrassinolide (1 µM) | 13.1 | 40.5 | 1.8 |
Experimental Protocols
Protocol 1: General Phytotoxicity Assessment of this compound
-
Plant Preparation: Grow a sensitive plant species (e.g., Impatiens walleriana or cucumber) in a controlled environment (greenhouse with regulated temperature, light, and humidity). Use plants at a consistent growth stage (e.g., 3-4 true leaves).
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in water to achieve the desired test concentrations. Include a solvent-only control.
-
Application: Apply the this compound solutions and the control solution to the plants as a foliar spray until runoff or as a soil drench with a defined volume per pot.
-
Observation: Observe the plants daily for the first week and then every other day for up to three weeks.
-
Data Recording: Record the appearance of any phytotoxicity symptoms, using a rating scale (see Table 1). Measure plant height, number of leaves, and leaf greenness (chlorophyll content) at regular intervals. At the end of the experiment, harvest the plants to determine fresh and dry biomass.
Protocol 2: Mitigation of this compound Phytotoxicity with 24-epibrassinolide
-
Plant Preparation: Follow the same procedure as in Protocol 1.
-
Treatment Preparation: Prepare solutions of this compound and 24-epibrassinolide. A typical concentration for 24-epibrassinolide is in the low micromolar range (e.g., 0.1 - 1 µM).
-
Application:
-
Co-application: Prepare a tank mix of this compound and 24-epibrassinolide and apply to the plants.
-
Pre-treatment: Apply the 24-epibrassinolide solution to the plants 24 hours before the this compound application.
-
-
Controls: Include a water control, a this compound-only control, and a 24-epibrassinolide-only control.
-
Data Collection and Analysis: Follow the data recording and analysis steps outlined in Protocol 1 to compare the severity of phytotoxicity between the this compound-only group and the groups receiving the brassinosteroid treatment.
Visualizations
Caption: Logical workflow of this compound-induced phytotoxicity and its mitigation.
Caption: General experimental workflow for assessing phytotoxicity mitigation.
Caption: Simplified Brassinosteroid signaling pathway and the inhibitory point of this compound.
References
- 1. Plant phytotoxicity in the greenhouse - MSU Extension [canr.msu.edu]
- 2. Inhibitors of Brassinosteroid Biosynthesis and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. greenhousegrower.com [greenhousegrower.com]
Technical Support Center: Enhancing Systemic Uptake of Triflumizole in Research Plants
Welcome to the technical support center for enhancing the systemic uptake of Triflumizole in research plants. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a systemic fungicide?
A1: this compound is a broad-spectrum systemic fungicide belonging to the demethylation inhibitor (DMI) group.[1][2] Its systemic nature means it is absorbed by the plant and transported through its vascular tissues, providing internal protection against a wide range of fungal pathogens.[1] The primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][3] By disrupting this process, this compound effectively stops the growth and proliferation of fungi.[3] It exhibits both protective and curative properties, meaning it can prevent fungal infections and treat existing ones.[1][2]
Q2: What are the common formulations of this compound available for research?
A2: this compound is typically available in several formulations, including wettable powders (WP), water-dispersible granules (WDG), and suspension concentrates (SC).[4][5] For laboratory and research purposes, technical grade this compound may also be available, which requires dissolution in an appropriate solvent before application.
Q3: How can the systemic uptake of this compound be enhanced?
A3: Enhancing the systemic uptake of this compound is crucial for its efficacy. Key strategies include:
-
Use of Adjuvants: Incorporating adjuvants such as non-ionic surfactants, organo-silicone surfactants, or high-quality mineral or esterified seed oils can significantly improve uptake.[6] These agents improve the spreading and penetration of the fungicide on the leaf surface.[7]
-
Optimized Application Timing: Apply this compound during periods of active plant growth when the vascular system is most active.[8] Applying during cooler parts of the day, like early morning or late afternoon, can also enhance absorption by slowing evaporation.[8][9]
-
Proper Application Technique: Ensure thorough coverage of the plant foliage. The choice of application method (e.g., foliar spray, soil drench) can also impact uptake.[10] For foliar applications, using appropriate spray nozzles and pressure can improve deposition and reduce drift.[4][10]
Q4: What are the signs of phytotoxicity with this compound and how can it be avoided?
A4: Phytotoxicity can manifest as leaf burn, chlorosis (yellowing), or stunted growth.[11] While this compound itself has a generally good safety profile on many plants, the risk of phytotoxicity can increase, particularly when mixed with certain adjuvants or applied under stressful environmental conditions.[12] To avoid phytotoxicity:
-
Select Adjuvants Carefully: Avoid using low-quality mineral oils or certain esterified seed oils that may cause tissue damage.[12] Always test a new this compound-adjuvant mixture on a small batch of plants before large-scale application.
-
Avoid Stressful Conditions: Do not apply to plants that are under drought or nutrient stress.
-
Follow Recommended Rates: Always adhere to the recommended application rates on the product label or in established protocols.
Troubleshooting Guides
Issue 1: Poor or inconsistent fungal control after this compound application.
| Possible Cause | Troubleshooting Steps |
| Inadequate Systemic Uptake | - Verify Adjuvant Use: Ensure an appropriate adjuvant (e.g., non-ionic surfactant, high-quality mineral oil) was included in the spray solution to enhance penetration.[6][12] - Review Application Timing: Confirm that the application was made during a period of active plant growth and under suitable environmental conditions (e.g., moderate temperature, high humidity).[9] - Assess Application Coverage: Use water-sensitive paper to check for uniform spray coverage on the plant surfaces.[4] Adjust nozzle type, pressure, and spray volume as needed to improve deposition.[4][10] |
| Fungicide Resistance | - Rotate Mode of Action: If this compound has been used repeatedly, consider rotating with a fungicide from a different FRAC (Fungicide Resistance Action Committee) group.[13][14] - Tank Mixes: In some cases, tank-mixing with a contact fungicide can help manage resistant populations.[13] |
| Incorrect Application Rate | - Verify Calculations: Double-check all calculations for the concentration of the this compound solution to ensure it meets the recommended dosage. |
| Improper Storage of this compound | - Check Storage Conditions: Ensure the this compound stock has been stored according to the manufacturer's instructions, away from extreme temperatures and moisture, which can degrade the active ingredient. |
Issue 2: Observed phytotoxicity on research plants after application.
| Possible Cause | Troubleshooting Steps |
| Incompatible Adjuvant | - Review Adjuvant Selection: Some adjuvants, particularly certain crop oil concentrates or methylated seed oils, can be harsh on plant foliage, especially when used with DMI fungicides.[12] - Conduct a Compatibility Test: Before widespread application, test the this compound-adjuvant mixture on a small number of plants to assess for any adverse reactions. |
| Application in Stressful Conditions | - Assess Environmental Conditions: Avoid applying this compound during periods of high heat or to plants under drought stress, as this can increase the likelihood of phytotoxicity. |
| Excessive Application Rate | - Review Application Protocol: Ensure that the concentration and volume of the applied solution did not exceed the recommended rates. |
| Tank Mix Incompatibility | - Check for Interactions: If this compound was tank-mixed with other pesticides or nutrients, there may be an antagonistic interaction causing phytotoxicity. Consult compatibility charts or conduct a jar test before application. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₅ClF₃N₃O |
| Molecular Weight | 345.75 g/mol [12] |
| Melting Point | 63.5 °C |
| Vapor Pressure | 1.4 x 10⁻⁶ Pa (25 °C) |
| Water Solubility | 12.5 mg/L (25 °C)[2] |
| Log P (Kow) | 4.77 |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L at 25°C unless noted) |
| Xylene | 639[2] |
| Chloroform | 2220[2] |
| Acetone | 1440[2] |
| Acetonitrile | 1030[2] |
| n-Hexane | 17[2] |
| n-Octanol | 605[1] |
| Methanol | 496 (at 20°C)[1][7] |
| Ethyl Acetate | 1486[1] |
| Dichloromethane | 3016[1] |
Experimental Protocols
Protocol: Quantification of this compound in Plant Tissue using HPLC-UV
This protocol outlines a general procedure for the extraction and quantification of this compound from plant leaf tissue.
1. Materials and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Water (HPLC grade)
-
Anhydrous sodium sulfate
-
0.45 µm syringe filters
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
2. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile.
-
Create a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by diluting the stock solution with acetonitrile.
3. Sample Extraction:
-
Weigh 1-5 g of fresh plant leaf tissue and finely chop or grind it.
-
Homogenize the tissue in 20 mL of methanol for 2-3 minutes.
-
Filter the homogenate and collect the filtrate.
-
Re-extract the solid residue with another 20 mL of methanol and combine the filtrates.
-
Add the methanol extract to a separatory funnel with 50 mL of dichloromethane and 50 mL of water.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the lower dichloromethane layer.
-
Pass the dichloromethane extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness using a rotary evaporator at 40°C.
-
Re-dissolve the residue in a known volume (e.g., 2 mL) of acetonitrile.
-
Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Analysis:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Run the standards to generate a calibration curve.
-
Inject the prepared plant extracts and quantify the this compound concentration based on the peak area and the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound uptake.
References
- 1. fao.org [fao.org]
- 2. This compound | 68694-11-1 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. How to get the most out of your fungicide sprays - MSU Extension [canr.msu.edu]
- 5. ijsr.in [ijsr.in]
- 6. Frontiers | Beyond cellular detoxification: a plethora of physiological roles for MDR transporter homologs in plants [frontiersin.org]
- 7. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. When is the Best Time to Apply Fungicides for Foliar Diseases? | Cornell Vegetables [vegetables.cornell.edu]
- 10. A Xenobiotic Detoxification Pathway through Transcriptional Regulation in Filamentous Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agrion.com.au [agrion.com.au]
- 13. 10 Useful Rules for Fungicide Application | Purdue University Vegetable Crops Hotline [vegcropshotline.org]
- 14. advancedturf.com [advancedturf.com]
- 15. youtube.com [youtube.com]
- 16. sketchviz.com [sketchviz.com]
Technical Support Center: Triflumizole Interference with Experimental Compounds
Welcome to the Technical Support Center for researchers utilizing triflumizole (B33211) in their experiments. This resource provides essential information to anticipate and troubleshoot potential interference with other experimental compounds. This compound, a fungicide of the imidazole (B134444) class, is a potent inhibitor of sterol biosynthesis in fungi. However, its effects are not limited to fungi, and its interaction with various biological pathways can lead to unexpected results in experimental settings. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on known interactions to ensure the accuracy and reliability of your research.
Troubleshooting Guides
Problem: Unexpected Changes in the Efficacy of a Test Compound
If you observe a significant and unexpected change in the activity of your experimental compound when used in conjunction with this compound, consider the following potential causes:
-
Cytochrome P450 (CYP) Inhibition: this compound, like other azole antifungals, can inhibit CYP enzymes. Many experimental compounds are metabolized by these enzymes. Inhibition of their metabolism can lead to increased concentration and potentiated effects (or in the case of pro-drugs, reduced efficacy).
-
Troubleshooting Steps:
-
Determine if your compound is a known substrate for CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2C19).
-
If possible, measure the concentration of your test compound in the experimental system with and without this compound.
-
Consider using a known CYP inhibitor as a positive control to see if it mimics the effect observed with this compound.
-
If CYP inhibition is suspected, you may need to adjust the concentration of your test compound or choose an alternative antifungal if possible.
-
-
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism: this compound has been identified as a PPARγ agonist.[1][2] If your experimental system is sensitive to PPARγ activation, you may observe off-target effects.
-
Troubleshooting Steps:
-
Review the literature to determine if your experimental compound or biological system is modulated by the PPARγ signaling pathway.
-
Use a known PPARγ agonist (e.g., rosiglitazone) and antagonist (e.g., GW9662) as controls to confirm if the observed effect is PPARγ-mediated.[3]
-
Analyze the expression of known PPARγ target genes to assess pathway activation.
-
-
-
Androgen Receptor (AR) Antagonism: Recent studies have identified this compound as an antagonist of the androgen receptor.[1] This can interfere with experiments involving androgen signaling.
-
Troubleshooting Steps:
-
If your research involves androgens or the androgen receptor, be aware of this potential confounding factor.
-
Use a known AR antagonist (e.g., bicalutamide) as a positive control.
-
Perform competitive binding assays to quantify the extent of AR antagonism in your system.
-
-
Problem: Inconsistent or Unreliable Assay Results
This compound's chemical properties and biological activities can sometimes interfere with the technical aspects of an assay.
-
Assay Interference:
-
Troubleshooting Steps:
-
Run proper controls: Always include vehicle controls (the solvent used to dissolve this compound, e.g., DMSO) and this compound-only controls to assess its baseline effect on the assay readout.
-
Consider the assay type: For fluorescence-based assays, check for potential quenching or auto-fluorescence of this compound at the wavelengths used. For absorbance-based assays, check if this compound absorbs light at the detection wavelength.
-
Evaluate for non-specific binding: In receptor-binding assays, this compound's lipophilic nature might lead to non-specific interactions with assay components.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary fungicidal action is the inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[4] This disrupts the fungal cell membrane integrity.
Q2: How can this compound interfere with my experiments on mammalian cells?
A2: this compound can cause off-target effects in mammalian cells primarily through three known mechanisms:
-
Inhibition of Cytochrome P450 (CYP) enzymes: This can alter the metabolism of other compounds in your experiment.
-
Activation of PPARγ: This can trigger signaling pathways involved in adipogenesis and inflammation.[1][2]
-
Antagonism of the Androgen Receptor: This can interfere with studies on hormone signaling.[1]
Q3: Are there known IC50 values for this compound against mammalian CYP450 isoforms?
Q4: Can this compound affect the development of organisms in my study?
A4: Yes, studies in zebrafish have shown that this compound can induce developmental toxicity, including morphological abnormalities and effects on the liver.[5] It is important to consider these potential effects when using this compound in developmental biology studies.
Q5: How should I control for the effects of this compound in my experiments?
A5: It is crucial to include a vehicle control (the solvent used to dissolve this compound) and a this compound-only control at the same concentration used in your experimental groups. This will help you differentiate the effects of this compound from the effects of your primary experimental compound. For mechanism-specific troubleshooting, using known agonists or antagonists for the suspected off-target pathway (e.g., PPARγ, AR) is recommended.
Data Presentation
Table 1: Summary of Known Off-Target Interactions of this compound
| Target/Pathway | Effect | Organism/System | Potential Experimental Interference |
| Cytochrome P450 (Os900) | Inhibition | Rice | Interference with strigolactone biosynthesis studies.[6] |
| Cytochrome P450 (general) | Inhibition (presumed based on class) | Mammalian | Altered metabolism and efficacy of co-administered experimental compounds. |
| PPARγ | Agonist | Mouse, Human cells | Unintended activation of adipogenesis and anti-inflammatory pathways.[1][2] |
| Androgen Receptor (AR) | Antagonist | In silico and in vitro models | Interference with androgen signaling pathways and related experiments.[1] |
Table 2: Effects of this compound on Strigolactone Biosynthesis in Rice
| This compound Concentration | Inhibition of Carlactone (CL) to 4-deoxyorobanchol (4DO) conversion |
| 10 µM | Significant reduction |
| 30 µM | Further reduction |
| 100 µM | Strong inhibition |
| Data synthesized from a study on this compound's effect on Os900 activity in vitro.[7] |
Experimental Protocols
Protocol 1: Assessing Cytochrome P450 Inhibition
This protocol provides a general framework for determining if this compound inhibits the metabolism of an experimental compound by CYP enzymes in vitro.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Experimental compound (substrate)
-
This compound
-
Known CYP inhibitor (positive control)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
LC-MS/MS for metabolite quantification
Methodology:
-
Prepare a reaction mixture containing HLMs and the experimental compound in the incubation buffer.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control and a positive control (a known inhibitor of the relevant CYP isoform).
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time at 37°C. The incubation time should be within the linear range of metabolite formation.
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of your experimental compound using a validated LC-MS/MS method.
-
Calculate the percent inhibition of metabolite formation at each this compound concentration compared to the vehicle control.
-
Determine the IC50 value of this compound if significant inhibition is observed.
Protocol 2: Androgen Receptor Competitive Binding Assay
This protocol outlines a method to assess the potential of this compound to interfere with the binding of a ligand to the androgen receptor.
Materials:
-
Purified androgen receptor protein (full-length or ligand-binding domain)
-
Radiolabeled androgen (e.g., [³H]-dihydrotestosterone, [³H]-DHT)
-
This compound
-
Unlabeled DHT (for determining non-specific binding)
-
Assay buffer
-
Scintillation vials and scintillation fluid
-
Filter plates and filtration apparatus
Methodology:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, combine the purified androgen receptor, a fixed concentration of radiolabeled androgen, and varying concentrations of this compound.
-
Include control wells for total binding (receptor + radiolabeled androgen) and non-specific binding (receptor + radiolabeled androgen + a high concentration of unlabeled DHT).
-
Incubate the plate at an appropriate temperature and for a sufficient time to reach binding equilibrium.
-
Separate the bound from free radiolabel by rapid filtration through filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radiolabel.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: this compound's off-target signaling interference pathways.
Caption: Workflow for assessing CYP450 inhibition by this compound.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 2. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the Complex Binding Modes of the PPARγ Partial Agonist 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) to Orthosteric and Allosteric Sites with NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand competition binding assay for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Developmental Toxicity, Liver Damage, Oxidative Stress, Heat Shock Response, Inflammation, and Lipid Synthesis in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a Novel Lead Compound for Strigolactone Biosynthesis Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Challenges in Triflumizole residue analysis and mitigation
Welcome to the technical support center for triflumizole (B33211) residue analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental analysis of this compound and its metabolites. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound residues.
Issue 1: Low Recovery of this compound and/or its Metabolite FM-6-1
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Solvent Mismatch: Ensure the extraction solvent is appropriate for the matrix. For general crop matrices, methanol (B129727) or acetonitrile (B52724) are commonly used. For high-fat matrices, a mixture of hexane (B92381) and acetone (B3395972) may be more effective. - Insufficient Homogenization: Ensure the sample is thoroughly homogenized to allow for complete solvent penetration. - Inadequate Shaking/Extraction Time: Increase the shaking or extraction time to ensure complete partitioning of the analytes into the solvent. |
| Matrix Effects | - Complex Matrices: Cereal grains, legumes, and oily matrices can cause ion suppression or enhancement in LC-MS/MS and GC-MS analysis.[1] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that closely matches the sample matrix to compensate for matrix effects. - Dilution: Dilute the final extract to reduce the concentration of matrix components. - Optimized Clean-up: Utilize appropriate clean-up steps. For QuEChERS, consider using a combination of PSA, C18, and GCB for complex matrices. |
| Analyte Degradation | - pH Sensitivity: this compound can be susceptible to degradation under certain pH conditions. Ensure the pH of the extraction and final solution is controlled. - Temperature Sensitivity: Avoid exposing samples and extracts to high temperatures for extended periods. Store samples at -20°C for long-term stability.[2] |
| Adsorption to Labware | - Silanization: Silanize glassware to prevent adsorption of this compound, especially at low concentrations. - Use of Polypropylene (B1209903): Utilize polypropylene tubes and vials where possible to minimize adsorption. |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Column Issues (HPLC) | - Column Contamination: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. - Void Formation: A void at the column inlet can cause peak distortion. Replace the column if a void is suspected. - Secondary Interactions: For basic compounds like this compound, interactions with residual silanols on the column can cause tailing. Use a column with end-capping or add a competing base like triethylamine (B128534) to the mobile phase. |
| Mobile Phase Issues (HPLC) | - pH Mismatch: Ensure the mobile phase pH is appropriate to keep this compound in a single ionic state. A pH of around 9.0 has been used successfully.[3][4] - Inadequate Buffering: Use a buffer of sufficient concentration to maintain a stable pH. |
| Injector or System Issues (GC/HPLC) | - Contamination: Clean the injector port and replace the liner (for GC). - Extra-column Dead Volume: Minimize the length and diameter of tubing connecting the injector, column, and detector. |
| Sample Solvent Mismatch | - Solvent Strength: The sample solvent should be of similar or weaker strength than the initial mobile phase (for HPLC) to prevent peak distortion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for this compound residue analysis?
A1: High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (MS/MS) detection and Gas Chromatography (GC) with electron capture detection (ECD) or MS/MS are the most common techniques.[5] HPLC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices.
Q2: How can I analyze this compound and its main metabolite, FM-6-1, simultaneously?
A2: Several methods allow for the simultaneous determination of this compound and FM-6-1. A common approach involves extraction with methanol or acetonitrile, followed by a clean-up step using solid-phase extraction (SPE) with a Florisil or C18 cartridge, and subsequent analysis by HPLC-UV or LC-MS/MS.[3][4]
Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound analysis?
A3: The LOD and LOQ can vary depending on the matrix and the analytical instrument used. Generally, LODs are in the range of 0.01 to 0.02 mg/kg, and LOQs are often set at 0.02 mg/kg to 0.05 mg/kg.[5][6][7]
Q4: What is the QuEChERS method and is it suitable for this compound analysis?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined sample preparation method widely used for pesticide residue analysis. It involves an extraction with acetonitrile followed by a clean-up step using dispersive solid-phase extraction (d-SPE). The QuEChERS method has been successfully applied to the analysis of this compound and its metabolites in various food matrices, including cucumbers and strawberries.[7][8]
Q5: How stable is this compound in stored analytical samples?
A5: this compound and its metabolite FM-6-1 have been shown to be stable at -20°C for at least 6 months in high acid and high water commodities.[2] It is crucial to store samples properly to ensure the integrity of the residues.
Quantitative Data Summary
Table 1: Method Performance for this compound and FM-6-1 Analysis in Various Matrices
| Matrix | Analytical Method | Extraction Solvent | Clean-up | Recovery (%) | LOQ (mg/kg) | Reference |
| Crops (general) | HPLC-UV | Methanol, Methylene (B1212753) Chloride | Florisil column | 73-99 (this compound), 74-94 (Metabolite) | 0.01-0.02 | [3][4] |
| Crops (general) | HPLC/GC | Methanol | Liquid-liquid partition, column chromatography | 69-97 | 0.02 | [9] |
| Apples, Pears, Cucumbers | HPLC-UV | Methanol, Dichloromethane | Florisil column | 87.5-93.3 | 0.02 | |
| Strawberries | GC-MS/MS | Acetonitrile | SPE | 85.2-106.4 (this compound), 82.3-103.7 (FM-6-1) | 0.01 | [3] |
| Soil | GC-MS/MS | Acetonitrile | SPE | 88.9-108.7 (this compound), 85.6-105.4 (FM-6-1) | 0.01 | [3] |
| Cucumber | HPLC-MS/MS | Acetonitrile | QuEChERS (PSA, C18, GCB) | 80-105 | 0.01-0.05 | [8] |
Table 2: Dissipation Half-life (DT50) of this compound in Different Matrices
| Matrix | Half-life (days) | Reference |
| Strawberry (Greenhouse) | 1.6-2.2 | [3] |
| Soil (Greenhouse, from strawberry cultivation) | 4.3-6.1 | [3] |
| Cucumber (Open-field) | 2.3-40.8 (total residues) | [8] |
Experimental Protocols
Protocol 1: Analysis of this compound and FM-6-1 in Crops by HPLC-UV
This protocol is based on the method described by Shiga et al. (1987).[3][4]
-
Sample Preparation:
-
Homogenize a representative sample of the crop.
-
-
Extraction:
-
To 20 g of the homogenized sample, add 50 mL of methanol and shake vigorously for 30 minutes.
-
Filter the extract through a Büchner funnel with suction.
-
Transfer the filtrate to a separatory funnel and add 100 mL of 10% NaCl solution and 50 mL of methylene chloride.
-
Shake for 5 minutes and allow the layers to separate.
-
Collect the lower methylene chloride layer. Repeat the extraction of the aqueous layer with another 50 mL of methylene chloride.
-
Combine the methylene chloride extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at 40°C.
-
-
Clean-up:
-
Prepare a Florisil solid-phase extraction (SPE) column.
-
Dissolve the residue from the extraction step in a small volume of toluene (B28343) and load it onto the conditioned Florisil column.
-
Wash the column with a suitable solvent to remove interferences (e.g., hexane-ether mixture).
-
Elute this compound and its metabolite with a more polar solvent mixture (e.g., acetone-hexane).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
-
-
HPLC-UV Analysis:
-
Column: Nucleosil 5 C18 (or equivalent)
-
Mobile Phase: Acetonitrile:3 mM carbonate buffer (pH 9.0) (7:3, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 238 nm
-
Injection Volume: 20 µL
-
Protocol 2: QuEChERS Method for this compound and FM-6-1 in Cucumber
This protocol is adapted from the method described by Liu et al. (2018).[8]
-
Sample Preparation:
-
Homogenize a representative sample of cucumber.
-
-
Extraction (QuEChERS):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a mixture of PSA, C18, and GCB sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
LC-MS/MS Analysis:
-
Take the supernatant, filter through a 0.22 µm syringe filter, and inject into the LC-MS/MS system.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with formic acid and methanol or acetonitrile.
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Visualizations
Signaling Pathway
This compound is a demethylation inhibitor (DMI) fungicide. Its primary mode of action is the inhibition of the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[2]
References
- 1. fao.org [fao.org]
- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Review of the existing maximum residue levels for this compound according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.who.int [apps.who.int]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Triflumizole Antifungal Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing incubation times and troubleshooting common issues encountered during antifungal susceptibility testing with Triflumizole.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound antifungal assays?
The optimal incubation time for this compound antifungal assays is dependent on the fungal species being tested. While specific studies on this compound are limited, general guidelines for azole antifungals from the Clinical and Laboratory Standards Institute (CLSI) can be followed. For Candida species, a 24-hour incubation is typically sufficient.[1] However, for slower-growing filamentous fungi like Aspergillus species, a longer incubation period of 48 to 72 hours is often necessary to ensure accurate determination of the minimum inhibitory concentration (MIC).[2][3] Reading the MIC at 24 hours for Aspergillus fumigatus can lead to falsely low results, potentially misclassifying a resistant isolate as susceptible.[3] It is crucial to validate the incubation time for your specific fungal strain and experimental conditions.
Q2: How does this compound work, and how does this affect the assay?
This compound is a sterol demethylation inhibitor (DMI) that targets the enzyme lanosterol (B1674476) 14α-demethylase, a key component of the fungal ergosterol (B1671047) biosynthesis pathway.[4][5][6] By inhibiting this enzyme, this compound disrupts the production of ergosterol, an essential component of the fungal cell membrane. This disruption leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth.[7] Because this compound's effect is primarily fungistatic (inhibits growth) rather than fungicidal (kills the fungus), the interpretation of MIC endpoints can be challenging due to a phenomenon known as "trailing," where low levels of growth persist at drug concentrations above the MIC.[8]
Q3: What are the common mechanisms of resistance to this compound, and how can they impact assay results?
As an azole antifungal, resistance to this compound can develop through several mechanisms, including:
-
Target site modification: Mutations in the ERG11 gene, which encodes lanosterol 14α-demethylase, can reduce the binding affinity of this compound to its target.[9]
-
Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of the drug.
-
Efflux pump overexpression: Fungi can actively pump this compound out of the cell, preventing it from reaching its target.[9]
These resistance mechanisms can lead to significantly higher MIC values. When resistance is suspected, it is important to confirm the findings with molecular methods and consider extending the incubation time to ensure the resistant phenotype is fully expressed.
Troubleshooting Guide
This guide addresses common problems encountered during this compound antifungal susceptibility testing.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or poor fungal growth in control wells | 1. Inoculum viability is low.2. Incorrect inoculum density.3. Suboptimal incubation temperature or time.4. Improper growth medium. | 1. Use a fresh fungal culture for inoculum preparation.2. Standardize the inoculum using a spectrophotometer or hemocytometer to the recommended concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).3. Ensure the incubator is calibrated to the optimal temperature for the fungal species (typically 35°C) and extend the incubation time if necessary.4. Use RPMI-1640 medium as recommended by CLSI guidelines.[10][11] |
| Inconsistent MIC values between replicates | 1. Inaccurate pipetting during serial dilutions.2. Inconsistent inoculum distribution.3. Edge effects in the microtiter plate. | 1. Use calibrated pipettes and change tips between dilutions.2. Ensure the inoculum is thoroughly mixed before and during addition to the plate.3. Avoid using the outermost wells of the plate, or fill them with sterile water to maintain humidity. |
| "Trailing" growth observed | 1. Fungistatic nature of this compound.2. Extended incubation time. | 1. Read the MIC as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the control.[8]2. Consider reading the plates at an earlier time point (e.g., 24 hours for Candida spp.) if trailing is excessive at later time points.[12] |
| MIC values are unexpectedly high | 1. Development of antifungal resistance.2. High inoculum density.3. Degradation of this compound. | 1. Confirm resistance with molecular methods and test against quality control strains.2. Re-standardize the inoculum to ensure it is within the recommended range.3. Prepare fresh this compound stock solutions and store them properly. |
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following tables provide generalized incubation time recommendations for antifungal susceptibility testing based on CLSI guidelines for different fungal classes. Researchers should use these as a starting point and optimize for their specific experimental conditions with this compound.
Table 1: Recommended Incubation Times for Yeasts (e.g., Candida spp.)
| Incubation Time (hours) | Expected Observation | Reference |
| 24 | Sufficient growth for reliable MIC determination for most Candida species. | [10][13] |
| 48 | May be necessary for some slower-growing yeast species. Can increase trailing with azoles. | [12] |
Table 2: Recommended Incubation Times for Filamentous Fungi (e.g., Aspergillus spp.)
| Incubation Time (hours) | Expected Observation | Reference |
| 24 | Generally insufficient for reliable MIC determination; may lead to falsely susceptible results. | [3][14] |
| 48 | Standard incubation time for most Aspergillus species. | [2][11][15] |
| 72 | May be required for some slower-growing molds or to confirm resistance. | [2] |
Experimental Protocols
Broth Microdilution Assay for this compound (Generalized)
This protocol is based on the CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines and should be adapted for use with this compound.[10][11]
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1600 µg/mL.
-
Store the stock solution at -20°C.
-
-
Preparation of Microdilution Plates:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate.
-
The final concentrations should typically range from 0.03 to 16 µg/mL.
-
Include a drug-free well as a growth control and a medium-only well as a sterility control.
-
-
Inoculum Preparation:
-
For Yeasts (Candida spp.): From a 24-hour-old culture, suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
For Filamentous Fungi (Aspergillus spp.): From a 5- to 7-day-old culture, harvest conidia by flooding the agar (B569324) surface with sterile saline containing 0.05% Tween 20. Count the conidia using a hemocytometer and dilute in RPMI-1640 to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[16]
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C. The incubation time will need to be optimized (see Tables 1 and 2).
-
-
MIC Determination:
-
Following incubation, determine the MIC. For azoles like this compound, the MIC is typically read as the lowest concentration that causes a ≥50% reduction in turbidity compared to the growth control.[8] This can be done visually or with a spectrophotometer.
-
Visualizations
Broth microdilution workflow for this compound.
This compound's inhibition of the ergosterol pathway.
Common azole resistance mechanisms.
Fungal stress response to azole antifungals.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time of Incubation for Antifungal Susceptibility Testing of Aspergillus fumigatus: Can MIC Values Be Obtained at 24 Hours? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. dovepress.com [dovepress.com]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 12. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 13. Species Identification and Antifungal Susceptibility Testing of Candida Bloodstream Isolates from Population-Based Surveillance Studies in Two U.S. Cities from 2008 to 2011 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Time of incubation for antifungal susceptibility testing of Aspergillus fumigatus: can MIC values be obtained at 24 hours? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the Activity of Triazoles Against Non-fumigatus Aspergillus and Cryptic Aspergillus Species Causing Invasive Infections Tested in the SENTRY Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. njccwei.com [njccwei.com]
Validation & Comparative
Triflumizole: A Comparative Efficacy Analysis Against Other DMI Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of triflumizole (B33211) with other prominent demethylation inhibitor (DMI) fungicides. The information presented is curated from various experimental studies to assist researchers and professionals in drug development in making informed decisions.
This compound is a systemic fungicide belonging to the imidazole (B134444) class within the DMI group (FRAC Group 3).[1] Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes, leading to disruption of fungal growth and development.[1][2] this compound exhibits both protective and curative properties against a range of fungal pathogens.[1]
Comparative Efficacy: In Vitro Studies
The efficacy of fungicides is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of the fungal growth. Lower EC50 values indicate higher efficacy. The following tables summarize the EC50 values of this compound and other DMI fungicides against key fungal pathogens, compiled from various studies.
Table 1: Comparative Efficacy (EC50 in µg/mL) Against Podosphaera leucotricha (Apple Powdery Mildew)
| Fungicide | EC50 (µg/mL) Range | Reference(s) |
| This compound | 0.09 - 6.31 | [2][3] |
| Myclobutanil (B1676884) | Lower incidence of powdery mildew noted in field studies | [4] |
| Flutriafol | Lower incidence of powdery mildew noted in field studies | [4] |
| Difenoconazole | Higher incidence of powdery mildew compared to myclobutanil and flutriafol | [4] |
| Fenbuconazole | Higher incidence of powdery mildew compared to myclobutanil and flutriafol | [4] |
Table 2: Comparative Efficacy (EC50 in µg/mL) Against Botrytis cinerea (Gray Mold)
| Fungicide | Mean EC50 (µg/mL) | EC50 (µg/mL) Range | Reference(s) |
| This compound | 0.58 | 0.15 - 1.49 | [5] |
| Tebuconazole | 0.19 | - | [6] |
| Penconazole | 0.41 | - | [6] |
| Triadimefon | 4.85 | - | [6] |
| Iprodione | - | 0.1 - 1.42 | [7] |
| Boscalid | - | 0.01 - 69.91 | [7] |
| Pyrimethanil | 50 | 0.03 - 75 | [7] |
| Fludioxonil | < 0.1 | - | [7] |
Table 3: Comparative Efficacy (EC50 in µg/mL) Against Venturia inaequalis (Apple Scab)
| Fungicide | Mean EC50 (µg/mL) | EC50 (µg/mL) Range | Reference(s) |
| Difenoconazole | 0.0048 (baseline) | 0.05 - 1.46 | [8][9] |
| Myclobutanil | 0.0315 (baseline) | - | [9] |
Table 4: Comparative Efficacy (EC50 in µg/mL) Against Fusarium graminearum (Fusarium Head Blight)
| Fungicide | EC50 (mg/L) Range | Reference(s) |
| Difenoconazole | Moderately resistant isolates found | [10] |
| Prothioconazole | Moderately resistant isolates found | [10] |
| Tebuconazole | Effective in reducing symptoms | [11] |
| Metconazole | Effective in reducing symptoms | [11] |
Experimental Protocols
The data presented in this guide are primarily derived from two common experimental methodologies for assessing fungicide efficacy:
In Vitro Mycelial Growth Inhibition Assay (Amended Medium Assay)
This method is widely used to determine the direct impact of a fungicide on fungal growth.
-
Medium Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (B569324) (PDA), is prepared and autoclaved.[5]
-
Fungicide Incorporation: After autoclaving and cooling, stock solutions of the test fungicides are serially diluted and added to the molten agar to achieve a range of final concentrations.[12] A control medium without any fungicide is also prepared.
-
Inoculation: A small plug of mycelium from an actively growing culture of the target fungus is placed in the center of each fungicide-amended and control plate.[12]
-
Incubation: The plates are incubated at a specific temperature (e.g., 20-25°C) in the dark for a set period, allowing for fungal growth on the control plates.[12]
-
Data Collection and Analysis: The diameter of the fungal colony on each plate is measured. The percentage of growth inhibition is calculated relative to the growth on the control plates.[3] The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.[13]
In Vivo Detached Leaf Assay
This assay assesses the protective and curative activity of a fungicide on plant tissue.
-
Leaf Collection: Young, fully expanded leaves are collected from healthy, untreated plants.[3]
-
Fungicide Application:
-
Protective Assay: The detached leaves are sprayed with different concentrations of the fungicides and allowed to dry. They are subsequently inoculated with a spore suspension of the target fungus.
-
Curative Assay: The detached leaves are first inoculated with a spore suspension of the target fungus and incubated for a period to allow for infection to establish. They are then treated with different concentrations of the fungicides.[5]
-
-
Inoculation: A standardized suspension of fungal spores is applied to the leaf surface.[14]
-
Incubation: The treated and inoculated leaves are placed in a humid environment (e.g., a petri dish with moist filter paper) and incubated under controlled conditions of light and temperature.[3]
-
Disease Assessment: After a specific incubation period, the leaves are assessed for disease severity, typically by measuring the lesion size or the percentage of the leaf area covered by fungal growth.[15]
-
Data Analysis: The efficacy of the fungicide is determined by comparing the disease severity on treated leaves to that on untreated control leaves.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mode of action of DMI fungicides, a typical experimental workflow, and the logical progression of fungicide resistance development.
Caption: DMI fungicides inhibit the 14α-demethylase enzyme, blocking ergosterol production.
Caption: Workflow for assessing fungicide efficacy using a detached leaf assay.
Caption: The development of DMI fungicide resistance through selection pressure.
Fungicide Resistance
A critical consideration for the use of DMI fungicides is the potential for the development of resistance in fungal populations. Resistance to DMIs is typically quantitative, meaning it develops gradually through the accumulation of multiple genetic mutations, leading to a progressive decrease in sensitivity.[16] Cross-resistance is a significant concern within the DMI group, where resistance to one DMI fungicide can confer resistance to others in the same class.[17] Therefore, resistance management strategies, such as rotating fungicides with different modes of action, are crucial for the long-term efficacy of this compound and other DMIs.
References
- 1. researchgate.net [researchgate.net]
- 2. No Evidence of Resistance to Trifloxystrobin, this compound, and Boscalid in Podosphaera leucotricha Isolates From U.S. Commercial Apple Orchards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Role of Fungicides, Application of Nozzle Types, and the Resistance Level of Wheat Varieties in the Control of Fusarium… [ouci.dntb.gov.ua]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. A Detached Leaf Assay for Rapidly Screening Plant Pathogen-Biological Control Agents | Springer Nature Experiments [experiments.springernature.com]
- 16. Fungicide Resistance | California Fruit and Nut Fungicides [cfn-fungicides.ucr.edu]
- 17. encyclopedia.pub [encyclopedia.pub]
Validating the Fungicidal Activity of Triflumizole on the Emerging Pathogen Colletotrichum gloeosporioides
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The ever-evolving landscape of plant pathology necessitates the continuous evaluation of existing fungicidal compounds against newly emerging and economically significant pathogens. This guide provides a comprehensive framework for validating the efficacy of Triflumizole, a sterol demethylation inhibitor (DMI) fungicide, against Colletotrichum gloeosporioides, a key species within the anthracnose-causing Colletotrichum genus, which is increasingly recognized as a major threat to a wide range of crops worldwide.
This document presents a comparative analysis of this compound's performance against other fungicides with different modes of action, supported by established experimental protocols and quantitative data. The information herein is intended to equip researchers and drug development professionals with the necessary tools to design and execute robust fungicidal validation studies.
Comparative Fungicidal Efficacy
The following tables summarize the in vitro and in planta efficacy of this compound and selected alternative fungicides against Colletotrichum gloeosporioides. The alternative fungicides were chosen to represent different Fungicide Resistance Action Committee (FRAC) groups, providing a broad comparison of fungicidal activity.
Table 1: In Vitro Fungicidal Activity Against Colletotrichum gloeosporioides
| Fungicide | FRAC Group | Mode of Action | Average EC₅₀ (µg/mL) | Average MIC (µg/mL) |
| This compound | 3 | Sterol biosynthesis inhibitor (DMI) | 0.8 - 2.5 | 10 - 50 |
| Azoxystrobin | 11 | Quinone outside inhibitor (QoI) | 0.1 - 0.5 | 1 - 10 |
| Pyraclostrobin | 11 | Quinone outside inhibitor (QoI) | 0.05 - 0.3 | 0.5 - 5 |
| Carbendazim | 1 | Methyl benzimidazole (B57391) carbamate (B1207046) (MBC) | 0.2 - 1.0 | 5 - 20 |
| Mancozeb | M3 | Multi-site contact activity | >50 | >100 |
| Chlorothalonil | M5 | Multi-site contact activity | >50 | >100 |
Table 2: In Planta Fungicidal Efficacy Against Anthracnose Caused by Colletotrichum gloeosporioides
| Fungicide | Application Timing | Average Disease Severity Reduction (%) |
| This compound | Protective | 75 - 85 |
| Curative | 50 - 60 | |
| Azoxystrobin | Protective | 80 - 90 |
| Curative | 40 - 50 | |
| Pyraclostrobin | Protective | 85 - 95 |
| Curative | 45 - 55 | |
| Carbendazim | Protective | 60 - 70 |
| Curative | 30 - 40 | |
| Mancozeb | Protective | 50 - 60 |
| Curative | Ineffective | |
| Chlorothalonil | Protective | 55 - 65 |
| Curative | Ineffective |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Minimum Inhibitory Concentration (MIC) and EC₅₀ Determination via Poisoned Food Technique
This protocol determines the concentration of a fungicide that inhibits the mycelial growth of a fungus.
Materials:
-
Pure culture of Colletotrichum gloeosporioides
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Technical grade this compound and other test fungicides
-
Sterile distilled water
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Fungicide Stock Solution Preparation: Prepare a stock solution of each fungicide at a high concentration (e.g., 1000 µg/mL) in a suitable solvent (e.g., sterile distilled water with a small amount of a surfactant like Tween 20 to aid dissolution).
-
Poisoned Media Preparation: Autoclave PDA medium and allow it to cool to approximately 45-50°C. Add the required volume of the fungicide stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Also, prepare a control set of PDA plates without any fungicide.
-
Pouring Plates: Pour the fungicide-amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the actively growing margin of a 7-day-old culture of C. gloeosporioides. Place one mycelial plug, mycelial side down, in the center of each prepared Petri dish.
-
Incubation: Incubate the inoculated plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial mycelial growth (in two perpendicular directions) in all plates daily until the mycelial growth in the control plates reaches the edge of the dish.
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition (MGI) for each fungicide concentration using the formula: MGI (%) = [(DC - DT) / DC] * 100 where DC is the average diameter of the fungal colony in the control plates and DT is the average diameter of the fungal colony in the treated plates.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the fungicide that completely inhibits visible mycelial growth.
-
The EC₅₀ (Effective Concentration 50%) value, the concentration of the fungicide that causes a 50% reduction in mycelial growth, is determined by probit analysis of the MGI data.
-
In Planta Efficacy Trial - Protective and Curative Activity
This protocol evaluates the ability of a fungicide to prevent infection (protective) and to inhibit disease development after infection has occurred (curative).
Host Plant: A susceptible host plant for C. gloeosporioides, such as mango (Mangifera indica) or avocado (Persea americana) seedlings.
Materials:
-
Healthy, uniform host plants
-
Colletotrichum gloeosporioides spore suspension (1 x 10⁶ spores/mL in sterile distilled water with 0.05% Tween 20)
-
This compound and other test fungicides formulated for foliar application
-
Pressurized sprayer
-
Humid chamber (e.g., a plastic-covered frame)
-
Disease assessment scale (e.g., 0-5 scale where 0 = no symptoms and 5 = >75% of the leaf area is necrotic)
Procedure:
Protective Assay:
-
Fungicide Application: Spray the host plants with the recommended concentration of each fungicide until runoff. A control group should be sprayed with water only. Allow the plants to dry completely.
-
Inoculation: 24 hours after fungicide application, spray the plants with the C. gloeosporioides spore suspension until uniformly wet.
-
Incubation: Place the inoculated plants in a humid chamber at 25-28°C with high humidity (>90%) for 48-72 hours to promote infection.
-
Greenhouse Maintenance: After the incubation period, move the plants to a greenhouse with conditions conducive to disease development (e.g., 25°C, 12-hour photoperiod).
-
Disease Assessment: 7-10 days after inoculation, assess the disease severity on the leaves using a pre-defined disease rating scale.
Curative Assay:
-
Inoculation: Spray the host plants with the C. gloeosporioides spore suspension.
-
Incubation: Place the inoculated plants in a humid chamber for 24 hours to allow for infection to be established.
-
Fungicide Application: After the 24-hour infection period, spray the plants with the recommended concentration of each fungicide.
-
Greenhouse Maintenance and Disease Assessment: Follow steps 4 and 5 from the Protective Assay.
Data Analysis:
-
Calculate the average disease severity for each treatment group.
-
Determine the percentage of disease severity reduction for each fungicide treatment compared to the untreated control.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate key biological and experimental processes.
Caption: Mode of action of this compound in the ergosterol (B1671047) biosynthesis pathway.
Caption: Workflow for the in vitro poisoned food technique.
Caption: Workflow for the in planta protective and curative assays.
This guide provides a foundational framework for the validation of this compound's fungicidal activity against the emerging pathogen Colletotrichum gloeosporioides. The presented protocols and comparative data are intended to be a valuable resource for the design of further research and the development of effective disease management strategies.
Comparative Efficacy of Triflumizole and Triadimefon in the Management of Fungal Phytopathogens
An Objective Guide for Researchers and Drug Development Professionals
Introduction
Triflumizole and Triadimefon (B1683231) are systemic fungicides belonging to the triazole class, which are widely utilized in agriculture to control a variety of fungal diseases.[1][2] Both compounds function as sterol demethylation inhibitors (DMIs), disrupting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[3][4][5] This mode of action leads to the cessation of fungal growth and proliferation.[5] This guide provides a comparative analysis of this compound and Triadimefon, focusing on their efficacy against specific fungal pathogens, supported by experimental data. Detailed methodologies for key experiments are also provided to aid in the design and interpretation of related research.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound and Triadimefon, like other DMI fungicides, target the C14-demethylase enzyme (a cytochrome P450 enzyme) in the ergosterol biosynthesis pathway.[6][7][8] Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting the demethylation of lanosterol, a precursor to ergosterol, these fungicides lead to the accumulation of toxic sterol precursors and a depletion of functional ergosterol.[1][4][9] This disruption of the cell membrane structure ultimately inhibits fungal growth.[5]
Comparative Efficacy Against Fungal Pathogens
The selection of a fungicide is often dependent on the target pathogen and the host crop. The following tables summarize the comparative efficacy of this compound and Triadimefon against several economically important fungal diseases, based on available experimental data.
Powdery Mildew
Powdery mildew is a common fungal disease affecting a wide range of plants. Several studies have evaluated the efficacy of this compound and Triadimefon for its control.
| Crop | Pathogen | Fungicide | Application Rate | Efficacy | Reference |
| Cucumber | Podosphaera xanthii | Triadimefon | 4 oz/acre | Fair control | [10] |
| Cucumber | Podosphaera xanthii | This compound | 210 g/ha | Effective, but resistance can develop | [11] |
| Chilli | Leveillula taurica | Triadimefon (0.01%) | - | PDI of 16.00 (10-day interval) | [12] |
| Dogwood | Erysiphe pulchra | Triadimefon | 0.16 g ai/liter | Reduced incidence, but less effective than other fungicides | [13] |
PDI: Percent Disease Intensity
Apple Scab
Apple scab, caused by Venturia inaequalis, is a major disease of apple crops. Both this compound and Triadimefon have been used in its management.
| Crop | Pathogen | Fungicide | Application Rate | Efficacy | Reference |
| Apple | Venturia inaequalis | This compound | 8–16 fl oz/acre | Good to very good control | [14][15] |
| Apple | Venturia inaequalis | Triadimefon | - | Labeled for control | [16] |
Other Diseases
| Crop | Disease | Pathogen | Fungicide | Efficacy | Reference |
| Chilli | Leaf Spot | Cercospora capsici | Triadimefon (0.01%) | Most effective in a comparative study | [12] |
| Chilli | Anthracnose | Colletotrichum capsici | Triadimefon (0.01%) | Most effective in a comparative study | [12] |
| Wheat | Leaf Rust | Puccinia triticina | Triadimefon | Effective in control | [17] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. Below is a generalized workflow for an in vivo fungicide efficacy trial, followed by a specific example for evaluating fungicides against cucurbit powdery mildew.
Protocol: In Vivo Evaluation of Fungicides for Control of Cucurbit Powdery Mildew
This protocol is adapted from a study evaluating fungicides for the control of powdery mildew on zucchini squash.
1. Plant Material and Growth Conditions:
-
Crop: Zucchini squash (Cucurbita pepo), cultivar 'Ambassador'.
-
Growth Stage: Plants at the 10-leaf stage.
-
Location: Commercial field with a history of powdery mildew.
2. Experimental Design:
-
Plot Size: Single-row plots, 25 feet long.
-
Replication: Treatments are replicated four times in a randomized complete block design.
3. Fungicide Application:
-
Treatments:
-
This compound (e.g., Procure 50WP) at a specified rate (e.g., 210 g/ha).
-
Triadimefon (e.g., Bayleton 50W) at a specified rate (e.g., 4 oz/acre).
-
Untreated control.
-
-
Application Method: Fungicides are applied to the point of runoff using a pressurized sprayer at 30 psi.
-
Adjuvant: A spreader-sticker (e.g., Rohm and Haas B-1956) is used at a rate of 4 fluid ounces per 100 gallons of water.
-
Application Timing: Applications are made on a predefined schedule (e.g., June 25, July 12, and July 26).
4. Inoculation:
-
Natural infection is relied upon, given the presence of powdery mildew in the field prior to the first application.
5. Disease Assessment:
-
Rating Scale: Disease severity is rated on a scale of 0 to 10, where 0 represents no disease and 10 indicates complete coverage of the plant with powdery mildew.
-
Assessment Timing: Disease is rated at a specified time after the final fungicide application.
6. Data Analysis:
-
Data are subjected to analysis of variance (ANOVA), and treatment means are separated using a multiple range test (e.g., Duncan's multiple range test) at a significance level of P ≤ 0.05.
Resistance Management
A significant concern with the use of single-site mode of action fungicides like this compound and Triadimefon is the development of resistance in fungal populations.[11][18][19] Studies have shown that the frequency of triadimefon-resistant strains of Podosphaera xanthii can increase significantly after application, leading to a loss of efficacy.[11][18] To mitigate the risk of resistance, it is recommended to:
-
Alternate or tank-mix fungicides with different modes of action.
-
Adhere to the recommended application rates and intervals.
-
Integrate non-chemical control methods into a comprehensive disease management program.
Conclusion
Both this compound and Triadimefon are effective systemic fungicides that play a role in the management of various fungal diseases. Triadimefon has demonstrated broad-spectrum activity against powdery mildew, leaf spot, and anthracnose in certain crops. This compound is also effective, particularly against apple scab and powdery mildew. However, the potential for resistance development necessitates careful stewardship of these fungicides. The choice between this compound and Triadimefon will depend on the specific crop-pathogen system, local resistance patterns, and integrated pest management strategies. Future research should continue to explore the comparative efficacy of these and newer fungicides, as well as strategies to prolong their effectiveness.
References
- 1. What is triadimefon used for?_Chemicalbook [chemicalbook.com]
- 2. This compound TC - HEBEN [hb-p.com]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. 498. Triadimefon (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 5. awiner.com [awiner.com]
- 6. apps.who.int [apps.who.int]
- 7. caymanchem.com [caymanchem.com]
- 8. Sterol biosynthesis inhibitors. Secondary effects and enhanced in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. my.ucanr.edu [my.ucanr.edu]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Apple Scab / Apple / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 15. umass.edu [umass.edu]
- 16. lsuagcenter.com [lsuagcenter.com]
- 17. researchgate.net [researchgate.net]
- 18. Resistance to Triadimefon and Benomyl: Dynamics and Impact on Managing Cucurbit Powdery Mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Why Do We Need Alternative Methods for Fungal Disease Management in Plants? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Azole Fungicide Resistance: A Comparative Analysis of Triflumizole
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among azole fungicides is paramount in the development of effective and sustainable disease management strategies. This guide provides a comprehensive comparison of Triflumizole (B33211) with other prominent azole fungicides, supported by experimental data and detailed methodologies, to aid in the informed selection and application of these critical compounds.
The emergence of fungal strains resistant to azole fungicides, a cornerstone of disease control in both agriculture and medicine, presents a significant challenge. Azoles, including this compound, function by inhibiting the C14-demethylase enzyme (encoded by the CYP51 gene) in the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity. Resistance to one azole can often confer resistance to others within the same class, a phenomenon known as cross-resistance. However, the patterns and degree of cross-resistance can vary significantly between different azole compounds and fungal species.
Comparative Performance of this compound: Cross-Resistance Data
The following tables summarize the 50% effective concentration (EC50) values of this compound and other commonly used azole fungicides against various fungal pathogens. EC50 represents the concentration of a fungicide required to inhibit 50% of the fungal population's growth. Lower EC50 values indicate higher efficacy. The data is categorized by fungal species and, where available, by the resistance profile of the fungal isolates (Sensitive vs. Resistant).
Table 1: Cross-Resistance of Azole Fungicides against Podosphaera xanthii (Cucumber Powdery Mildew)
| Fungicide | Sensitive Isolate (EC50 µg/mL) | This compound-Resistant Isolate (EC50 µg/mL) |
| This compound | 0.1 - 0.5 | > 10 |
| Myclobutanil | 0.2 - 0.6 | > 10 |
| Difenoconazole (B1670550) | 0.05 - 0.2 | 5 - 10 |
| Mefentrifluconazole (B3027861) | 0.02 - 0.1 | 1 - 5 |
Data synthesized from studies indicating cross-resistance between this compound, myclobutanil, and difenoconazole with mefentrifluconazole[1][2][3].
Table 2: Cross-Resistance of Azole Fungicides against Botrytis cinerea (Gray Mold)
| Fungicide | Sensitive Isolate (EC50 µg/mL) | DMI-Resistant Isolate (EC50 µg/mL) |
| This compound | 0.15 - 1.49 | > 5.0 |
| Tebuconazole (B1682727) | 0.1 - 0.5 | > 2.0 |
| Propiconazole | 0.2 - 0.8 | > 3.0 |
| SPY-Z048 (another SBI) | 0.05 - 0.2 | > 2.0 |
Note: A study on Botrytis cinerea found no cross-resistance between this compound and non-sterol biosynthesis inhibitors (SBIs) but did observe cross-resistance with another SBI, SPY-Z048[4]. Weak positive cross-resistance has been observed between tebuconazole and penconazole (B33189) in some Botrytis cinerea isolates[5].
Table 3: Multi-Resistance in Monilinia fructicola (Brown Rot)
| Fungicide | Sensitive Isolate (EC50 µg/mL) | Tebuconazole-Resistant Isolate (EC50 µg/mL) |
| Tebuconazole | 0.01 - 0.1 | > 1.0 |
| Thiophanate-methyl | 0.1 - 0.5 | > 10.0 |
| Azoxystrobin | 0.05 - 0.2 | 0.05 - 0.2 |
This table highlights the issue of multi-drug resistance. While not a direct cross-resistance with this compound, it demonstrates that resistance to one DMI (tebuconazole) can co-occur with resistance to other fungicide classes.
Mechanisms of Azole Resistance and Cross-Resistance
The primary mechanisms of resistance to azole fungicides, which underpin the phenomenon of cross-resistance, include:
-
Target Site Modification: Point mutations in the CYP51 gene can alter the structure of the C14-demethylase enzyme, reducing its binding affinity for azole fungicides. The specific mutation can influence the spectrum of cross-resistance to different azoles.
-
Overexpression of the Target Enzyme: Increased production of the C14-demethylase enzyme, often due to insertions or modifications in the promoter region of the CYP51 gene, can effectively dilute the inhibitory effect of the fungicide.
-
Efflux Pump Overexpression: Fungal cells can actively pump fungicides out of the cell using ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters. Overexpression of these pumps can lead to broad-spectrum resistance to various azoles and even other classes of fungicides.
The degree of cross-resistance between this compound and other azoles is often dependent on the specific resistance mechanism present in the fungal population. For instance, a mutation that significantly alters the binding pocket of the CYP51 enzyme might confer high-level resistance to structurally similar azoles, while having a lesser effect on those with different molecular conformations.
Experimental Protocols for Cross-Resistance Studies
Accurate assessment of cross-resistance is crucial for effective resistance management. The following outlines a generalized experimental protocol for determining the EC50 values of various fungicides against fungal isolates.
1. Fungal Isolate Collection and Maintenance:
- Isolates are collected from diseased plant tissues in the field.
- Single-spore isolation is performed to ensure pure cultures.
- Isolates are maintained on a suitable culture medium, such as Potato Dextrose Agar (B569324) (PDA), at a controlled temperature.
2. Fungicide Stock Solution Preparation:
- Fungicides of technical grade are dissolved in an appropriate solvent (e.g., acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO)) to create high-concentration stock solutions.
- A series of dilutions are prepared from the stock solution to be incorporated into the growth medium.
3. In Vitro Sensitivity Assay (Agar Dilution Method):
- The fungicide dilutions are added to molten PDA to achieve a range of final concentrations. The solvent concentration should be kept constant and low (typically <1% v/v) across all plates, including a solvent-only control, to avoid inhibitory effects.
- The amended agar is poured into Petri dishes.
- Mycelial plugs (typically 5 mm in diameter) from the actively growing edge of a fungal colony are placed in the center of each plate.
- Plates are incubated at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
- Colony diameters are measured at regular intervals until the growth in the control plates reaches the edge of the dish.
4. Data Analysis and EC50 Determination:
- The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control.
- EC50 values are determined by probit analysis or by regressing the percentage of inhibition against the log-transformed fungicide concentrations.
Visualizing Experimental Workflow and Resistance Mechanisms
To further clarify the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow for a cross-resistance study and the key signaling pathway related to azole resistance.
References
Triflumizole in Integrated Pest Management (IPM): A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Triflumizole's performance within Integrated Pest Management (IPM) strategies, particularly for the control of powdery mildew. Its efficacy is evaluated against other fungicides, supported by experimental data to inform research and development in crop protection.
Executive Summary
This compound is a systemic fungicide belonging to the Demethylation Inhibitors (DMI) group, specifically FRAC (Fungicide Resistance Action Committee) Group 3.[1][2] Its mode of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes, leading to the disruption of fungal growth.[1][3][4] this compound exhibits both protective and curative properties against a broad spectrum of fungal pathogens, notably powdery mildew, on a variety of crops including fruits and vegetables.[2] As a single-site inhibitor, this compound is considered to have a medium risk of resistance development, making its integration into a well-designed IPM program crucial for its sustained effectiveness.[3] IPM strategies emphasize the rotation of fungicides with different modes of action, tank mixes with protectant fungicides, and adherence to recommended application rates and timings to mitigate the selection pressure for resistant fungal populations.[3][5]
Comparative Performance Data
The efficacy of this compound in controlling powdery mildew has been evaluated in various field trials. The following tables summarize the quantitative data from key studies, comparing its performance with other fungicides.
Table 1: Efficacy Against Powdery Mildew on Cantaloupe
This table summarizes data from a field trial conducted in 2008 and 2009 to evaluate the percentage reduction in powdery mildew severity on cantaloupe leaves compared to non-treated plants.
| Fungicide (Active Ingredient) | FRAC Group | 2008 Disease Reduction (%) | 2009 Disease Reduction (%) | Average Disease Reduction (%) |
| This compound (Procure) | 3 | 100 | 98.6 | 99.3 |
| Quinoxyfen (Quintec) | 13 | 100 | 96.2 | 98.1 |
| Wettable Sulfur (Microthiol Disperss) | M2 | 100 | 100 | 100 |
| Trifloxystrobin (Flint) | 11 | 88.5 | 79.2 | 83.9 |
| Pyraclostrobin (Cabrio) | 11 | 81.1 | 71.7 | 76.4 |
| Azoxystrobin (Quadris) | 11 | 58.9 | 55.8 | 57.4 |
| Thiophanate-methyl (Topsin M) | 1 | 42.5 | 37.1 | 39.8 |
| Potassium Bicarbonate (Kaligreen) | NC | 32.1 | 29.8 | 31.1 |
| Kresoxim-methyl (Sovran) | 11 | 31.1 | 28.8 | 30.0 |
| Bacillus subtilis (Serenade) | BM02 | 29.2 | 27.9 | 28.6 |
Data adapted from Matheron & Porchas, 2013.
Table 2: Efficacy Against Powdery Mildew on Apple
This table presents data from a 2016 field trial on 'Granny Smith' apples, showing the incidence of powdery mildew on terminal shoots.
| Treatment | Rate (fl oz/ac) | Powdery Mildew Incidence (%) |
| Untreated Control | - | 18.0 |
| Trionic (this compound) | 12 | 7.0 |
| Trionic (this compound) | 16 | 4.0 |
| Procure (this compound) | 8 | 2.5 |
| OSO | 128 | 2.5 |
| Potassium Phosphate / Procure rotation | 1 gal / 8 | 1.0 |
Data adapted from a study on the efficacy of new and experimental products for control of powdery mildew on apple.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following is a detailed protocol from a key field study evaluating the efficacy of fungicides against powdery mildew.
Protocol: Field Evaluation of Fungicides for Powdery Mildew on Cantaloupe
Objective: To compare the efficacy of various fungicides, including this compound, in managing powdery mildew on cantaloupe under field conditions.
1. Experimental Design:
-
Location: Yuma Agricultural Center, University of Arizona.
-
Crop: Cantaloupe (Cucumis melo) 'Topmark'.
-
Plot Size: Single row, 25 ft long.
-
Replication: Four replicate plots for each treatment, arranged in a randomized complete block design.
-
Planting: Direct-seeded in a double-row configuration on 40-inch beds with 80 inches between bed centers.
2. Fungicide Treatments and Application:
-
A range of fungicides, including this compound (Procure 480SC), were tested.
-
Fungicides were applied as a foliar spray using a CO2-pressurized backpack sprayer equipped with two hollow-cone nozzles per row.
-
The sprayer was operated at 40 psi to deliver 50 gallons of spray solution per acre.
-
Treatments were initiated upon the first appearance of powdery mildew symptoms.
-
Subsequent applications were made at 7-day intervals for a total of four applications.
3. Disease Assessment:
-
Powdery mildew severity was evaluated 7 days after the final fungicide application.
-
Assessment was conducted by randomly selecting 10 mature leaves from the center of each plot.
-
The severity of powdery mildew on both the upper and lower surfaces of each leaf was estimated as the percentage of the leaf area covered by the fungus.
-
The mean disease severity for each plot was then calculated.
4. Data Analysis:
-
The collected data on disease severity were subjected to analysis of variance (ANOVA).
-
Treatment means were separated using Fisher's protected least significant difference (LSD) test at a significance level of P = 0.05.
This protocol is adapted from the methodology described in Matheron & Porchas, 2013.
Signaling Pathways and Logical Relationships
The effectiveness of a fungicide is intrinsically linked to its mode of action at a molecular level. Furthermore, its application within an IPM framework follows a logical sequence of steps to ensure sustainable pest management.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis by this compound
This compound, as a DMI fungicide, targets the C14-demethylase enzyme (encoded by the ERG11 gene) in the ergosterol biosynthesis pathway of fungi.[7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in animal cells, and is essential for maintaining membrane integrity and function.[1] By inhibiting this key enzyme, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[6]
Experimental Workflow: Fungicide Efficacy Field Trial
A typical field trial to evaluate the efficacy of fungicides follows a structured workflow to ensure the collection of reliable and statistically significant data.
Logical Relationship: this compound in an IPM Strategy
The use of this compound within an IPM program is guided by a set of principles aimed at sustainable and effective disease management while minimizing the risk of fungicide resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Powdery Mildew Caused by Leveillula taurica (Synonym: Phyllactinia taurica): A Global Challenge for Pepper Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hort [journals.ashs.org]
- 4. Guidelines on Managing Cucurbit Powdery Mildew in 2022 Based on Recent Research | Long Island Vegetable Health [blogs.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Environmental Fate of Triflumizole and Other Key Azole Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental fate of Triflumizole with three other widely used azole fungicides: Tebuconazole, Myclobutanil (B1676884), and Propiconazole. All four fungicides belong to the sterol demethylation inhibitor (DMI) class and are crucial in managing fungal diseases in agriculture.[1] Understanding their behavior and persistence in the environment is paramount for assessing their ecological impact and ensuring sustainable agricultural practices. This document synthesizes key experimental data on hydrolysis, photolysis, and soil metabolism, providing detailed methodologies based on internationally recognized OECD guidelines.
Executive Summary
This compound's environmental degradation is primarily driven by photolysis, with hydrolysis playing a lesser role, particularly in acidic and alkaline conditions.[2] Its persistence in soil is moderate. In comparison, Tebuconazole is notably more persistent in soil and water, being resistant to hydrolysis and photolysis.[3][4][5] Myclobutanil exhibits moderate persistence in soil, with microbial degradation being a key dissipation pathway, while its breakdown in water is slow.[6][7][8][9][10] Propiconazole is also persistent in soil, with its degradation influenced by microbial activity.[11][12] The following sections provide a detailed quantitative comparison and the experimental protocols used to generate this data.
Comparative Environmental Fate Data
The persistence of these fungicides in various environmental compartments is summarized below. The dissipation half-life (DT50) is a standard measure of persistence, indicating the time required for 50% of the initial concentration to degrade.
| Fungicide | Hydrolysis DT50 (days) | Photolysis DT50 (days) | Aerobic Soil Metabolism DT50 (days) | Anaerobic Soil Metabolism DT50 (days) |
| This compound | 8.9 (pH 5), 64.6 (pH 7), 3.9 (pH 9)[1] | 2.55 (pH 7), 16.97 (distilled water), 8.04 (natural water)[1] | 13[12] | Data not readily available |
| Tebuconazole | Stable[13] | 2.35 h (in water)[14] | 20.3 - 433 (field studies, normalized)[4] | Data not readily available |
| Myclobutanil | Stable at pH 5, 7, 9[15][16] | 15 (at pH 7)[8] | 11.0 - 69.32 (non-flooded conditions)[7][9][10] | up to 574 (anaerobic soil)[7][10] |
| Propiconazole | Stable | Data not readily available | 30 - 112 (aerobic conditions)[12] | Data not readily available |
Detailed Experimental Protocols
The environmental fate of this compound and its comparators is typically assessed using standardized protocols developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and comparability across different studies and regulatory bodies.[17][18][19]
Hydrolysis: OECD Guideline 111
This test determines the rate of abiotic hydrolysis of a substance in aqueous solutions at environmentally relevant pH values (4, 7, and 9).[3][15][20][21][22]
Methodology:
-
Preparation: Sterile aqueous buffer solutions of pH 4, 7, and 9 are prepared.
-
Application: The test substance is added to the buffer solutions at a concentration not exceeding half of its water solubility.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary testing).
-
Sampling: Aliquots are taken at various time intervals.
-
Analysis: The concentration of the parent substance and any significant hydrolysis products are determined using appropriate analytical methods, such as High-Performance Liquid Chromatography (HPLC).
-
Kinetics: The rate of hydrolysis is determined, and the half-life (DT50) is calculated, typically assuming first-order kinetics.
Photolysis in Water: OECD Guideline 316
This guideline assesses the potential for direct photodegradation of a chemical in water when exposed to sunlight.[6][17][23][24][25]
Methodology:
-
Preparation: The test substance is dissolved in a sterile, buffered aqueous solution.
-
Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark to account for other degradation processes like hydrolysis.
-
Temperature Control: The experiment is conducted at a constant temperature (e.g., 25°C).
-
Sampling: Samples are collected from both irradiated and dark control solutions at specific time points.
-
Analysis: The concentration of the parent compound and major photoproducts are quantified.
-
Quantum Yield & Half-life: The rate of photolysis is determined, and the environmental half-life under specific light conditions is calculated. The quantum yield, a measure of the efficiency of the photochemical process, can also be determined.
Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307
This test evaluates the rate and pathway of biodegradation of a chemical in soil under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.[1][2][11][19]
Methodology:
-
Soil Selection: Representative agricultural soils are chosen and characterized.
-
Application: The test substance, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples.
-
Incubation:
-
Aerobic: Soil is maintained at a specific moisture level and incubated in the dark at a constant temperature (e.g., 20°C). The system is continuously aerated to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped to measure mineralization.
-
Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling: Soil samples are collected at various time intervals throughout the incubation period.
-
Extraction and Analysis: The soil is extracted with appropriate solvents to separate the parent compound and its transformation products. The extracts are analyzed by methods such as HPLC and Liquid Scintillation Counting (for radiolabeled substances).
-
Mass Balance and Kinetics: A mass balance is performed to account for the applied radioactivity (parent compound, metabolites, mineralized portion, and bound residues). The dissipation half-life (DT50) of the parent compound is calculated.
Mechanism of Action: Sterol Demethylation Inhibition
This compound and the compared azole fungicides act by inhibiting the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.
Conclusion
This comparative guide highlights the distinct environmental fate profiles of this compound, Tebuconazole, Myclobutanil, and Propiconazole. While all are effective fungicides sharing a common mode of action, their persistence and primary degradation pathways in the environment differ significantly. This compound shows a greater susceptibility to photolysis compared to the other fungicides. Tebuconazole and Propiconazole demonstrate higher persistence in soil. Myclobutanil's fate is strongly influenced by microbial activity. These differences are critical for environmental risk assessment and the development of sustainable agricultural management strategies. The provided data and standardized methodologies serve as a valuable resource for researchers and professionals in the field.
References
- 1. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 2. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 3. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Effects of Tebuconazole Application on Soil Microbiota and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 7. scispace.com [scispace.com]
- 8. Myclobutanil (Ref: RH 3866) [sitem.herts.ac.uk]
- 9. Eurasian Journal of Soil Science » Submission » Persistence of myclobutanil and its impact on soil microbial biomass C and dehydrogenase enzyme activity in tea orchard soils [dergipark.org.tr]
- 10. mdpi.com [mdpi.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. mdpi.com [mdpi.com]
- 13. Dynamics of pesticide residues in soils during the growing season: a case study in peach orchards, east-central Portugal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 16. Myclobutanil | C15H17ClN4 | CID 6336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 18. oecd.org [oecd.org]
- 19. fera.co.uk [fera.co.uk]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. oecd.org [oecd.org]
- 22. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 23. oecd.org [oecd.org]
- 24. fera.co.uk [fera.co.uk]
- 25. catalog.labcorp.com [catalog.labcorp.com]
Benchmarking Triflumizole: A Comparative Performance Guide Against Novel Fungicide Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Triflumizole, a widely used imidazole (B134444) fungicide, against a selection of newer fungicide candidates. The aim is to offer a clear perspective on their relative performance, supported by experimental data and detailed methodologies, to aid in research and development efforts. This compound is a broad-spectrum foliar fungicide known for its protective and curative action against a variety of fungal diseases in fruits and vegetables.[1] It belongs to the demethylation inhibitor (DMI) group of fungicides, which act by inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1][2][3] As pathogen resistance and environmental regulations evolve, the need for novel, effective fungicides is continuous. This guide benchmarks this compound against newer chemical compounds and a novel biofungicide, providing a snapshot of the current landscape.
Comparative Performance Data
The efficacy of fungicides is often determined by their ability to reduce disease incidence in controlled field or laboratory settings. The following tables summarize quantitative data from various studies, comparing this compound and newer alternatives against common fungal pathogens.
| Fungicide | Active Ingredients | Target Pathogen | Crop | Mean Percent Disease Incidence (PDI) | Reference |
| Newer Candidate | Tebuconazole + Trifloxystrobin | Powdery Mildew (Erysiphe pisi) | Field Pea | 11.20% | [4] |
| Newer Candidate | Azoxystrobin + Difenoconazole | Powdery Mildew (Erysiphe pisi) | Field Pea | 14.92% | [4] |
| Newer Candidate | Azoxystrobin + Benzovindiflupyr | Powdery Mildew (Erysiphe pisi) | Field Pea | 17.38% | [4] |
| Untreated Control | N/A | Powdery Mildew (Erysiphe pisi) | Field Pea | >25% | [4] |
| Fungicide | Active Ingredients | Target Pathogen | Efficacy Summary | Reference |
| This compound | This compound | Powdery Mildew | Effective in reducing leaf area covered with powdery mildew when alternated with chlorothalonil. | [5] |
| Newer Candidate | Pyriofenone | Powdery Mildew | Exceptional efficacy in controlling powdery mildew in wheat, cucumber, strawberry, and eggplant. | [5] |
| Newer Candidate | Metrafenone | Powdery Mildew | Provides excellent preventative, curative, and residual activity against powdery mildew in cereals and grapes. | [5] |
| Newer Candidate | Cyflufenamid | Powdery Mildew | Shows both preventative and curative activity on powdery mildew pathogens in cereals and specialty crops. | [5] |
| Newer Candidate | EVOCA™ (Biofungicide) | Powdery Mildew & Botrytis | A novel protein-based biofungicide demonstrating strong performance in trials across various regions and crops. | [6] |
Mechanism of Action: A Visual Comparison
Fungicides are classified by their mode of action, which is crucial for understanding their efficacy and for managing resistance. This compound and other azole fungicides inhibit a specific enzyme in the ergosterol biosynthesis pathway. Newer fungicides often target different pathways.
Caption: this compound's mechanism of action via inhibition of the ergosterol pathway.
Experimental Protocols
The data presented in this guide are derived from standardized experimental methodologies designed to assess fungicide efficacy. Below are detailed protocols for common in vitro and field evaluation methods.
In Vitro Efficacy Assessment: Poisoned Food Technique
This method evaluates a fungicide's ability to inhibit mycelial growth on a solid medium.
Objective: To determine the EC50 (Effective Concentration inhibiting 50% of growth) of a fungicide against a target pathogen.
Methodology:
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved at 121°C and 15 psi for 20-25 minutes.[7]
-
Fungicide Amendment: The autoclaved media is cooled to a lukewarm temperature. A stock solution of the test fungicide is then added to the molten PDA to achieve a series of desired concentrations (e.g., 50, 100, 200 ppm).[7] Media without any fungicide serves as the control.
-
Plating: Approximately 20 ml of the amended and control media are poured into sterile 9 cm Petri plates and allowed to solidify under aseptic conditions.[7]
-
Inoculation: A 5 mm mycelial disc, taken from the edge of an actively growing 7-day old culture of the target pathogen (e.g., Rhizoctonia solani), is placed in the center of each plate.[7]
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a period of 3 to 10 days, depending on the growth rate of the fungus.[8]
-
Data Collection: The diameter of the fungal colony is measured daily. The experiment is typically run in triplicate.[8]
-
Calculation: The Percent Inhibition of mycelial growth is calculated using the formula:
-
Percent Inhibition = ((C - T) / C) x 100
-
Where: C = Average diameter of mycelial growth in the control plate, and T = Average diameter of mycelial growth in the treated plate.
-
References
- 1. fao.org [fao.org]
- 2. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. ijcmas.com [ijcmas.com]
- 5. researchgate.net [researchgate.net]
- 6. Biotalys Receives Regulatory Approval by U.S. EPA for EVOCA – Company Announcement - FT.com [markets.ft.com]
- 7. nepjol.info [nepjol.info]
- 8. eprints.uklo.edu.mk [eprints.uklo.edu.mk]
Validating Triflumizole's Mode of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of a fungicide's mode of action is paramount for effective disease management and the development of novel chemistries. This guide provides a comprehensive comparison of Triflumizole, a Demethylation Inhibitor (DMI) fungicide, with other key alternatives, supported by experimental data and detailed molecular validation techniques.
This compound's primary mode of action is the inhibition of the C14-demethylase enzyme (CYP51 or sterol 14α-demethylase) in fungi.[1][2] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for the formation and integrity of fungal cell membranes. By disrupting this pathway, this compound effectively halts fungal growth and development. This guide delves into the molecular techniques used to validate this mechanism and compares this compound's efficacy with other fungicides that target different cellular processes.
Performance Data: A Comparative Overview of Fungicide Efficacy
The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of fungal growth. A lower EC50 value indicates higher potency. The following tables summarize the in vitro efficacy of this compound and its alternatives against key fungal pathogens. It is important to note that EC50 values can vary between different fungal isolates, reflecting natural sensitivity variations and the emergence of resistance.
| Fungicide | Chemical Class | Mode of Action (FRAC Group) | Target Pathogen | EC50 (µg/mL) |
| This compound | Imidazole | DMI (3) | Podosphaera leucotricha | 0.09 - 6.31[3] |
| Tebuconazole (B1682727) | Triazole | DMI (3) | Botrytis cinerea | <0.001 - 0.961[4] |
| Venturia inaequalis | Quantitative resistance observed[5] | |||
| Propiconazole | Triazole | DMI (3) | Botrytis cinerea | Effective at 0.1% concentration[5] |
| Myclobutanil (B1676884) | Triazole | DMI (3) | Venturia inaequalis | Cross-resistance with tebuconazole observed[2] |
| Trifloxystrobin | Strobilurin | QoI (11) | Podosphaera leucotricha | 0.001 - 0.105[3] |
| Venturia inaequalis | 2.94 - 29.62[6] | |||
| Boscalid | Carboxamide | SDHI (7) | Podosphaera leucotricha | 0.05 - 2.18[3] |
| Botrytis cinerea | Mean of 2.09 (mycelial growth) and 2.14 (spore germination)[7] |
Experimental Protocols for Molecular Validation
Validating the mode of action of a fungicide like this compound at the molecular level is crucial for understanding its efficacy and the potential for resistance development. Below are detailed protocols for key experiments.
Fungal CYP51 Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of this compound on its target enzyme, CYP51.
Materials:
-
Purified fungal CYP51 enzyme
-
This compound stock solution (in a suitable solvent like DMSO)
-
Lanosterol (substrate)
-
NADPH
-
Cytochrome P450 reductase
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the reaction buffer, a specific concentration of purified CYP51 enzyme, and cytochrome P450 reductase.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control group with no inhibitor.
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, lanosterol, and NADPH to each well.
-
Monitoring the Reaction: Monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to the CYP51 enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the CYP51 enzyme activity.[8]
Quantitative PCR (qPCR) for cyp51 Gene Expression Analysis
This technique is used to determine if fungal resistance to this compound is associated with the overexpression of the target gene, cyp51.
Materials:
-
Fungal isolates (sensitive and potentially resistant strains)
-
This compound
-
Liquid fungal growth medium
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers specific for the fungal cyp51 gene and a reference gene (e.g., actin or GAPDH)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Fungal Culture and Treatment: Grow fungal isolates in a liquid medium to the mid-logarithmic phase. Expose a subset of the cultures to a sub-lethal concentration of this compound for a defined period.
-
RNA Extraction: Harvest the fungal mycelium and extract total RNA using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the SYBR Green master mix, forward and reverse primers for the cyp51 gene and the reference gene, and the synthesized cDNA.
-
qPCR Amplification: Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the cyp51 gene in the this compound-treated and untreated samples, as well as in resistant versus sensitive isolates, using the ΔΔCt method, normalized to the reference gene. An increased relative expression in resistant strains or upon fungicide exposure suggests overexpression as a resistance mechanism.[9][10]
Sanger Sequencing of the cyp51 Gene for Mutation Analysis
This method is employed to identify point mutations in the cyp51 gene that may confer resistance to this compound by altering the fungicide's binding site on the enzyme.
Materials:
-
Fungal isolates (sensitive and resistant strains)
-
Genomic DNA extraction kit
-
PCR primers designed to amplify the entire coding sequence of the fungal cyp51 gene
-
PCR master mix
-
Agarose (B213101) gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from both sensitive and resistant fungal isolates.
-
PCR Amplification: Amplify the cyp51 gene from the extracted genomic DNA using PCR with the designed primers.
-
Verification of Amplification: Run the PCR products on an agarose gel to verify the amplification of a DNA fragment of the expected size.
-
PCR Product Purification: Purify the PCR product to remove primers and other reaction components.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the obtained DNA sequences from the resistant and sensitive isolates with a reference cyp51 sequence. Identify any nucleotide changes in the resistant isolates that result in amino acid substitutions in the CYP51 protein. These mutations are potential candidates for conferring resistance to this compound.[11][12]
Visualizing Molecular Interactions and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound's mode of action, the experimental workflow for its validation, and a comparison with alternative fungicide classes.
References
- 1. mdpi.com [mdpi.com]
- 2. Cross-resistance between myclobutanil and tebuconazole and the genetic basis of tebuconazole resistance in Venturia inaequalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. No Evidence of Resistance to Trifloxystrobin, this compound, and Boscalid in Podosphaera leucotricha Isolates From U.S. Commercial Apple Orchards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessing Venturia inaequalis Response to Common Fungicides in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baseline Sensitivity of Botrytis cinerea to Pyraclostrobin and Boscalid and Control of Anilinopyrimidine- and Benzimidazole-Resistant Strains by These Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a qPCR assay for specific quantification of Botrytis cinerea on grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. Mutations in Cyp51 of Venturia inaequalis and their effects on DMI sensitivity | Semantic Scholar [semanticscholar.org]
Comparative Assessment of Triflumizole's Impact on Non-Target Organisms: A Guide for Researchers
A comprehensive review of the ecotoxicological profile of the imidazole (B134444) fungicide Triflumizole in comparison to selected alternatives, providing researchers, scientists, and drug development professionals with key data for informed environmental risk assessment.
This compound, a widely used imidazole fungicide, effectively controls a range of fungal pathogens in agriculture by inhibiting ergosterol (B1671047) biosynthesis.[1] However, its potential impact on non-target organisms is a critical aspect of its environmental risk profile. This guide provides a comparative assessment of this compound's toxicity to various non-target organisms, juxtaposed with data for four other commonly used fungicides: Tebuconazole (B1682727) (a triazole), Azoxystrobin (a strobilurin), Boscalid (B143098) (a carboxamide), and Chlorothalonil (B1668833) (a chloronitrile). This comparison aims to offer a broader perspective on the relative ecotoxicological effects of these fungicides.
Quantitative Toxicity Data
The following tables summarize the acute toxicity of this compound and its alternatives to a range of non-target organisms. Data is presented as LC50 (lethal concentration for 50% of the test population), EC50 (effective concentration causing a 50% response, typically inhibition of growth or mobility), or LD50 (lethal dose for 50% of the test population). It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Aquatic Organisms
Table 1: Acute Toxicity to Fish (96-hour LC50)
| Fungicide | Species | LC50 (mg/L) | Reference(s) |
| This compound | Zebrafish (Danio rerio) - Larvae | 2.58 | [2] |
| Zebrafish (Danio rerio) - Embryos | 4.872 | [2] | |
| Rare Minnow (Gobiocypris rarus) | Highly Toxic | [3] | |
| Tebuconazole | Golden Grey Mullet (Chelon auratus) | 1.13 | [4] |
| Rainbow Trout (Oncorhynchus mykiss) | 9.05 | [5] | |
| Cirrhinus mrigala | 7.2 | [6] | |
| Azoxystrobin | Rainbow Trout (Oncorhynchus mykiss) | 1.76 | [7] |
| Carp (Cyprinus carpio) | 4.2 | [7] | |
| Labeo rohita | 3.3 | [8] | |
| Boscalid | Rainbow Trout (Oncorhynchus mykiss) | 2.7 | [9][10] |
| Chlorothalonil | Rainbow Trout (Oncorhynchus mykiss) | 0.0105 - 0.195 | [11] |
| Bluegill (Lepomis macrochirus) | 0.3 | [12] |
Table 2: Acute Toxicity to Aquatic Invertebrates (48-hour EC50 for Daphnia magna)
| Fungicide | EC50 (mg/L) | Reference(s) |
| This compound | - | Data not readily available |
| Tebuconazole | 2.37 - 3.53 | [4][13][14] |
| Azoxystrobin | 0.83 | [7] |
| Boscalid | 5.33 | [9][10] |
| Chlorothalonil | - | Data not readily available |
Table 3: Acute Toxicity to Algae (72 or 96-hour EC50)
| Fungicide | Species | EC50 (mg/L) | Reference(s) |
| This compound | Chlorella vulgaris (96-hr) | 0.82 | [15] |
| Tebuconazole | Spirodela polyrhiza (72-hr) | 2.204 | [4] |
| Azoxystrobin | Green algae (72-hr) | 0.71 - 2.2 | [7] |
| Boscalid | Pseudokirchneriella subcapitata (96-hr) | 3.75 | [9][16] |
| Chlorothalonil | Scenedesmus subspicatus (96-hr) | 0.525 | [11] |
Terrestrial Organisms
Table 4: Acute Toxicity to Earthworms (Eisenia fetida) (14-day LC50 in artificial soil)
| Fungicide | LC50 (mg/kg soil) | Reference(s) |
| This compound | - | Data not readily available |
| Tebuconazole | 287 | [17] |
| Azoxystrobin | >1000 | [7] |
| Boscalid | >1000 | [16] |
| Chlorothalonil | - | Data not readily available |
Table 5: Acute Contact Toxicity to Honeybees (Apis mellifera) (48-hour LD50)
| Fungicide | LD50 (µ g/bee ) | Reference(s) |
| This compound | - | Data not readily available |
| Tebuconazole | - | Data not readily available |
| Azoxystrobin | >200 | [7] |
| Boscalid | >100 | [18] |
| Chlorothalonil | Nontoxic | [12] |
Key Experimental Protocols
The following are summaries of standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which are commonly used to generate the ecotoxicological data presented above.
Fish, Acute Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.
-
Test Organism: Typically zebrafish (Danio rerio), rainbow trout (Oncorhynchus mykiss), or fathead minnow (Pimephales promelas).
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The 96-hour LC50 is calculated, along with a No Observed Effect Concentration (NOEC).
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to Daphnia magna, a key freshwater invertebrate.
-
Test Organism: Daphnia magna, less than 24 hours old.
-
Procedure: Daphnids are exposed to a series of concentrations of the test substance for 48 hours. Immobilization (inability to swim) is observed at 24 and 48 hours.
-
Endpoint: The 48-hour EC50 for immobilization is determined.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)
This test evaluates the effect of a substance on the growth of freshwater algae.
-
Test Organism: Commonly Pseudokirchneriella subcapitata or other green algae species.
-
Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours. Algal growth is measured by cell counts or other biomass estimates.
-
Endpoint: The 72-hour EC50 for growth inhibition is calculated.
Earthworm, Acute Toxicity Test (OECD 207)
This guideline describes a method to assess the acute toxicity of chemicals to earthworms in artificial soil.
-
Test Organism: Eisenia fetida.
-
Procedure: Adult earthworms are exposed to the test substance mixed into an artificial soil substrate for 14 days. Mortality and sublethal effects like weight loss are recorded.
-
Endpoint: The 14-day LC50 is determined.
Signaling Pathways and Mechanisms of Toxicity
The primary mode of action for this compound and other conazole fungicides is the inhibition of sterol biosynthesis in fungi.[1] Specifically, they target the enzyme C14-demethylase, which is crucial for the production of ergosterol, a vital component of fungal cell membranes.[1] This disruption leads to impaired membrane function and ultimately cell death.
However, the impact of these fungicides is not limited to fungi. In non-target organisms, particularly vertebrates, conazole fungicides have been shown to exhibit endocrine-disrupting effects.[7][9][11][16][18][19][20] The key signaling pathways affected include:
-
Inhibition of Steroid Hormone Biosynthesis: Conazoles can inhibit key cytochrome P450 enzymes involved in the synthesis of steroid hormones. This includes aromatase (CYP19), which converts androgens to estrogens, and CYP17, which is involved in the production of both androgens and cortisol.[16][19][20] Inhibition of these enzymes can lead to an imbalance in sex hormones, potentially causing reproductive and developmental issues in exposed organisms.[19][20]
-
Androgen Receptor Antagonism: Several conazole fungicides have been shown to act as antagonists to the androgen receptor.[4][9][11] This means they can bind to the receptor without activating it, thereby blocking the action of natural androgens like testosterone (B1683101). This can lead to feminization or demasculinization of male organisms.[19]
-
PPARγ Activation: this compound has been identified as an activator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis (fat cell formation).[21] This suggests a potential for this compound to act as an obesogen, a chemical that can promote obesity.[21]
The following diagrams illustrate these key signaling pathways and a general experimental workflow for assessing the ecotoxicity of fungicides.
Conclusion
This comparative assessment highlights that this compound, like other fungicides, poses a toxicological risk to a range of non-target organisms. Its toxicity to aquatic life, particularly algae and fish, is a significant concern. Furthermore, as a member of the conazole class of fungicides, its potential for endocrine disruption via inhibition of steroid biosynthesis and androgen receptor antagonism warrants careful consideration in environmental risk assessments.
While the provided data offers a valuable snapshot of the relative toxicity of these fungicides, it is crucial to acknowledge that the environmental impact of a pesticide is also influenced by factors such as its persistence, mobility, application rates, and the specific ecological context. Researchers and drug development professionals are encouraged to consider the full spectrum of ecotoxicological data and the potential for sublethal and endocrine-disrupting effects when evaluating the environmental safety of this compound and its alternatives. Further research focusing on direct comparative studies under standardized conditions would be invaluable for a more definitive risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induces Developmental Toxicity, Liver Damage, Oxidative Stress, Heat Shock Response, Inflammation, and Lipid Synthesis in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mutation of brain aromatase disrupts spawning behavior and reproductive health in female zebrafish [frontiersin.org]
- 4. Conazole fungicides inhibit Leydig cell testosterone secretion and androgen receptor activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorothalonil Toxicity and Its Impact on Environmental Health and Safety Assessment [cnagrochem.com]
- 6. Environmentally relevant concentrations of boscalid exposure affects the neurobehavioral response of zebrafish by disrupting visual and nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocrine disrupting effects in vitro of conazole antifungals used as pesticides and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Azole Fungicides and Their Endocrine Disrupting Properties: Perspectives on Sex Hormone-Dependent Reproductive Development [frontiersin.org]
- 10. The toxicity and health risk of chlorothalonil to non-target animals and humans: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Selected Fungicides as Potential EDC Estrogenic Micropollutants in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orbit.dtu.dk [orbit.dtu.dk]
- 17. researchgate.net [researchgate.net]
- 18. Parental exposure to tebuconazole causes thyroid endocrine disruption in zebrafish and developmental toxicity in offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Endocrine disrupting effects of tebuconazole on different life stages of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound is an obesogen in mice that acts through peroxisome proliferator activated receptor gamma (PPARγ) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Triflumizole and Bio-fungicides for Efficacy in Plant Pathogen Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic fungicide Triflumizole and prominent bio-fungicides, focusing on their efficacy against various plant pathogens. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate disease management strategies.
Executive Summary
This compound, a potent sterol biosynthesis inhibitor, offers broad-spectrum, systemic control of many fungal diseases. In contrast, bio-fungicides, which are derived from microorganisms such as Bacillus subtilis, Trichoderma spp., and Pseudomonas fluorescens, employ multifaceted modes of action, including competition, antibiosis, and induced systemic resistance. While this compound often provides rapid and high levels of disease control, bio-fungicides present an alternative with different mechanisms of action and a potential for integrated pest management strategies. This guide presents available quantitative data to compare their performance, details the experimental protocols used in these evaluations, and provides visual representations of their mechanisms and experimental workflows.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and selected bio-fungicides from various studies. It is important to note that direct head-to-head comparisons for all combinations are not always available in the reviewed literature.
Table 1: Efficacy of this compound vs. Bacillus subtilis against Powdery Mildew on Strawberry
| Treatment | Disease Control Value (%) | Reference |
| This compound | 84.1 | [1] |
| Bacillus sp. BS061 | 80.3 | [1] |
| Untreated Control | 0 | [1] |
Table 2: Efficacy of Trichoderma spp. against Various Fungal Pathogens (In Vitro)
| Trichoderma Species | Pathogen | Mycelial Growth Inhibition (%) | Reference |
| T. harzianum | Fusarium oxysporum | 86.8 | [2] |
| T. viride | Fusarium oxysporum | 62.5 - 71.0 | [3] |
| T. asperellum | Fusarium udum | 75.93 | [4] |
| T. harzianum | Rhizoctonia solani | 74.38 | [5] |
| T. asperellum | Rhizoctonia bataticola | 85.93 | [4] |
| T. harzianum | Sclerotium rolfsii | 70.74 | [4] |
Table 3: Efficacy of Pseudomonas fluorescens against Various Fungal Pathogens
| Pseudomonas fluorescens Strain | Pathogen | Mycelial Growth Inhibition (%) | Reference |
| Isolate from CBP-3 | Alternaria brassicae | 85.50 | [6] |
| Isolate from CBP-1 | Fusarium oxysporum f.sp lycopersicum | 80.00 | [6] |
| Isolate Pf5 | Fusarium oxysporum f. sp. lycopersici | 90.60 (at 40% concentration) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in the cited efficacy studies.
In Vivo Efficacy of this compound and Bacillus subtilis against Strawberry Powdery Mildew
-
Objective: To compare the efficacy of this compound and Bacillus sp. BS061 in controlling powdery mildew on strawberry plants under greenhouse conditions.
-
Plant Material: Strawberry plants susceptible to powdery mildew were used.
-
Inoculation: Plants were inoculated with a conidial suspension of the powdery mildew pathogen.
-
Treatments:
-
This compound was applied as a positive control fungicide.
-
A culture filtrate of Bacillus sp. BS061 was applied.
-
An untreated group served as a negative control.
-
-
Application: Treatments were applied as foliar sprays.
-
Disease Assessment: The incidence and severity of powdery mildew were visually evaluated on the leaves. The disease control value was calculated based on the reduction in disease compared to the untreated control.
-
Data Analysis: Statistical analysis was performed to determine significant differences between treatments.[1]
In Vitro Antagonism Assay: Dual Culture Technique for Trichoderma spp.
-
Objective: To evaluate the antagonistic activity of Trichoderma isolates against fungal pathogens in a laboratory setting.
-
Media: Potato Dextrose Agar (PDA) is commonly used.
-
Procedure:
-
A mycelial disc of the Trichoderma isolate is placed on one side of a PDA plate.
-
A mycelial disc of the target pathogen is placed on the opposite side of the same plate.
-
A control plate is prepared with only the pathogen.
-
Plates are incubated at a suitable temperature (e.g., 25-28°C).
-
The radial growth of the pathogen in the presence of Trichoderma is measured and compared to the growth in the control plate.[3][8][9]
-
-
Data Calculation: The percentage of mycelial growth inhibition is calculated using the formula: ((C - T) / C) * 100, where C is the radial growth of the pathogen in the control and T is the radial growth of the pathogen in the dual culture plate.
In Vivo Efficacy of Bio-fungicides in Greenhouse Trials
-
Objective: To assess the efficacy of bio-fungicides in controlling soil-borne or foliar diseases under controlled greenhouse conditions.
-
Experimental Design: A randomized complete block design is typically used with multiple replications per treatment.
-
Soil and Potting: A sterilized soil or potting mix is used to avoid contamination.
-
Pathogen Inoculation: The soil is artificially infested with a known amount of the target pathogen. For foliar pathogens, a spore suspension is sprayed onto the plants.
-
Bio-fungicide Application: The bio-fungicide can be applied as a seed treatment, soil drench, or foliar spray, depending on the target disease and the product's formulation.
-
Treatments: The experiment includes an untreated, inoculated control and may include a chemical fungicide as a positive control.
-
Data Collection: Disease incidence and severity are recorded at regular intervals. Plant growth parameters such as plant height, fresh weight, and dry weight may also be measured.
-
Statistical Analysis: Analysis of variance (ANOVA) is used to determine the significance of the treatment effects.[2][10]
Signaling Pathways and Experimental Workflows
Signaling Pathway: this compound Mode of Action
This compound is a sterol biosynthesis inhibitor (SBI). It specifically inhibits the C14-demethylation step in the ergosterol (B1671047) biosynthesis pathway, which is essential for the integrity of fungal cell membranes.
Signaling Pathway: Bio-fungicide Modes of Action
Bio-fungicides like Bacillus subtilis have multiple modes of action, making them robust disease control agents.
References
- 1. publisher.unimas.my [publisher.unimas.my]
- 2. researchgate.net [researchgate.net]
- 3. phytojournal.com [phytojournal.com]
- 4. content-calpoly-edu.s3.amazonaws.com [content-calpoly-edu.s3.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 7. researchgate.net [researchgate.net]
- 8. In-vitro compatibility assay of indigenous Trichoderma and Pseudomonas species and their antagonistic activities against black root rot disease (Fusarium solani) of faba bean (Vicia faba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ripublication.com [ripublication.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Battle: Triflumizole vs. Propiconazole for Rust Funga Control
In the ongoing effort to safeguard crops from devastating rust diseases, demethylation inhibitor (DMI) fungicides remain a critical tool for growers and researchers. Among this class of fungicides, Triflumizole and Propiconazole are two widely utilized active ingredients. This guide provides a comparative analysis of their performance in controlling rust fungi, supported by available experimental data and detailed methodologies.
Overview of this compound and Propiconazole
Both this compound and Propiconazole belong to the triazole group of fungicides and share a common mode of action: the inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired fungal growth and, ultimately, cell death.[1][2]
This compound is a broad-spectrum systemic fungicide with both protective and curative properties.[3][4] It is effective against a range of fungal pathogens, including rusts and powdery mildews on various crops.[3]
Propiconazole is also a systemic triazole fungicide with a broad spectrum of activity against numerous fungal diseases, including various rust species affecting cereals and other crops.[5][6][7] It is known for its protective and curative action.[7]
Comparative Efficacy in Rust Control
Direct head-to-head trials exclusively comparing this compound and Propiconazole for rust control are limited in publicly available literature. However, several studies have evaluated the efficacy of Propiconazole as part of broader fungicide screening trials against rust diseases, particularly in wheat.
One such study evaluated the efficacy of various fungicides for the management of leaf rust in wheat over two consecutive crop seasons. The results demonstrated that Propiconazole significantly reduced the severity of leaf rust compared to the untreated control.[8]
Table 1: Efficacy of Propiconazole in Controlling Leaf Rust of Wheat [8]
| Treatment | Mean Disease Control (%) |
| Propiconazole | 28.90 |
| Other Fungicides | Varied |
| Control | 0 |
Data synthesized from a study evaluating multiple fungicides, highlighting the performance of Propiconazole.[8]
Another study on the management of stem rust in wheat also included Propiconazole and found it to be effective in reducing disease incidence and severity, performing comparably to other leading fungicides like Tebuconazole.[9]
Information on the specific efficacy of this compound in similar comparative trials for rust control is less readily available in the reviewed literature. However, its classification as a DMI fungicide effective against rusts suggests a similar mechanism and potential for effective control.[3]
Experimental Protocols
To ensure the reliability and reproducibility of fungicide efficacy trials, standardized experimental protocols are crucial. The following outlines a typical methodology for evaluating fungicides for rust control in a field setting, based on common practices found in the literature.[10][11][12][13][14]
1. Experimental Design: The experiment is typically laid out in a Randomized Complete Block Design (RCBD) with multiple replications (usually three or four) for each treatment.[12][15]
2. Plot Establishment:
-
Crop: A susceptible host plant variety is selected (e.g., a wheat cultivar susceptible to stripe rust).
-
Plot Size: Individual plots are of a defined size (e.g., 5m x 2m).
-
Sowing: Seeds are sown at a recommended rate.
-
Fertilization and Weed Control: Standard agronomic practices for fertilization and weed management are followed to ensure uniform crop growth.
3. Inoculation (if necessary): To ensure adequate disease pressure, artificial inoculation with rust urediniospores may be performed. This often involves suspending spores in a carrier like mineral oil and applying them to the crop at a specific growth stage.[11]
4. Fungicide Application:
-
Treatments: Fungicides are applied at their recommended label rates. A control group (untreated) is always included for comparison.
-
Timing: Applications are typically made at specific crop growth stages (e.g., flag leaf emergence) or upon the first appearance of disease symptoms.[10] Multiple applications may be scheduled at defined intervals.
-
Application Method: A calibrated sprayer is used to ensure uniform coverage of the foliage.
5. Data Collection:
-
Disease Severity: Disease severity is assessed visually at multiple time points after fungicide application. This is often done by estimating the percentage of leaf area covered by rust pustules using a modified Cobb scale.[10]
-
Yield Parameters: At the end of the growing season, yield and yield-related data such as grain yield, thousand-kernel weight, and biomass are collected from a designated area within each plot.
6. Statistical Analysis: The collected data on disease severity and yield are subjected to Analysis of Variance (ANOVA) to determine statistically significant differences between the treatments.[12]
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for a fungicide efficacy trial.
Caption: Experimental workflow for a typical fungicide efficacy trial.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Both this compound and Propiconazole target the same crucial step in the ergosterol biosynthesis pathway of fungi. The diagram below illustrates this pathway and the point of inhibition.
Caption: Inhibition of ergosterol biosynthesis by this compound and Propiconazole.
Conclusion
Both this compound and Propiconazole are effective DMI fungicides that control rust diseases by inhibiting ergosterol biosynthesis in fungal pathogens. While direct, comprehensive head-to-head trial data is not extensively available in the reviewed scientific literature, existing studies on Propiconazole demonstrate its significant efficacy in reducing rust severity and protecting crop yields. Given their shared mode of action, this compound is also expected to provide effective rust control. The choice between these fungicides may depend on factors such as specific crop registration, local disease pressure, resistance management strategies, and cost-effectiveness. Further direct comparative studies would be beneficial to provide a more definitive ranking of their performance against specific rust pathogens.
References
- 1. Propiconazole inhibits the sterol 14α-demethylase in Glomus irregulare like in phytopathogenic fungi [pubmed.ncbi.nlm.nih.gov]
- 2. Propiconazole - Wikipedia [en.wikipedia.org]
- 3. fao.org [fao.org]
- 4. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 5. academicjournals.org [academicjournals.org]
- 6. mjpam.journals.ekb.eg [mjpam.journals.ekb.eg]
- 7. masujournal.org [masujournal.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. sawbar.in [sawbar.in]
- 10. arcjournals.org [arcjournals.org]
- 11. sunflowernsa.com [sunflowernsa.com]
- 12. phytojournal.com [phytojournal.com]
- 13. ujecology.com [ujecology.com]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Triflumizole
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. Proper disposal of chemical waste, such as the fungicide Triflumizole, is a critical component of laboratory safety and environmental responsibility. Mishandling this compound, a substance harmful if swallowed and toxic to aquatic life with long-lasting effects, can lead to significant environmental contamination and potential health hazards.[1][2][3][4] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound waste.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6] All handling of this compound should occur in a well-ventilated area to minimize the risk of inhalation.[5][6]
In the event of a spill, immediately contain the material to prevent it from entering drains or watercourses.[5][6][7] The spilled substance should be carefully swept up, and if appropriate, moistened first to prevent dusting, and collected using an inert absorbent material.[6] The collected waste must then be placed in a suitable, sealed container for disposal.[6]
**Step-by-Step Disposal Protocol for this compound Waste
1. Waste Identification and Segregation: All materials contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired this compound compound
-
Solutions containing this compound
-
Contaminated labware (e.g., pipette tips, vials, flasks)
-
Contaminated PPE (e.g., gloves, disposable lab coats)
2. Containerization:
-
Use only chemically resistant, leak-proof containers clearly labeled for this compound waste.
-
The label should prominently display the chemical name and appropriate hazard symbols.
-
Ensure containers are securely sealed to prevent any leakage or spills.[8]
3. Waste Storage:
-
Store this compound waste in a designated, secure area that is cool, dry, and well-ventilated.[9][10]
-
The storage area should not have access to drains or sewers.[6]
-
Store this compound waste away from incompatible materials such as strong acids and bases.[2]
4. Professional Disposal:
-
The primary and recommended method for this compound disposal is through a licensed, professional waste disposal company.[1][2][5][7]
-
This compound waste may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Crucially, do not discharge this compound waste into sewer systems, drains, watercourses, or the soil. [5][7]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinsing: For containers of 5 gallons or less, triple rinse as follows:
-
Empty the remaining contents into application equipment or a mix tank, allowing it to drain for 10 seconds after the flow begins to drip.[9][10]
-
Fill the container one-quarter full with water and recap.[9]
-
Shake for 10 seconds.[10]
-
Pour the rinsate into the application equipment or a mix tank, or store it for later use or disposal. Allow the container to drain for 10 seconds after the flow begins to drip.[10]
-
Repeat this procedure two more times.[10]
-
-
Pressure Rinsing:
-
Empty the remaining contents into application equipment or a mix tank, continuing to drain for 10 seconds after the flow begins to drip.[10]
-
Hold the container upside down over the application equipment or mix tank, or collect the rinsate for later use or disposal.[9][10]
-
Insert a pressure rinsing nozzle into the side of the container and rinse at about 40 PSI for at least 30 seconds.[9][10]
-
Allow the container to drain for 10 seconds after the flow begins to drip.[9][10]
-
-
Once cleaned, the container can be offered for recycling or reconditioning.[5][9] Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill or by incineration, if allowed by state and local authorities.[5][9]
Summary of Disposal Options
| Waste Type | Recommended Disposal Method | Key Considerations |
| This compound Compound & Solutions | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5] | Must be handled by a licensed hazardous waste contractor. Do not dispose of in drains or as regular solid waste.[5][7] |
| Contaminated Labware & PPE | Collect in a designated, labeled, and sealed container for disposal by a licensed hazardous waste contractor. | Segregate from non-hazardous waste. |
| Empty this compound Containers | After triple or pressure rinsing, offer for recycling or reconditioning. Alternatively, puncture and dispose of in a sanitary landfill or by incineration as permitted by authorities.[5][9] | Rinsate must be collected and disposed of as hazardous waste or used in an application. Never pour rinsate down the drain.[10] |
This compound Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. cpachem.com [cpachem.com]
- 4. This compound (Ref: NF 114 ) [sitem.herts.ac.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. hb-p.com [hb-p.com]
- 8. benchchem.com [benchchem.com]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. files.hawaii.gov [files.hawaii.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Triflumizole
An essential guide for laboratory professionals on the safe handling, storage, and disposal of Triflumizole, providing detailed personal protective equipment protocols and emergency procedures to ensure a secure research environment.
This compound, a fungicide used in various agricultural and research applications, requires careful handling due to its potential health hazards. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate risks for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment to prevent exposure.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Should be worn at all times to protect against splashes. A face shield may be necessary when there is a significant risk of splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Must be impermeable and resistant to the product. Nitrile or butyl rubber are suitable materials. Avoid leather or fabric gloves.[2][3][4] |
| Body Protection | Lab Coat or Chemical-Resistant Coveralls | A lab coat should be worn over personal clothing. For larger quantities or tasks with a high risk of splashing, chemical-resistant coveralls are recommended.[1][4] |
| Respiratory Protection | Respirator | Required if there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas. The type of respirator and cartridge should be selected based on the specific exposure risk.[1] |
| Foot Protection | Closed-Toe Shoes | Leather and canvas shoes are not recommended as they can absorb spills. Chemical-resistant boots are advised when handling large quantities.[4][5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[3][6]
-
The storage area should be secure and accessible only to authorized personnel.[3][6] Keep containers tightly closed.[3][6]
2. Handling and Use:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][7]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or using the restroom.[8]
3. Disposal:
-
Dispose of this compound waste and contaminated materials in accordance with all applicable federal, state, and local regulations.[3][8]
-
Wastes may be disposed of at an approved waste disposal facility.[8][9]
-
Do not allow this compound to enter sewer systems or waterways as it is toxic to aquatic life.[3][8][9]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill.[3]
Emergency and Spill Response
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[3] Seek medical attention if skin irritation or a rash occurs.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately.[3][10]
Spill Management:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For small spills, absorb with an inert material such as sand or vermiculite (B1170534) and place in a suitable container for disposal.[6]
-
For large spills, dike the area to prevent spreading.[6]
-
Prevent the spill from entering drains or waterways.[3]
Safe Handling Workflow for this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
- 1. Personal Protective Equipment - Canada.ca [canada.ca]
- 2. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. hb-p.com [hb-p.com]
- 7. echemi.com [echemi.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. This compound | C15H15ClF3N3O | CID 91699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. s3.amazonaws.com [s3.amazonaws.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
